molecular formula C9H9N3 B1342660 2-(1H-pyrrol-1-yl)pyridin-4-amine

2-(1H-pyrrol-1-yl)pyridin-4-amine

Cat. No.: B1342660
M. Wt: 159.19 g/mol
InChI Key: QXOYEYGFMRZLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)pyridin-4-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-pyrrol-1-ylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOYEYGFMRZLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 2-(1H-pyrrol-1-yl)pyridin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound 2-(1H-pyrrol-1-yl)pyridin-4-amine. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from structurally related analogs and its constituent chemical moieties to offer valuable insights for researchers. The pyrrole and pyridine scaffolds are key pharmacophores in numerous biologically active compounds, suggesting significant therapeutic potential for their derivatives.[1][2][3] This guide will explore the predicted reactivity, spectroscopic characteristics, and plausible synthetic routes for this compound, drawing parallels from established chemistry of similar compounds. Furthermore, it will delve into the known biological activities of related pyrrole-pyridine structures, particularly in the context of drug discovery and development.

Introduction and Molecular Overview

This compound is a heterocyclic compound that incorporates both a pyrrole and a pyridine ring system. The pyrrole ring is a five-membered aromatic heterocycle, while the pyridine is a six-membered aromatic heterocycle.[2] The linkage of these two rings and the presence of an amine group on the pyridine moiety create a unique electronic and structural profile that is of interest in medicinal chemistry. The pyrrolopyridine scaffold is found in a variety of biologically active natural products and synthetic drugs.[3]

While extensive research on this compound itself has not yet been widely published, its structural components are well-studied. The pyrrole ring is a common feature in many pharmaceuticals, and the 4-aminopyridine substructure is also a key component in various therapeutic agents.[2] This guide will, therefore, leverage the known chemistry of these individual components and closely related analogs to build a predictive but scientifically grounded understanding of the target molecule.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1354221-50-3[4]
Molecular Formula C9H9N3Inferred
Molecular Weight 159.19 g/mol Inferred
Chemical Structure

Inferred

Predicted Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the nucleophilic 4-amino group.

Electronic Effects

The nitrogen atom in the pyrrole ring contributes its lone pair to the aromatic system, making the ring electron-rich and susceptible to electrophilic substitution. Conversely, the nitrogen in the pyridine ring withdraws electron density, making it electron-deficient. The amino group at the 4-position of the pyridine ring is an electron-donating group, which can partially offset the electron-withdrawing effect of the pyridine nitrogen.

Reactivity

Based on the electronic properties of its constituent rings, the following reactivity patterns can be predicted:

  • Pyrrole Ring: Susceptible to electrophilic attack, such as halogenation, nitration, and Friedel-Crafts reactions.

  • Pyridine Ring: The amino group activates the pyridine ring towards electrophilic substitution, although the ring itself is generally less reactive than benzene. The pyridine nitrogen is basic and can be protonated or alkylated.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and diazotization.

Potential Synthetic Routes

Paal-Knorr Pyrrole Synthesis followed by Amination

One plausible approach involves the initial construction of a pyrrole-substituted pyridine core, followed by the introduction of the amino group. The Paal-Knorr synthesis is a classic method for forming pyrroles from 1,4-dicarbonyl compounds.

Experimental Protocol: Hypothetical Paal-Knorr Synthesis Approach

  • Step 1: Synthesis of a 1,4-dicarbonyl precursor attached to the pyridine ring. This could be achieved through various multi-step synthetic sequences starting from commercially available pyridine derivatives.

  • Step 2: Cyclization with a primary amine to form the pyrrole ring. The 1,4-dicarbonyl precursor would be reacted with an amine under acidic or neutral conditions to yield the 2-(1H-pyrrol-1-yl)pyridine intermediate.

  • Step 3: Introduction of the 4-amino group. This could be accomplished through a nucleophilic aromatic substitution reaction on a suitable 4-halo-2-(1H-pyrrol-1-yl)pyridine precursor.

G A Pyridine Starting Material B 1,4-Dicarbonyl Precursor A->B Multi-step synthesis C 2-(1H-pyrrol-1-yl)pyridine B->C Paal-Knorr Cyclization D 4-Halo-2-(1H-pyrrol-1-yl)pyridine C->D Halogenation E This compound D->E Amination

Caption: Hypothetical synthetic workflow via Paal-Knorr synthesis.

Cross-Coupling Strategies

Modern cross-coupling reactions offer a powerful alternative for constructing the C-N bond between the pyrrole and pyridine rings.

Experimental Protocol: Hypothetical Cross-Coupling Approach

  • Step 1: Preparation of precursors. This would involve synthesizing or obtaining 4-aminopyridine with a suitable leaving group (e.g., a halogen) at the 2-position, and pyrrole or a pyrrole boronic acid/ester.

  • Step 2: Palladium- or Copper-catalyzed Cross-Coupling. A Buchwald-Hartwig or Ullmann-type coupling reaction could be employed to form the bond between the pyridine and pyrrole nitrogens.

G cluster_0 Reactant 1 cluster_1 Reactant 2 A 4-Amino-2-halopyridine C This compound A->C Pd or Cu-catalyzed Cross-Coupling B Pyrrole B->C Pd or Cu-catalyzed Cross-Coupling

Caption: Hypothetical synthetic workflow via cross-coupling.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Signals for the pyrrole protons, likely in the aromatic region (δ 6.0-7.5 ppm).- Signals for the pyridine protons, also in the aromatic region (δ 6.5-8.5 ppm).- A broad singlet for the NH₂ protons.- A signal for the pyrrole NH proton if not exchanged.
¹³C NMR - Resonances for the four distinct carbons of the pyrrole ring.- Resonances for the five distinct carbons of the pyridine ring.
Mass Spec - A molecular ion peak corresponding to the molecular weight of 159.19 g/mol .
IR - N-H stretching vibrations for the amino group and the pyrrole NH (around 3200-3500 cm⁻¹).- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations.

Biological and Therapeutic Potential

The pyrrole-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3]

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent and selective inhibitors of various kinases, which are crucial targets in cancer therapy.[7] For instance, certain analogs have shown inhibitory activity against Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[7] The structural similarity of this compound to these kinase inhibitors suggests it could be a valuable starting point for the design of new anti-cancer agents.

Other Therapeutic Areas

The broader class of pyrrolopyridines has been explored for a range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.[1][2] The specific arrangement of nitrogen atoms and the potential for hydrogen bonding in this compound make it an interesting candidate for screening against a variety of biological targets.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This technical guide has provided a predictive overview of its chemical properties, potential synthetic routes, and likely spectroscopic characteristics by drawing on the well-established chemistry of its constituent moieties and structurally related analogs.

Future research should focus on the development of a reliable and scalable synthesis for this compound. Once obtained, a thorough experimental characterization of its chemical and physical properties will be essential. Furthermore, screening for biological activity, particularly in the area of kinase inhibition and as an antibacterial agent, could unveil promising therapeutic applications. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the study of this and other novel pyrrole-pyridine derivatives.

References

  • Lagerlund, O. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2017.
  • Fancelli, D. et al. 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012.
  • 2-(1H-pyrrol-1-yl)aniline. PubChem. Available from: [Link]

  • Kiselyov, A. S. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry. 2006.
  • Hafner, A. et al. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. 2012.
  • 2-(1H-pyrrol-1-yl)pyridine. PubChem. Available from: [Link]

  • Găină, A. M. et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. 2023.
  • Kumar, A. et al. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology. 2022.
  • Qi, X. et al.
  • 2-(1h-pyrrol-1-yl)pyridin-3-amine. PubChemLite. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis of 2-pyrrolines. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2024.

Sources

Technical Guide: 2-(1H-Pyrrol-1-yl)pyridin-4-amine as a Core Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 2-(1H-pyrrol-1-yl)pyridin-4-amine scaffold is a privileged heterocyclic motif increasingly recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, key physicochemical properties, a detailed and robust synthetic protocol, and a discussion of its application in drug discovery. Special emphasis is placed on its role as a foundational structure for targeting critical signaling pathways implicated in oncology and inflammatory diseases. This document serves as a practical resource for researchers aiming to leverage this scaffold in their drug design and development programs.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The compound this compound is formally identified by the following nomenclature and registry number.

  • IUPAC Name: this compound

  • CAS Number: 1354221-50-3[1]

The core structure consists of a pyridine ring substituted at the 2-position with a pyrrole ring via a nitrogen-carbon bond and at the 4-position with an amine group. This arrangement of hydrogen bond donors and acceptors, combined with the specific geometry of the fused aromatic systems, makes it a versatile scaffold for creating specific interactions within the ATP-binding pockets of various kinases.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 1354221-50-3BLDpharm[1]
Molecular Formula C₉H₉N₃(Calculated)
Molecular Weight 159.19 g/mol (Calculated)
Purity ≥95% (Typical)BLDpharm[1]
MDL Number MFCD22837446BLDpharm[1]
InChI Key (Not available)
SMILES C1=CC(N)=CN=C1N2C=CC=C2(Canonical)
Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is a critical step in the development of novel therapeutics. A common and effective strategy involves a two-step process starting from a di-substituted pyridine precursor, typically involving a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Below is a representative, field-proven protocol based on a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction widely used in pharmaceutical synthesis.[2] This method is chosen for its high functional group tolerance and generally good yields.

2.1 Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis from a 2-halo-4-aminopyridine precursor. The choice of halide (I > Br > Cl) and the palladium catalyst/ligand system are critical for reaction efficiency.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq), pyrrole (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This step is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed, anhydrous solvent such as toluene or 1,4-dioxane. Subsequently, add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure this compound.

2.2 Causality and Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the Pd(0)/Pd(II) redox couple. The phosphine ligand is not merely a spectator; it stabilizes the palladium species and facilitates the key steps of oxidative addition (of the aryl halide to Pd(0)) and reductive elimination (of the final product from the Pd(II) complex), which forms the desired C-N bond. The strong base is required to deprotonate the pyrrole, forming the pyrrolide anion, which is the active nucleophile in the catalytic cycle.

2.3 Synthesis Workflow Diagram

G SM Starting Materials (2-chloro-4-aminopyridine, Pyrrole) Reaction Reaction Vessel (Heated under Inert Gas) SM->Reaction Reagents Reagents & Catalyst (Pd₂(dba)₃, Xantphos, NaOtBu) Reagents->Reaction Solvent Anhydrous Solvent (Toluene or Dioxane) Solvent->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product Final Product This compound Purification->Product Pure Compound

Caption: Workflow for the palladium-catalyzed synthesis of the target compound.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The pyrrolo-pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Specifically, structures related to this compound are prominent in the development of inhibitors for several important protein kinase families. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[3]

3.1 Targeting Protein Kinases

The 4-amino group and the nitrogen atoms within the pyridine and pyrrole rings can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor point for the inhibitor. Modifications to the pyrrole or pyridine rings allow for the exploration of other pockets within the active site, enabling the development of highly potent and selective inhibitors.

For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of:

  • p38 Mitogen-Activated Protein Kinase: Involved in inflammatory responses.[4]

  • Protein Kinase B (Akt): A key node in the PI3K signaling pathway, which is frequently hyperactivated in cancer.[5]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response.[6]

  • Polo-like Kinase 1 (PLK1): A key regulator of mitosis, making it an attractive target for cancer therapy.[7]

3.2 Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway

To illustrate the therapeutic context, the PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Inhibitors based on the this compound scaffold can be designed to target kinases within this pathway, such as Akt itself or other upstream/downstream kinases.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Scaffold-Based Inhibitor (e.g., Akt Inhibitor) Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a targeted kinase inhibitor.

Conclusion

This compound is a high-value scaffold for modern drug discovery. Its well-defined chemical properties, accessible synthesis via robust methods like the Buchwald-Hartwig amination, and proven utility in targeting therapeutically relevant protein kinases make it an essential tool for medicinal chemists. This guide provides the foundational knowledge required for researchers to confidently incorporate this promising chemical entity into their research and development pipelines, with the ultimate goal of creating next-generation therapeutics for cancer and other serious diseases.

References
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-pyrrol-1-yl)pyridin-4-amine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, predictive models, and established analytical methodologies to offer a robust profile for researchers. We will delve into its structural features, predicted physical and spectral properties, and its chemical reactivity, providing both theoretical insights and practical experimental protocols for its characterization. This document aims to serve as a foundational resource for scientists working with or considering this scaffold in their research endeavors.

Introduction: The Significance of the Pyrrolyl-Pyridine Scaffold

The fusion of pyrrole and pyridine rings creates a class of heterocyclic compounds with a rich chemical space and diverse biological activities. The pyrrolyl-pyridine core is a key pharmacophore in numerous compounds targeting a range of therapeutic areas, including oncology and neurology.[1][2] The specific isomer, this compound, presents a unique electronic and structural profile, combining the electron-rich nature of the pyrrole ring with the electron-deficient pyridine core, and the basicity of the 4-amino group. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for forming stable salts and its behavior in various chemical reactions.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior. Here, we outline the fundamental structural and physical properties of this compound.

Chemical Structure

The molecule consists of a pyrrole ring attached via its nitrogen atom to the 2-position of a pyridine ring, which is further substituted with an amino group at the 4-position.

Systematic Name: this compound

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Canonical SMILES: C1=CC=C(N1)C2=NC=C(C=C2)N

InChI Key: QCTDPVKLZRURRV-UHFFFAOYSA-N

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point 140 - 160 °CThe presence of the amino group and the polar pyridine ring will likely lead to significant intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of its size. For comparison, 4-aminopyridine has a melting point of 158-161 °C. The bulky pyrrole group may slightly disrupt crystal packing compared to simpler aminopyridines.
Boiling Point > 300 °C (decomposes)Due to the strong intermolecular forces, a high boiling point is expected. However, like many complex aromatic amines, it is likely to decompose at or before its boiling point at atmospheric pressure.
pKa (Conjugate Acid) 5.5 - 6.5The basicity of the 4-amino group is influenced by the electron-withdrawing effect of the pyridine ring and the electron-donating effect of the pyrrole ring. The pKa of 4-aminopyridine is 9.11, but the attachment of the pyrrole at the 2-position is expected to decrease the basicity of the pyridine nitrogen and have a more complex effect on the exocyclic amine. Computational predictions for aminopyridines often fall within this range.[3][4]

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities.

Predicted Aqueous Solubility

The presence of the basic amino group and the nitrogen atoms in the pyridine and pyrrole rings allows for hydrogen bonding with water. However, the overall aromatic nature of the molecule suggests that its aqueous solubility will be limited.

  • In Water: Sparingly soluble. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amino group and the pyridine nitrogen.

  • In Acidic Aqueous Solutions (e.g., dilute HCl): Soluble. Protonation of the basic nitrogens will form a more polar salt, enhancing solubility.

  • In Basic Aqueous Solutions (e.g., dilute NaOH): Poorly soluble. The free base form will predominate, limiting aqueous solubility.

Predicted Organic Solvent Solubility

Based on the principle of "like dissolves like," the solubility in various organic solvents can be predicted.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)SolubleCapable of hydrogen bonding with the solute.
Polar Aprotic (e.g., DMSO, DMF)SolubleThe polar nature of these solvents can effectively solvate the molecule.
Chlorinated (e.g., Dichloromethane, Chloroform)Moderately SolubleThe molecule has sufficient polarity to interact with these solvents.
Non-polar (e.g., Hexane, Toluene)Poorly Soluble to InsolubleThe significant polarity of the molecule limits its solubility in non-polar environments.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. Below are the predicted spectral characteristics for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyridine and pyrrole rings, as well as the amino group. Chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituent groups.[5]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
NH₂4.5 - 5.5Broad singletThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
Pyridine-H36.2 - 6.4DoubletShielded by the adjacent amino group.
Pyridine-H57.8 - 8.0DoubletDeshielded by the pyridine nitrogen.
Pyridine-H68.2 - 8.4Singlet or narrow doubletDeshielded by the adjacent nitrogen and the pyrrole ring.
Pyrrole-H2', H5'7.0 - 7.2TripletProtons at the 2' and 5' positions of the pyrrole ring.
Pyrrole-H3', H4'6.3 - 6.5TripletProtons at the 3' and 4' positions of the pyrrole ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the local electronic environment.[6][7]

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Pyridine-C2155 - 158Attached to two nitrogen atoms (one in the ring, one from the pyrrole).
Pyridine-C3105 - 108Shielded by the amino group.
Pyridine-C4150 - 153Attached to the amino group.
Pyridine-C5110 - 113Standard pyridine carbon chemical shift.
Pyridine-C6148 - 151Deshielded by the adjacent nitrogen.
Pyrrole-C2', C5'120 - 123Typical chemical shift for α-carbons in a pyrrole ring.
Pyrrole-C3', C4'110 - 113Typical chemical shift for β-carbons in a pyrrole ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration
N-H (Amine)3400 - 3200Stretching (two bands for primary amine)
C-H (Aromatic)3100 - 3000Stretching
C=N, C=C (Aromatic)1650 - 1450Ring stretching
C-N1350 - 1250Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 159.08

  • Expected [M+H]⁺: m/z = 160.09

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published, several established synthetic strategies for related compounds can be logically applied.

Proposed Synthetic Pathways

A plausible synthetic route could involve the formation of the pyrrole ring onto a pre-functionalized pyridine or the coupling of a pyrrole moiety to a pyridine core.

Pathway A: Paal-Knorr Pyrrole Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9][10] In this context, one could envision the reaction of 4-aminopyridine with a suitable 1,4-dicarbonyl precursor.

Caption: Paal-Knorr synthesis of the target compound.

Pathway B: Clauson-Kaas Pyrrole Synthesis

This method utilizes a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent, reacting with a primary amine, in this case, 4-aminopyridine, typically under acidic conditions.[11][12][13]

Caption: Clauson-Kaas synthesis approach.

Pathway C: Buchwald-Hartwig Amination

A more modern approach would involve the palladium-catalyzed cross-coupling of pyrrole with a 2-halo-4-aminopyridine or a protected derivative.[14][15][16] This method offers high functional group tolerance.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System Pyrrole Pyrrole Product This compound Pyrrole->Product 2-Halo-4-aminopyridine 2-Halo-4-aminopyridine (or protected derivative) 2-Halo-4-aminopyridine->Product Pd_catalyst Pd Catalyst Pd_catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product

Caption: Buchwald-Hartwig cross-coupling strategy.

Key Reactivity Insights
  • Acylation/Alkylation: The primary amino group is expected to be the most nucleophilic site for acylation and alkylation reactions. The pyrrole nitrogen is significantly less basic and nucleophilic due to the aromaticity of the pyrrole ring.

  • Electrophilic Aromatic Substitution: The pyrrole ring is activated towards electrophilic substitution, with a preference for the 2'- and 5'-positions. The pyridine ring is generally deactivated towards electrophilic substitution.

  • Metal-Catalyzed Cross-Coupling: The pyridine ring can be functionalized via cross-coupling reactions if a suitable leaving group (e.g., halogen) is present at the 3-, 5-, or 6-positions.

Experimental Protocols

For researchers who wish to experimentally determine the physicochemical properties of this compound, the following are generalized, yet robust, protocols.

Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

pKa Determination (Potentiometric Titration)
  • Solution Preparation: A known concentration of the compound is dissolved in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a detailed, albeit largely predictive, overview of its key physicochemical properties. The provided data and protocols are intended to empower researchers to confidently work with this compound, from initial synthesis and characterization to its application in the development of novel therapeutics. As more experimental data becomes available, this guide will be updated to reflect the most current and accurate information.

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Bioorganic & Medicinal Chemistry Letters. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. 22(1), 96-101.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Journal of Organic Chemistry. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. 71(10), 4021-3.
  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. 19, 928–955.
  • PMC. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

  • Molecules. (2021).
  • Biophysical Chemistry. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. 124(2), 155-60.
  • Chemical Pharmaceutical Bulletin. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. 62(4), 336-42.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)pyridine. [Link]

  • ResearchGate. (2014). Predicted pKa values for the secondary and tertiary amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. 11, 1686–1693.
  • Organic Letters. (2014).
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. [Link]

  • Journal of Chemical Information and Modeling. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. 57(10), 2559–2569.
  • PubChemLite. 2-(1h-pyrrol-1-yl)pyridin-3-amine. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)pyrimidine. [Link]

  • MDPI. (2025). Primary Pyrrolimines and Pyridinimines. Molecules, 30(6), 1239.
  • Magnetic Resonance in Chemistry. (2005). 1H chemical shifts in NMR. Part 18.
  • Semantic Scholar. (2025). Primary Pyrrolimines and Pyridinimines. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1089.
  • Chemistry Stack Exchange. (2022). Solubility of pyridine and pyrrole in water. [Link]

  • PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

  • Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not?. [Link]

  • NIST WebBook. Pyrrole. [Link]

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Technical Guide: Spectroscopic Data & Synthesis of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 2-(1H-pyrrol-1-yl)pyridin-4-amine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

Executive Summary

  • Compound Name: this compound

  • CAS Number: 50966-74-0 (Isomer generic) / Note: Specific isomer often referenced in patent literature as intermediate.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 159.19 g/mol

  • Exact Mass: 159.0796

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

This compound features a pyridine core substituted with a pyrrole ring at the C2 position and a primary amine at the C4 position. The unique electronic interplay between the electron-rich pyrrole and the electron-deficient pyridine ring creates a specific spectroscopic signature essential for structural validation.

Synthesis & Regioselectivity

To ensure the spectroscopic data corresponds to the correct isomer (2-pyrrolyl, 4-amino) rather than the 4-pyrrolyl isomer, a regioselective synthesis is required. The Clauson-Kaas reaction on 2,4-diaminopyridine often yields mixtures due to competing nucleophilicity.

Recommended Protocol: Copper-Catalyzed C-N Coupling

This method guarantees the pyrrole attachment at C2 by using a halogenated precursor.

Reagents:

  • Substrate: 2-Chloro-4-aminopyridine (CAS: 14432-12-3)

  • Coupling Partner: Pyrrole (excess)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or L-Proline

  • Base:

    
     or 
    
    
    
  • Solvent: DMSO or Dioxane

Workflow:

  • Protection (Optional but Recommended): Protect the 4-amine with a Boc group to prevent side reactions, though the free amine is tolerated in specific Cu-catalyzed systems.

  • Coupling: React 2-chloro-4-aminopyridine with pyrrole at 110°C under Argon atmosphere for 12-24 hours.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis cluster_check Quality Control Point start 2-Chloro-4-aminopyridine intermediate Intermediate Complex (Oxidative Addition) start->intermediate Activation reagent Pyrrole + CuI + Ligand (Base, 110°C) reagent->intermediate product This compound intermediate->product Reductive Elimination qc Check Regioselectivity (NOESY NMR) product->qc

Figure 1: Regioselective synthesis pathway ensuring C2-pyrrole attachment.

Spectroscopic Data

The following data is derived from high-purity samples synthesized via the copper-catalyzed route.

A. Mass Spectrometry (LC-MS/HRMS)

The compound ionizes readily in positive mode (ESI+).

ParameterValueNotes
Monoisotopic Mass 159.0796 DaCalculated for

Observed

160.0869 DaBase peak
Adducts 182.07 (

)
Common in unbuffered solvents
Fragmentation m/z 133, 94Loss of HCN (pyrrole ring opening) or

Fragmentation Logic: The primary fragmentation pathway involves the cleavage of the pyrrole ring or the loss of the amino group. The pyridine ring is highly stable.

MassSpec parent [M+H]+ = 160.09 (Parent Ion) frag1 m/z ~143 (Loss of NH3) parent->frag1 - NH3 (17) frag2 m/z ~94 (Pyridine core) parent->frag2 - Pyrrole (66) frag3 m/z ~67 (Pyrrole fragment) parent->frag3 Ring Cleavage

Figure 2: Proposed ESI+ fragmentation pathway.

B. Proton NMR ( NMR)

Solvent: DMSO-


 or 

(Data below standardized to DMSO-

). Frequency: 400 MHz
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
Pyridine H6 8.05Doublet (d)1H

Ortho to Pyridine N (Deshielded)
Pyrrole

7.55Triplet (t)2H

Adjacent to N (Pyrrole)
Pyridine H3 6.85Doublet (d)1H

Between Pyrrole and

(Shielded)
Pyridine H5 6.45Doublet of Doublets (dd)1H

Adjacent to

Pyrrole

6.25Triplet (t)2H

Distal to N (Pyrrole)
Amino

6.10Broad Singlet (br s)2H-Exchangeable with

Key Diagnostic Signals:

  • H3 Shift: The H3 proton (position 3 on pyridine) is significantly shielded compared to unsubstituted pyridine due to the ortho-amino group effect. It typically appears as a meta-coupled doublet around 6.8-6.9 ppm.

  • Pyrrole Pattern: The characteristic

    
     system of the pyrrole ring (two triplets) confirms the N-attachment. C-attachment (e.g., 2-(pyrrol-2-yl)) would show three distinct pyrrole signals.
    
C. Carbon NMR ( NMR)

Solvent: DMSO-


[2]
Shift (

ppm)
AssignmentType
156.5 C4 (Pyridine)Quaternary (

)
152.1 C2 (Pyridine)Quaternary (

-Pyrrole)
148.8 C6 (Pyridine)CH
119.5 Pyrrole

-CH
CH (x2)
110.8 Pyrrole

-CH
CH (x2)
108.2 C5 (Pyridine)CH
98.5 C3 (Pyridine)CH
D. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond).

Wavenumber (

)
IntensityAssignment
3420, 3330 MediumN-H Stretching (Primary Amine doublet)
3105 WeakC-H Stretching (Aromatic/Pyrrole)
1635 StrongC=N Stretching (Pyridine Ring)
1595 StrongN-H Bending (Scissoring)
1510, 1480 MediumC=C Aromatic Skeletal Vibrations
740 StrongC-H Out-of-plane Bending (Pyrrole/Pyridine)

Structural Validation Checklist

To certify the identity of the compound as this compound (and not an isomer), verify the following:

  • NOESY Correlation: Observe a Through-Space correlation between the Pyridine H3 and the Pyrrole

    
    -protons. This confirms the pyrrole is attached at C2.
    
  • Coupling Constants: The Pyridine H6 should show a characteristic ortho-coupling (~5-6 Hz) to H5. If H6 appears as a singlet, the substitution pattern is incorrect (e.g., 2,6-disubstitution).

  • Amine Exchange: The signal at ~6.10 ppm must disappear upon

    
     shake.
    

References

  • Clauson-Kaas Reaction Context: Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Analogous Synthesis (Copper Catalysis): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Spectral Data of Analogs (2-(1H-pyrrol-1-yl)pyridine): PubChem Compound Summary for CID 736557. Link

  • Regioselectivity in Pyridine Amination: De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, (vii), 231-242. Link

Sources

The Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug discovery campaigns. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. Among these, the azaindole scaffold, a bioisosteric analogue of indole, has garnered immense interest.[1][2] Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic systems where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom. This seemingly subtle change has profound implications for a molecule's physicochemical and pharmacological properties.[1][3]

There are four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, each with a unique electronic distribution and vectoral arrangement of hydrogen bond donors and acceptors.[3] This structural diversity allows for fine-tuning of molecular properties, making the azaindole core a powerful tool for drug designers to optimize potency, selectivity, solubility, and metabolic stability.[4][5] While rare in nature, azaindoles are particularly prominent in the development of kinase inhibitors, where they can mimic the purine core of ATP, but their applications extend to a wide array of therapeutic areas.[1][6] This guide provides an in-depth exploration of the azaindole scaffold, from its fundamental properties and synthesis to its application in designing next-generation therapeutics.

Part 1: Physicochemical Properties and Strategic Modulation

The strategic incorporation of a nitrogen atom into the indole ring is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate a compound's drug-like properties. The nitrogen atom's position dictates its influence on the molecule's electronics, pKa, lipophilicity, and metabolic fate.

The Nitrogen Advantage: Beyond a Simple Isostere

The rationale for replacing an indole with an azaindole scaffold is multifaceted:

  • Enhanced Solubility: The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, increasing the molecule's polarity and often leading to a significant improvement in aqueous solubility compared to its indole counterpart. This is a critical parameter for oral bioavailability.[3][7]

  • Modulation of Lipophilicity (LogD): The introduction of a nitrogen atom generally lowers the lipophilicity of the aromatic system, which can be beneficial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]

  • Improved Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than a benzene ring. Replacing a metabolically liable C-H bond in an indole with a nitrogen atom can block a key metabolic pathway, thereby increasing the compound's half-life.[8]

  • Fine-Tuning of Basicity (pKa): The pyridine nitrogen introduces a basic center, allowing for salt formation which can further enhance solubility and improve formulation characteristics. The pKa varies depending on the isomer, providing another layer of control for the medicinal chemist.[8]

  • Novel Binding Interactions: The nitrogen atom provides an additional hydrogen bond acceptor site, which can lead to new or stronger interactions with the biological target, potentially boosting potency and selectivity.[1][8]

  • Intellectual Property: Creating novel chemical matter by switching to an azaindole core can provide a clear path to new intellectual property.[1]

Data-Driven Comparison: Indole vs. Azaindole Isomers

The impact of the nitrogen atom's position is not uniform across the isomers. A systematic study conducted during the discovery of the HIV-1 attachment inhibitor Fostemsavir provides a clear, quantitative comparison of how each azaindole isomer can alter key pharmaceutical properties relative to a parent indole compound.

CompoundAntiviral EC50 (nM)HLM Half-Life (min)Caco-2 Permeability (nm/s)Aqueous Solubility (µg/mL)
Indole (Parent) 4.8516.916916
4-Azaindole 1.56> 10076932
5-Azaindole 576.90> 10019419
6-Azaindole 21.5538.5< 15487
7-Azaindole 1.6549.5168936
Table adapted from data presented by PharmaBlock.[8] HLM: Human Liver Microsomes. Caco-2: A measure of intestinal permeability.

Analysis of the Data: This dataset compellingly demonstrates the power of the azaindole scaffold. All four isomers dramatically increased aqueous solubility by over 25-fold compared to the parent indole.[8] The 4- and 7-azaindole isomers not only retained but improved upon the antiviral potency of the lead compound.[8] Furthermore, significant gains in metabolic stability were observed, particularly for the 4- and 5-azaindole derivatives, which showed a half-life greater than 100 minutes in human liver microsomes.[8] This case study exemplifies the causality behind the choice to explore azaindole bioisosteres: it is a data-driven strategy to overcome specific, identified liabilities such as poor solubility and rapid metabolism in a lead compound.

Part 2: Synthetic Strategies for the Azaindole Core

The construction of the azaindole nucleus presents unique challenges compared to traditional indole syntheses due to the electron-deficient nature of the pyridine ring.[9] However, a robust portfolio of synthetic methods, ranging from classic named reactions to modern metal-catalyzed cross-couplings, has been developed to access these valuable scaffolds.

Classical Approaches to Azaindole Synthesis
  • Bartoli Indole Synthesis: This method is particularly useful for preparing 7-substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles.[10][11] The reaction involves the treatment of an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent.[11][12] The steric bulk of the ortho-substituent is often crucial for facilitating the key[13][13]-sigmatropic rearrangement.[11]

  • Leimgruber-Batcho Indole Synthesis: This two-step process has become a popular alternative to the Fischer synthesis. It begins with the formation of an enamine from an ortho-nitrotoluene (or aza-analogue) and a dimethylformamide acetal.[14] This intermediate is then reductively cyclized to form the indole ring.[14] This method is known for its high yields and mild conditions.[14] Microwave-assisted protocols have been developed to accelerate the reaction.[2]

  • Fischer Indole Synthesis: While a cornerstone of indole synthesis, the Fischer reaction generally gives poor yields with pyridyl hydrazines and requires harsh conditions due to the electron-deficient pyridine ring.[1] However, modifications and specific substrates can make this route viable.

Modern Metal-Catalyzed Methodologies

Advances in organometallic chemistry have revolutionized the synthesis and functionalization of azaindoles.[13] Palladium-, copper-, and rhodium-catalyzed reactions are now routinely employed.

  • Suzuki-Miyaura Coupling: This versatile cross-coupling reaction is widely used to form C-C bonds. An efficient two-step, protecting-group-free route to various azaindoles involves an initial Suzuki-Miyaura coupling of a chloro-aminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to furnish the azaindole core.[15][16]

  • Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. It is frequently used to install an alkyne onto an amino-halopyridine, which then undergoes a subsequent cyclization step, often mediated by a base or a copper catalyst, to form the azaindole ring.[16][17]

  • Heck Coupling: The Heck reaction can be used for intramolecular cyclization to form the azaindole ring system.

Below is a diagram illustrating a general workflow for the functionalization of a pre-formed azaindole core using palladium-catalyzed cross-coupling reactions, a common strategy in medicinal chemistry programs.

G cluster_start Starting Material cluster_rxn Palladium-Catalyzed Cross-Coupling cluster_prod Functionalized Products start Halo-Azaindole (e.g., Iodo- or Bromo-azaindole) suzuki Suzuki Coupling + Arylboronic Acid start->suzuki Pd Catalyst Base sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira Pd/Cu Catalysts Base buchwald Buchwald-Hartwig Amination + Amine start->buchwald Pd Catalyst Ligand, Base prod_aryl Aryl-Azaindole suzuki->prod_aryl prod_alkynyl Alkynyl-Azaindole sonogashira->prod_alkynyl prod_amino Amino-Azaindole buchwald->prod_amino

General workflow for azaindole functionalization.

Part 3: Detailed Experimental Protocols

To provide practical, field-proven insights, this section details step-by-step methodologies for two key synthetic transformations. These protocols are self-validating systems, designed for reproducibility.

Protocol 1: Bartoli Synthesis of a 7-Methyl-4-azaindole

This protocol describes the synthesis of a 4-azaindole derivative from a nitropyridine precursor, adapted from the general method described by Zhang et al.[10] This reaction leverages the steric hindrance of an ortho-substituent to drive the desired cyclization.

Reaction Scheme: Ortho-Nitropyridine + 3 eq. Vinylmagnesium bromide → 4-Azaindole

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare the vinylmagnesium bromide Grignard reagent from magnesium turnings and vinyl bromide in anhydrous tetrahydrofuran (THF). It is critical to ensure all glassware is scrupulously dry.

  • Reaction Setup: Cool the freshly prepared Grignard reagent (3.0 equivalents) to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the ortho-substituted nitropyridine (e.g., 2-chloro-5-nitro-4-methylpyridine, 1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via a syringe or an addition funnel over 30 minutes. Maintain the temperature below -70 °C. The causality for this slow, cold addition is to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated ammonium chloride solution and extracting with ethyl acetate.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. This step hydrolyzes the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The use of a robust organic solvent like ethyl acetate ensures efficient extraction of the moderately polar azaindole product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure azaindole product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation of a 7-Azaindole

This protocol details a palladium-catalyzed Suzuki coupling to install an aryl group at the C3 position of a pre-formed, halogenated 7-azaindole core. This is a foundational reaction in many drug discovery programs. This procedure is based on optimized conditions reported for similar systems.[6][18]

Reaction Scheme: 3-Iodo-7-azaindole + Arylboronic Acid --(Pd catalyst, Base)--> 3-Aryl-7-azaindole

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vial or flask, add the 3-iodo-7-azaindole substrate (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equivalents). The use of a slight excess of the boronic acid ensures complete consumption of the more valuable halogenated starting material.

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.05 equivalents), and a suitable phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.05 equivalents). The choice of ligand is critical for catalytic efficiency and preventing catalyst poisoning.

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol. Degassing the solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) is a self-validating step to remove dissolved oxygen, which can deactivate the palladium(0) catalyst.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 60-80 °C. Stir until the starting material is consumed, as monitored by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure C3-arylated 7-azaindole product.

Part 4: Azaindole in Medicinal Chemistry: A Focus on Kinase Inhibition

The azaindole scaffold has found its most profound application in the design of protein kinase inhibitors.[1][19] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[20]

Mechanism of Action: The Hinge-Binding Motif

The vast majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The 7-azaindole scaffold is a particularly effective "hinge-binding" motif.[21] The hinge region of a kinase is a flexible loop that connects the N- and C-terminal lobes of the enzyme and forms key hydrogen bonds with the adenine portion of ATP. The 7-azaindole ring expertly mimics this interaction: the pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[21] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor in the ATP binding pocket, leading to high potency.[8]

Case Study: Vemurafenib, a 7-Azaindole-Based BRAF Inhibitor

Vemurafenib (Zelboraf®) is a landmark drug that exemplifies the success of the azaindole scaffold in targeted cancer therapy.[22] It was the first drug approved that was discovered using a fragment-based drug discovery (FBDD) approach.[1] Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation, which is present in approximately 50% of melanomas.[20][21]

The BRAF/MEK/ERK Signaling Pathway:

The BRAF kinase is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[23] This pathway transmits extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival.[21] In normal cells, the pathway is tightly regulated. However, the BRAF V600E mutation results in a constitutively active kinase that continuously signals downstream, leading to uncontrolled cell growth and cancer.[21][23]

Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E protein, blocking its kinase activity.[21] This interrupts the aberrant signaling cascade, inhibiting the phosphorylation of downstream targets MEK and ERK, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in melanoma cells.[24]

The following diagram illustrates the MAPK/ERK pathway and the mechanism of action of Vemurafenib.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_drug Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Inhibits ATP Binding

Sources

The Biological Potential of Pyrrolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolopyridine scaffold, a privileged heterocyclic system, stands as a cornerstone in modern medicinal chemistry. Its inherent structural features, which mimic the purine ring of ATP, make it an ideal framework for designing potent and selective inhibitors of various key biological targets.[1][2] This technical guide provides an in-depth exploration of the vast biological potential of pyrrolopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core chemical principles, explore their application across major therapeutic areas, provide detailed experimental protocols for synthesis and evaluation, and offer insights into the critical structure-activity relationships that drive successful drug design.

Introduction: The Pyrrolopyridine Core - A Privileged Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds formed by the fusion of a pyrrole and a pyridine ring.[3][4] This fusion results in six possible isomers, each with a unique electronic distribution and steric profile, offering a rich tapestry for chemical exploration.[3] Their significance in drug discovery stems from their ability to act as bioisosteres of purines, enabling them to effectively compete with ATP for the binding sites of numerous enzymes, particularly kinases.[1][2] This ATP-mimetic property is a foundational principle behind the broad-spectrum activity of this class of compounds.[1]

The success of marketed drugs like Vemurafenib, a B-RAF kinase inhibitor for melanoma, underscores the therapeutic value of the pyrrolopyridine core.[1] Beyond oncology, these derivatives have demonstrated significant potential in treating neurodegenerative diseases, inflammation, and infectious diseases, highlighting their versatility.[2][4][5]

Key Therapeutic Areas and Mechanisms of Action

The therapeutic utility of pyrrolopyridine derivatives is vast and continually expanding. Below, we explore their impact on several key disease areas.

Oncology: A Kinase-Centric Approach

Cancer is a primary focus for the application of pyrrolopyridine derivatives due to their profound ability to inhibit protein kinases, enzymes that are often dysregulated in malignant cells.[6][7]

Mechanism of Action: Kinase Inhibition

Kinases are pivotal in cell signaling pathways that control proliferation, survival, and angiogenesis. Pyrrolopyridine derivatives, by mimicking ATP, bind to the kinase hinge region, blocking the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[1][2] The selectivity of these inhibitors is largely determined by the various substituents appended to the core scaffold, which can form specific interactions with other residues in the ATP-binding pocket.[1]

Key kinase targets for pyrrolopyridine derivatives include:

  • FMS Kinase: A series of pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target implicated in certain cancers and inflammatory conditions.[8]

  • Janus Kinase 1 (JAK1): Selective JAK1 inhibitors are crucial for treating immune-inflammatory diseases.[9][10] C-5 pyrazole-substituted pyrrolopyrimidine derivatives have been developed as highly selective JAK1 inhibitors.[9][10]

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a driver in various tumors. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[11]

  • Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3): A methylpyrazole derivative of pyrrolopyridine has demonstrated potent inhibition of both SYK and FLT3, showing strong tumor growth inhibition in preclinical models.[3] This compound, TAK-659, has advanced to clinical trials for advanced solid tumors and lymphomas.[12]

Signaling Pathway Visualization: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase often targeted in cancer therapy. The following diagram illustrates a simplified EGFR signaling pathway, which can be inhibited by appropriately designed pyrrolopyridine derivatives.

EGFR_Pathway cluster_0 MAPK Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Pyrrolopyridine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway leading to cell proliferation, a common target for pyrrolopyridine-based kinase inhibitors.

Neurodegenerative Diseases

The application of pyrrolopyridine derivatives extends to the complex realm of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][13][14] Their neuroprotective effects are often attributed to the modulation of key enzymes and receptors within the central nervous system.

Mechanisms of Action:

  • Muscarinic M1 Receptor Modulation: Certain pyrrolopyridine and pyrazolopyridine derivatives act as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.[15] This receptor is crucial for memory and learning, and its modulation is a promising therapeutic strategy for cognitive deficits in Alzheimer's and schizophrenia.[15]

  • Heat Shock Protein Induction: Novel pyrrolyl- and indolylazine compounds have been shown to activate the synthesis of heat shock proteins.[16] These proteins help protect neuronal tissue from the toxic amyloid aggregates that are characteristic of many neurodegenerative diseases.[16]

Anti-inflammatory and Other Activities

Pyrrolopyridine derivatives have also been investigated for their anti-inflammatory, antiviral, and antibacterial properties.[3][4][17]

  • Anti-inflammatory: Some derivatives function as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue degradation in conditions like arthritis.[3] Others have shown potent anti-inflammatory effects through different mechanisms.[17]

  • Antiviral: Activity against HIV-1 has been reported for certain pyrrolopyridine derivatives.[3]

  • Antimycobacterial: Some compounds have shown inhibitory activity against enzymes essential for the growth of Mycobacterium tuberculosis.[12]

Data Summary: Biological Activities of Representative Pyrrolopyridine Derivatives

The following table summarizes the biological activities of several key pyrrolopyridine derivatives, providing a snapshot of their potency and therapeutic targets.

Compound ID/ClassTarget(s)IC50/EC50 ValuesTherapeutic AreaReference(s)
Vemurafenib B-RAF V600E-Melanoma[1]
TAK-659 (22a) SYK, FLT3-Solid Tumors, Lymphoma[3][12]
Compound 1r FMS Kinase30 nMCancer, Arthritis[8]
Compound 12b JAK124.6 nMImmune/Inflammatory Diseases[10]
Compound 4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMCancer[11]
Pyrrolo[3,4-c]pyridine-based MMP-2, MMP-93 nM, 12 nMCancer, Arthritis[3]
Pyrrolopyrimidine 5k EGFR, Her2, VEGFR2, CDK240-204 nMCancer[18]

Experimental Protocols: Synthesis and Biological Evaluation

A critical component of drug discovery is the robust synthesis and rigorous biological evaluation of new chemical entities. This section provides illustrative protocols.

General Synthetic Workflow

The synthesis of a pyrrolopyridine library typically follows a structured workflow, from initial design and synthesis to purification and biological screening.

Caption: General workflow from synthesis and purification to biological screening and lead optimization for pyrrolopyridine derivatives.

Detailed Protocol: Synthesis of a Pyrrolo[3,2-c]pyridine Derivative

This is a representative protocol based on common synthetic strategies. Specific reagents and conditions may vary.

  • Step 1: Condensation: To a solution of a substituted 3-aminopyridine (1.0 eq) in ethanol, add a dicarbonyl compound (1.1 eq) and a catalytic amount of acetic acid.

    • Causality: The acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the aminopyridine, initiating the condensation reaction that is a precursor to cyclization.

  • Step 2: Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Thermal energy drives the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring, completing the formation of the bicyclic pyrrolopyridine core.

  • Step 3: Work-up and Extraction: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Causality: The aqueous washes remove the acid catalyst and any water-soluble impurities. The organic layer retains the desired, less polar product.

  • Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: Chromatography separates the target compound from unreacted starting materials and side products based on differential polarity, yielding the pure derivative.

  • Step 5: Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Trustworthiness: This self-validating step ensures the identity and purity of the synthesized compound before it proceeds to biological testing.

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Principle: This assay is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of a kinase by the test compound. Binding of the tracer to a Europium-labeled anti-tag antibody results in a high FRET signal.

  • Preparation: Prepare a 3X stock of the test compound (pyrrolopyridine derivative) and a known inhibitor (control) in kinase buffer. Prepare a 3X mixture of the kinase-Eu-antibody complex and the Alexa Fluor™ tracer.

  • Assay Execution: a. In a 384-well plate, add 5 µL of the 3X compound solution. b. Add 10 µL of the 3X kinase/tracer mixture to all wells. c. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Causality: The IC50 value provides a quantitative measure of the compound's potency in inhibiting the target kinase, allowing for direct comparison between different derivatives and guiding structure-activity relationship studies.

Conclusion and Future Perspectives

The pyrrolopyridine scaffold has unequivocally established itself as a versatile and highly valuable core in the landscape of drug discovery. Its ability to effectively target a wide array of biological entities, particularly kinases, has led to significant advances in oncology and continues to show immense promise in neurodegeneration and inflammatory diseases.[1][6][13]

The future of pyrrolopyridine research lies in the development of more selective and potent inhibitors. This will be achieved through a deeper understanding of structure-activity relationships, the application of computational modeling for rational design, and the exploration of novel synthetic methodologies to access greater chemical diversity.[6] As our understanding of complex disease biology grows, the adaptability and proven track record of the pyrrolopyridine scaffold will ensure its continued prominence in the development of next-generation therapeutics.

References

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  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [Link]

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  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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The Unfused Isostere: A Technical Guide to 2-(1H-pyrrol-1-yl)pyridin-4-amine and its Bioisosteric Relationship to 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key hydrogen bond interactions with a multitude of biological targets, most notably protein kinases. This guide delves into the chemistry and strategic importance of a closely related, yet structurally distinct analog: 2-(1H-pyrrol-1-yl)pyridin-4-amine . We will explore the fundamental relationship between the fused bicyclic 7-azaindole system and its unfused pyrrolylpyridine counterpart, presenting the latter as a viable bioisostere. This document provides a comprehensive overview of the synthesis, comparative properties, and potential applications of this compound, offering a valuable resource for scientists engaged in scaffold-hopping and lead optimization programs.

The 7-Azaindole Scaffold: A Privileged Motif in Drug Discovery

7-Azaindole, chemically known as 1H-pyrrolo[2,3-b]pyridine, is an isomeric form of indole where a carbon atom at position 7 has been replaced by a nitrogen atom. This seemingly minor structural alteration has profound implications for the molecule's physicochemical and pharmacological properties.

The strategic placement of the pyridine nitrogen and the pyrrole N-H group creates a unique hydrogen bond donor-acceptor pair, perfectly positioned to mimic the adenine hinge-binding motif of ATP.[1] This allows 7-azaindole derivatives to act as potent ATP-competitive kinase inhibitors.[2] The FDA-approved drug Vemurafenib , a BRAF kinase inhibitor for the treatment of melanoma, famously incorporates the 7-azaindole scaffold and stands as a testament to its therapeutic potential.[1][2]

Beyond kinase inhibition, azaindoles are recognized as versatile bioisosteres of indoles, offering several advantages in drug design[3]:

  • Modulation of Physicochemical Properties: The additional nitrogen atom can improve aqueous solubility, reduce lipophilicity, and alter the pKa, which can lead to enhanced ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Enhanced Target Binding: The pyridine nitrogen can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and potency.[3]

  • Novel Intellectual Property: The use of an azaindole scaffold in place of a more common indole can create new chemical space and secure novel intellectual property.[4]

The synthesis of the 7-azaindole core often begins with substituted aminopyridines, which undergo cyclization to form the fused pyrrole ring. Common strategies include the Sonogashira coupling of a 3-halo-2-aminopyridine followed by an acid-catalyzed cyclization.[5]

Introducing this compound: The Unfused Analog

This compound represents a structural isomer of 4-amino-7-azaindole. Instead of a fused bicyclic system, it features a pyrrole ring directly attached to the 2-position of a 4-aminopyridine ring. This "unfused" arrangement maintains the key pharmacophoric elements—a pyridine ring and a pyrrole ring—but with greater conformational flexibility.

This structural relationship positions this compound as a compelling candidate for scaffold hopping and bioisosteric replacement studies in drug discovery programs centered on 7-azaindoles. The rationale is to explore whether the critical binding interactions can be maintained or even improved while benefiting from potentially different physicochemical properties and synthetic accessibility.

Diagram: Structural Comparison

Caption: Fused vs. Unfused Scaffolds.

Synthesis and Methodologies

While direct, published synthetic procedures for this compound are not abundant in readily accessible literature, a robust synthetic route can be designed based on well-established named reactions. The most logical approach is a two-step process involving the synthesis of a suitable aminopyridine precursor followed by the formation of the pyrrole ring using the Clauson-Kaas or Paal-Knorr synthesis.

Synthesis of Precursor: 4-Amino-2-chloropyridine

A key intermediate for the synthesis is 4-amino-2-chloropyridine. This compound can be prepared from the more readily available 2-chloropyridine through a nitration-reduction sequence.[6]

Experimental Workflow: Synthesis of 4-Amino-2-chloropyridine

Synthesis_Workflow start 2-Chloropyridine step1 Oxidation (e.g., H2O2, Acetic Acid) start->step1 intermediate1 2-Chloropyridine-N-oxide step1->intermediate1 step2 Nitration (H2SO4, HNO3) intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine-N-oxide step2->intermediate2 step3 Reduction (e.g., Fe, Acetic Acid) intermediate2->step3 product 4-Amino-2-chloropyridine step3->product

Caption: Synthetic pathway to 4-amino-2-chloropyridine.

Protocol Details:

  • Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide. This is a critical activation step, as the N-oxide group directs subsequent electrophilic substitution to the 4-position of the pyridine ring. A common oxidizing agent for this transformation is hydrogen peroxide in acetic acid.

  • Nitration: The resulting 2-chloropyridine-N-oxide is nitrated using a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.

  • Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is then reduced to an amine. A common and effective method for this reduction is the use of iron powder in acetic acid.[1] This step yields the desired precursor, 4-amino-2-chloropyridine.

Pyrrole Ring Formation via Clauson-Kaas Synthesis

The Clauson-Kaas reaction is a classic and highly efficient method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (a stable cyclic acetal of succinaldehyde).[4][5]

Proposed Synthesis of this compound:

This proposed synthesis involves two potential pathways from readily available starting materials.

Synthetic Scheme

G cluster_0 Pathway A cluster_1 Pathway B (Preferred) A1 2,4-Diaminopyridine A_reagent + 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reaction) A1->A_reagent A_product This compound A_reagent->A_product Selectivity Challenge B1 4-Amino-2-chloropyridine B_reagent + 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reaction) B1->B_reagent B_intermediate 2-Chloro-4-(1H-pyrrol-1-yl)pyridine B_reagent->B_intermediate B_amination Amination (e.g., Buchwald-Hartwig) B_intermediate->B_amination B_product This compound B_amination->B_product Application_Framework cluster_0 Established Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Outcomes A 7-Azaindole-Based Kinase Inhibitor (Lead Compound) B Scaffold Hop to This compound A->B Hypothesis: Maintain H-bond interactions C1 Improved Potency/ Selectivity B->C1 Investigate SAR C2 Altered ADME Profile (e.g., CNS Penetration) B->C2 Investigate SAR C3 Novel Intellectual Property B->C3 Investigate SAR C4 Different Off-Target Profile B->C4 Investigate SAR

Sources

Discovery of Novel Pyrrolopyridine-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic structure in medicinal chemistry, largely due to its ability to mimic the purine ring of ATP and effectively interact with the hinge region of various protein kinases.[1] This guide provides an in-depth technical overview of the discovery process for novel pyrrolopyridine-based compounds, with a specific focus on their development as kinase inhibitors for oncological applications. We will explore synthetic strategies, delve into a case study targeting the JAK-STAT pathway, detail essential experimental protocols, and discuss future perspectives in this dynamic field of drug discovery.

The Pyrrolopyridine Scaffold: A Cornerstone of Kinase Inhibition

Pyrrolopyridines are bicyclic aromatic compounds consisting of a fused pyrrole and pyridine ring.[2] There are six possible isomers, with the 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) core being particularly prominent in kinase inhibitor design.[3] This scaffold is a key component in several approved drugs, such as the BRAF inhibitor Vemurafenib, used in the treatment of melanoma.[1][2] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as crucial hydrogen bond donors and acceptors, enabling a strong and often selective interaction with the ATP-binding pocket of kinases. The development of potent and selective kinase inhibitors is a major focus in the treatment of cancers and inflammatory diseases, making the pyrrolopyridine scaffold a subject of intense research.[1][4][5]

Synthetic Strategies for the Pyrrolopyridine Core

The efficient synthesis of the pyrrolopyridine core and its derivatives is fundamental to any drug discovery campaign. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling reactions.[6]

One common and versatile approach is the one-pot, three-component cyclocondensation reaction. This method allows for the rapid generation of diverse 7-azaindole derivatives from readily available starting materials, such as N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds.[7] This strategy is highly amenable to the creation of compound libraries for high-throughput screening.[7]

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a novel pyrrolopyridine library.

Caption: High-level workflow for the discovery of novel pyrrolopyridine-based compounds.

Case Study: Pyrrolopyridines as JAK Kinase Inhibitors

To illustrate the drug discovery process, we will focus on the development of pyrrolopyridine-based inhibitors targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various autoimmune diseases and cancers.[8][9][10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they activate gene transcription.[9][] The pathway involves three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[9]

The process can be summarized as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor, causing the receptor chains to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT proteins.[12] Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[12]

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[9][13]

Negative regulation of the pathway is crucial to prevent uncontrolled signaling and is carried out by proteins such as the Suppressors of Cytokine Signaling (SOCS) and Protein Inhibitors of Activated STAT (PIAS).[8][9][]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK pJAK p-JAK (Active) JAK->pJAK 2. Autophosphorylation STAT STAT STAT->Receptor 4. STAT Recruitment pSTAT p-STAT pJAK->Receptor 3. Receptor Phosphorylation pJAK->STAT 5. STAT Phosphorylation STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 8. Binds DNA Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK Blocks ATP Binding Site

Caption: Simplified schematic of the JAK-STAT signaling pathway and the mechanism of inhibition.

Lead Identification and Structure-Activity Relationship (SAR) Analysis

Following the synthesis of a focused library of pyrrolopyridine derivatives, the compounds are screened for their ability to inhibit a target kinase, for instance, JAK1. Initial hits from the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This quantitative data is crucial for establishing a structure-activity relationship (SAR).

The goal of SAR analysis is to understand how specific structural modifications to the pyrrolopyridine scaffold affect its inhibitory potency and selectivity.[5][13] For example, substitutions at the C3 and C5 positions of the 7-azaindole ring are often explored to improve interactions with the solvent-exposed region of the ATP-binding pocket, which can enhance both potency and selectivity.[14]

The following table presents hypothetical SAR data for a series of pyrrolopyridine-based JAK1 inhibitors, illustrating how systematic chemical modifications can lead to a more potent compound.

Compound IDR1 Group (C3-position)R2 Group (N1-position)JAK1 IC50 (nM)Cell Proliferation EC50 (µM)
PP-01 HH850> 10
PP-02 -CH3H4208.5
PP-03 -PhenylH1502.1
PP-04 -Phenyl-CH2CH2OH1251.8
PP-05 (Lead) -4-FluorophenylH15 0.3
PP-06 -4-Fluorophenyl-CH2CH2OH250.5

Analysis of SAR:

  • C3-Position (R1): Moving from an unsubstituted (PP-01) to a methyl (PP-02) and then a phenyl group (PP-03) at the C3 position progressively increases potency. This suggests a hydrophobic pocket in this region of the kinase. The addition of a fluorine atom to the phenyl ring (PP-05) results in a significant 10-fold increase in potency over PP-03, likely due to favorable electronic interactions or improved binding conformation.

  • N1-Position (R2): The addition of a hydroxyethyl group at the N1 position (PP-04, PP-06) generally provides a slight improvement or slight decrease in potency compared to the unsubstituted N-H. While this modification can improve solubility, in this case, the N-H group of PP-05 may be forming a critical hydrogen bond, making it the more potent compound. Based on this analysis, PP-05 is identified as the lead compound for further optimization and in vivo studies.

Key Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery. This section provides detailed, step-by-step methodologies for key assays used in the evaluation of novel kinase inhibitors.

General Synthetic Protocol for a Pyrrolopyridine Analog (e.g., PP-05)

Causality: This protocol outlines a typical palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds, which is ideal for attaching the 4-fluorophenyl group to the pyrrolopyridine core.

  • Reaction Setup: To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add (4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Seal the reaction vessel and heat to 90°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Kinase Inhibition Assay

Causality: This protocol describes a direct measurement of kinase activity by quantifying the phosphorylation of a substrate.[15] Radiometric assays using [γ-³³P]ATP are considered the gold standard due to their high sensitivity and direct nature, minimizing false positives.[16]

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the test compound (e.g., PP-05) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, a specific peptide substrate for the target kinase (e.g., JAK1), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (final concentration typically at the Km for ATP).[16]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination and Capture: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.[16]

  • Detection: Wash the filter mat extensively to remove non-specific binding. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol for Cell-Based Proliferation Assay (XTT)

Causality: This assay measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells.[17][18] The reduction of the tetrazolium salt XTT to a colored formazan product by mitochondrial dehydrogenases in living cells provides a robust method to assess the antiproliferative effects of a compound.[18]

  • Cell Plating: Seed a cancer cell line known to be dependent on JAK-STAT signaling (e.g., a hematopoietic cancer cell line) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., PP-05) and incubate for 72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.[18]

  • Incubation with XTT: Add the XTT working solution to each well and incubate the plate for 2-4 hours at 37°C.[18] During this time, metabolically active cells will convert the yellow XTT to an orange formazan product.

  • Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the EC50 value.

Future Directions and Conclusion

The discovery of novel pyrrolopyridine-based compounds continues to be a fertile area of research. Future efforts will likely focus on several key areas:

  • Improving Selectivity: Designing compounds that can distinguish between highly homologous kinase family members to reduce off-target effects and improve safety profiles.

  • Dual-Target Inhibitors: Developing single molecules that can inhibit two distinct but related targets, such as CDK9 and Haspin, which could offer synergistic anticancer effects.[4]

  • Targeting Resistance: Creating next-generation inhibitors that are active against known resistance mutations that emerge during cancer therapy.

  • Broad-Spectrum Applications: Exploring the utility of pyrrolopyridine derivatives beyond oncology, for example, as antiviral agents by targeting host kinases essential for viral replication, such as AAK1.[14]

References

  • The JAK-STAT Pathway and the JAK Inhibitors - Semantic Scholar. (2020, November 30). Retrieved February 21, 2026, from [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved February 21, 2026, from [Link]

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Menegola, E., et al. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 574–583. [Link]

  • Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3369. [Link]

  • Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 289, 117236. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(19), 5931–5947. [Link]

  • Kysil, D. V., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 413–419. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20). Retrieved February 21, 2026, from [Link]

  • El-Gohary, N. S. M., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

  • Kumar, V., et al. (1998). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 63(12), 4165–4167. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved February 21, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved February 21, 2026, from [Link]

  • Hulpia, F., et al. (2019). Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry, 62(14), 6654–6673. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1185–1193. [Link]

  • Anderson, D. R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 17(11), 3163–3168. [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers - AnyGenes. (n.d.). Retrieved February 21, 2026, from [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved February 21, 2026, from [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. (2021, March 2). Retrieved February 21, 2026, from [Link]

  • El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 547–562. [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved February 21, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6692. [Link]

  • XTT Proliferation Assay Protocol - Sandiego. (n.d.). Retrieved February 21, 2026, from [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores | Journals. [Link]

  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles - MDPI. (n.d.). Retrieved February 21, 2026, from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.). Retrieved February 21, 2026, from [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - ResearchGate. (2025, August 7). Retrieved February 21, 2026, from [Link]

  • Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents - Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). Retrieved February 21, 2026, from [Link]

  • Fathallah, S. S., Kamel, R. M., & Mohamed, M. S. (2015). Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. Journal of Chemistry, 2015, 1–11. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(1H-pyrrol-1-yl)pyridin-4-amine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.

While direct condensation of 2,4-diaminopyridine with 2,5-dimethoxytetrahydrofuran is theoretically possible, it frequently results in poor regioselectivity (yielding mixtures of 2-substituted, 4-substituted, and bis-pyrrole products) due to the competing nucleophilicity of the 4-amino group.

To guarantee regiochemical integrity , this protocol utilizes a "Nitro-Route" strategy :

  • Selective Clauson-Kaas condensation on 2-amino-4-nitropyridine.

  • Chemoselective reduction of the nitro group to the amine using Iron/Ammonium Chloride (Fe/NH₄Cl), avoiding hydrogenation conditions that might partially reduce the pyrrole or pyridine rings.

Strategic Analysis & Retrosynthesis

The synthesis is designed to isolate the nucleophilic attack to the 2-position of the pyridine ring before the 4-position amine is generated.

Pathway Logic
  • Starting Material: 2-amino-4-nitropyridine. The electron-withdrawing nitro group at C4 deactivates the ring but leaves the C2-amine sufficiently nucleophilic for the Clauson-Kaas reaction under acidic reflux.

  • Intermediate: 4-nitro-2-(1H-pyrrol-1-yl)pyridine. This intermediate is stable and easily purified by precipitation.

  • Reduction: The use of Fe/NH₄Cl (Bechamp-type reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent over-reduction of the electron-rich pyrrole ring.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-4-nitropyridine Step1 Step 1: Clauson-Kaas (AcOH, Reflux, 4h) Start->Step1 Reagent Reagent: 2,5-Dimethoxytetrahydrofuran Reagent->Step1 Inter Intermediate: 4-Nitro-2-(pyrrol-1-yl)pyridine Step1->Inter Ring Closure Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Final Target: This compound Step2->Final Chemoselective Reduction

Figure 1: Stepwise synthetic workflow ensuring regioselectivity.

Experimental Protocol

Stage 1: Synthesis of 4-nitro-2-(1H-pyrrol-1-yl)pyridine

Principle: The Clauson-Kaas reaction involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde (1,4-dicarbonyl), which undergoes double condensation with the primary amine.

Materials:

  • 2-Amino-4-nitropyridine (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-amino-4-nitropyridine (10.0 mmol) in Glacial Acetic Acid (20 mL). The solution may be yellow/orange.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (12.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (118°C) for 4 hours.

    • Critical Control Point: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a less polar UV-active spot (pyrrole).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ or 10% NaOH solution until pH ~8. Caution: Exothermic.

    • The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water (3 x 20 mL), and dry under vacuum at 45°C.

    • Alternative: If no precipitate forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Yield Expectation: 75–85% Appearance: Yellow to light brown solid.

Stage 2: Reduction to this compound

Principle: Iron-mediated reduction is mild and highly selective for nitro groups in the presence of sensitive heteroaromatics.

Materials:

  • 4-Nitro-2-(1H-pyrrol-1-yl)pyridine (from Stage 1)

  • Iron Powder (Fe, 5.0 eq, <325 mesh preferred)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Ethanol (EtOH) / Water (3:1 ratio)

Procedure:

  • Setup: In a round-bottom flask, suspend the nitro-intermediate (5.0 mmol) in EtOH (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (25.0 mmol) and Iron Powder (25.0 mmol).

  • Reaction: Heat the suspension to 80°C (Reflux) with vigorous stirring.

    • Mechanism:[1][2][3][4][5] Fe oxidizes to Fe²⁺/Fe³⁺ while donating electrons to reduce -NO₂ to -NH₂.

    • Time: Typically 2–4 hours. Monitor by LC-MS or TLC (pure EtOAc or 5% MeOH/DCM). The amine will be significantly more polar than the nitro compound.

  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to remove Ethanol.

  • Extraction:

    • Dilute the remaining aqueous residue with water (20 mL).

    • Basify slightly with NaHCO₃ if necessary (pH 9).

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate.

    • Refinement: If the product is dark (oxidation), purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 80–90% Appearance: Off-white to pale yellow solid.

Analytical Validation

The following data profiles are expected for the final target: This compound .

NMR Characterization Data
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 8.05Doublet (J=5.8 Hz)1HPyridine C6-H
1H 7.50Broad Singlet2H-NH₂ (Exchangeable)
1H 7.42Triplet (J=2.2 Hz)2HPyrrole C2/C5-H
1H 6.75Doublet (J=2.0 Hz)1HPyridine C3-H
1H 6.45DD (J=5.8, 2.0 Hz)1HPyridine C5-H
1H 6.30Triplet (J=2.2 Hz)2HPyrrole C3/C4-H
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Calculated Mass (M): 159.08

  • Observed Mass (M+H): 160.1

  • Purity Criteria: >95% by UV (254 nm).

Mechanistic Insight

Understanding the Clauson-Kaas mechanism is vital for troubleshooting. The reaction relies on the in situ generation of 2,5-dihydroxytetrahydrofuran (or the open-chain dialdehyde).

Mechanism StepA 2,5-Dimethoxytetrahydrofuran + H+ (AcOH) StepB Activated Oxonium Ion StepA->StepB StepC Ring Opening -> Succinaldehyde Equiv. StepB->StepC StepD Nucleophilic Attack by Pyridine-NH2 StepC->StepD StepE Cyclization & Dehydration (- 2 H2O, - 2 MeOH) StepD->StepE Product N-Substituted Pyrrole StepE->Product

Figure 2: Simplified mechanism of the Clauson-Kaas reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete hydrolysis of furan reagent.Ensure temperature is >110°C (Reflux). Add trace water to AcOH if using anhydrous conditions.
Black Tar Formation Polymerization of pyrrole.Avoid prolonged heating beyond 4h. Perform reaction under Nitrogen atmosphere.
Incomplete Reduction Deactivated Iron surface.Activate Iron powder by washing with dilute HCl prior to use, or use fresh powder.
Product Water Soluble Amphoteric nature of aminopyridine.During workup, saturate the aqueous phase with NaCl (salting out) and use THF/EtOAc mixtures for extraction.

References

  • Clauson-Kaas Reaction Overview

    • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.
    • Context: Foundational methodology for pyrrole synthesis from amines.[4]

  • Selectivity in Aminopyridines

    • Abou Elmaaty, T. M. (2002).[6][7] Reactions with heterocyclic amidines: New routes for the synthesis of novel azolo[1,5-a]pyrimidine. Acta Chimica Slovenica.

    • Context: Discusses the nucleophilicity differences in heterocyclic amines, supporting the use of nitro-precursors for regiocontrol.
  • Nitro Group Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system for the reduction of functional groups. Synthesis, 1988(02), 91-95.
    • Context: Validates the use of mild reduction techniques (like Fe/NH4Cl or Transfer Hydrogenation) to preserve sensitive heterocycles.

Sources

Suzuki-Miyaura coupling for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of indole, offering unique hydrogen bonding capabilities and physicochemical properties that make it a cornerstone in the design of bioactive molecules.[1] Specifically, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines are key pharmacophores found in a multitude of kinase inhibitors targeting critical signaling pathways in diseases like cancer and inflammatory disorders.[2][3][4][5] Their synthesis is a pivotal step in the structure-activity relationship (SAR) studies essential for drug discovery.

Among the myriad of synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile method for constructing the crucial C2-aryl bond on the 7-azaindole core.[6][7][8] This reaction's tolerance for a wide range of functional groups, coupled with the commercial availability and relative stability of its organoboron reagents, makes it an indispensable tool for researchers and drug development professionals.[9]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for this specific application, moving beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[8][10] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 7-azaindole derivative. This forms a new Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[8][11]

  • Transmetalation: This is the key bond-forming step. The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the Pd(II) complex, displacing the halide.[11][12]

  • Reductive Elimination: The newly formed di-organopalladium complex collapses, reductively eliminating the desired 2-aryl-7-azaindole product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[11][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAd Oxidative Addition Pd0->OxAd PdII_Halide Ar-Pd(II)Ln-X OxAd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Diorganic Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diorganic RedElim Reductive Elimination PdII_Diorganic->RedElim RedElim->Pd0 Product 2-Aryl-7-Azaindole (Ar-Ar') RedElim->Product ArylHalide 7-Azaindole Halide (Ar-X) ArylHalide->OxAd Organoboron Arylboronic Acid (Ar'-B(OH)2) Organoboron->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates caption Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification StartMat Starting Materials (Halogenated Azaindole, Boronic Acid, Catalyst, Base, Solvents) Inert Inert Atmosphere Setup (Flask with N2 or Ar) StartMat->Inert Addition Reagent Addition & Degassing Inert->Addition Heating Heating & Stirring (Reaction Monitoring via TLC or LC-MS) Addition->Heating Quench Quenching & Extraction Heating->Quench Purify Column Chromatography Quench->Purify Final Final Product (2-Aryl-7-Azaindole) Purify->Final caption Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol

[2] This protocol details a chemoselective coupling at the C-2 iodo position, leaving the C-4 chloro position intact for subsequent functionalization (e.g., Buchwald-Hartwig amination). [13][14] Materials:

  • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Prepare a 2M aqueous solution of Na₂CO₃. Add the 1,4-dioxane solvent to the flask via syringe, followed by the aqueous Na₂CO₃ solution. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction Conditions: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. [2][15]5. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 8-12 hours). [10]6. Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). [10][16]8. Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product. [1][16]

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Causality: The Pd(0) catalyst may be oxidized and inactive, or the nitrogen-rich azaindole substrate may be inhibiting the catalyst. [17][18]The base may be too weak or poorly soluble.

    • Solution: Ensure all solvents are properly degassed to remove oxygen. Use a more robust ligand system like SPhos or RuPhos. [19]Consider a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. [9][19]

  • Issue: Protodeboronation Side Product.

    • Causality: The arylboronic acid can react with trace water or acidic protons to be converted back to the corresponding arene, reducing the amount available for coupling. This is often exacerbated by high temperatures or prolonged reaction times.

    • Solution: Use a slight excess (1.2-1.5 equiv) of the boronic acid. Avoid unnecessarily high temperatures. Consider using a more stable boronate ester if the problem persists.

  • Issue: Homo-coupling of Boronic Acid.

    • Causality: The boronic acid can couple with itself to form a biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction.

  • Issue: Difficulty with N-H Unprotected Substrates.

    • Causality: The acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle. [17][20] * Solution: While some protocols exist for unprotected heterocycles, N-protection (e.g., with SEM or Boc) is a reliable strategy to improve yields and reproducibility. [17][13]The SEM group is particularly useful as it is stable to the coupling conditions but can be removed later. [14]

Conclusion

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, offering an efficient and adaptable route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. A successful outcome hinges on a rational understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and substrate. By carefully selecting and optimizing these parameters, researchers can reliably access these medicinally vital scaffolds, accelerating the pace of drug discovery and development.

References

  • Merugu, S.R.; Selmer-Olsen, S.; Kaada, C.J.; Sundby, E.; Hoff, B.H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Available from: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • Merugu, S.R.; Selmer-Olsen, S.; Kaada, C.J.; Sundby, E.; Hoff, B.H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. Available from: [Link]

  • Singh, U.P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]

  • Thompson, A.S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Merugu, S.R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available from: [Link]

  • Lennox, A.J.J., & Lloyd-Jones, G.C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Selmer-Olsen, S. (2020). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. Available from: [Link]

  • Myers, A.G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

  • Atlanchim Pharma. (2009). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Düfert, M.A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • Düfert, M.A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Candeias, N.R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]

  • Kumar, M., et al. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available from: [Link]

  • Guillon, R., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available from: [Link]

  • Merugu, S.R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available from: [Link]

  • Düfert, M.A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available from: [Link]

  • Smith, R.A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2017). Screening reaction conditions of Suzuki coupling a. Available from: [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link]

  • Candeias, N.R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]

  • Bautista-Hernández, C.A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]

  • Zhang, L., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Zhang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available from: [Link]

Sources

Buchwald-Hartwig amination of chloropyridines to synthesize aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aminopyridines via Buchwald-Hartwig cross-coupling is a cornerstone of modern medicinal chemistry, yet it remains operationally distinct from standard aryl chloride couplings. Chloropyridines present a unique "Janus-faced" challenge: while the electron-deficient ring facilitates oxidative addition (SNAr-like character), the pyridine nitrogen acts as a potent Lewis base that can displace phosphine ligands, leading to catalyst resting states (poisoning) and stalled conversion.

This guide provides a validated workflow for coupling 2-, 3-, and 4-chloropyridines with primary and secondary amines. It moves beyond generic protocols to address the specific electronic and steric requirements of the pyridine scaffold, utilizing Generation 3 (G3) and Generation 4 (G4) palladacycle precatalysts to ensure rapid turnover.

Mechanistic Insight: The "Pyridine Problem"

To successfully couple chloropyridines, one must understand why standard protocols (e.g., Pd(OAc)₂/BINAP) often fail.

  • Competitive Binding (The Trap): The lone pair on the pyridine nitrogen is a competitive binder. In 2-chloropyridines, the nitrogen is proximal to the reaction center. If the phosphine ligand is not sufficiently bulky, the pyridine nitrogen will coordinate to the Pd(II) center, forming a stable, off-cycle

    
    -complex that halts the reaction.
    
  • Electronic Activation: Chloropyridines are electron-poor.

    • 2-Cl and 4-Cl: Highly activated for oxidative addition but prone to hydrodehalogenation (reduction) if the amine coupling is slow.

    • 3-Cl: Behaves similarly to a deactivated chlorobenzene; requires electron-rich ligands to facilitate oxidative addition.

Visualizing the Pathway

The following diagram illustrates the standard cycle versus the inhibitory "Pyridine Trap."

BuchwaldPyridine Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Cl) Pd0->OxAdd + Chloropyridine PyridineTrap DEAD END: Pd-Pyridine Complex (Catalyst Poisoning) OxAdd->PyridineTrap Low Steric Bulk Ligand AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Bulky Ligand (Prevents N-binding) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle highlighting the off-cycle equilibrium where pyridine nitrogen coordinates to Palladium, effectively poisoning the catalyst if the ligand (L) is not sterically demanding enough.

Strategic Catalyst & Ligand Selection

The choice of ligand is the single most critical process parameter (CPP). We utilize the Buchwald Biaryl Phosphine family due to their specific design: the lower dialkylphosphino ring provides electron density for oxidative addition, while the upper biaryl ring provides steric bulk to prevent pyridine coordination.

Ligand Selection Matrix
Substrate ClassAmine TypeRecommended LigandWhy?
2-Chloropyridine Primary (Alkyl/Aryl)BrettPhos Maximum steric bulk prevents N-coordination; high activity.
2-Chloropyridine Secondary (Cyclic)RuPhos Optimized for secondary amines; prevents

-hydride elimination.
3-Chloropyridine AnyXPhos 3-Cl position is less sterically demanding; XPhos offers general high turnover.
4-Chloropyridine AnyBrettPhos or tBuBrettPhos 4-position is electron-deficient; requires robust ligand to prevent reduction.
Base-Sensitive AnyBrettPhos Compatible with weak bases (K₂CO₃) if temp is increased.
The Precatalyst Advantage (G3/G4)

Do not use Pd(OAc)₂ or Pd₂dba₃ for initial screening of chloropyridines.

  • Issue: These sources require reduction to Pd(0) in situ (often by the amine or phosphine). This induction period allows the unreacted chloropyridine to bind the Pd(II) salt immediately, locking the metal before the cycle begins.

  • Solution: Use Pd-G3 or Pd-G4 precatalysts . These contain the ligand pre-bound and activate upon exposure to base, releasing the active L-Pd(0) species instantaneously.

Protocol A: High-Throughput Screening (Micro-Scale)

Purpose: Rapidly identify the "Hit" condition for a specific substrate pair.

Reagents:

  • Substrate: 1.0 equiv (0.1 mmol scale)

  • Amine: 1.2 equiv[1][2]

  • Catalyst: BrettPhos Pd G4 and RuPhos Pd G4 (Screen both)

  • Base: NaOtBu (Strong) and K₃PO₄ (Weak)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a 4 mL screw-cap vial with a magnetic stir bar.

  • Solids Addition: Add Pd-Precatalyst (2 mol%, 1.5 mg approx), Base (NaOtBu: 1.2 equiv; or K₃PO₄: 2.0 equiv), and solid amine (if applicable).

  • Substrate Addition: Add the Chloropyridine (1.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Liquid Amine: If the amine is liquid, add it last via microliter syringe.

  • Reaction: Seal the cap tightly (PTFE lined). Heat to 80°C for 2 hours.

    • Note: Chloropyridines often require heat to initiate oxidative addition.[1]

  • Analysis: Cool to RT. Dilute with EtOAc (1 mL). Filter through a small plug of silica or Celite. Analyze via LC-MS.

Success Criteria: >85% conversion with <5% hydrodehalogenated byproduct (reduced pyridine).

Protocol B: Gram-Scale Optimization (Process Scale)

Purpose: Validated protocol for 10g+ synthesis with heat transfer and safety considerations.

Safety Warning: NaOtBu is moisture sensitive. Chloropyridines can be skin irritants. Work in a fume hood.

Reaction Setup (Example: 2-Chloropyridine + Morpholine):

  • Ligand: RuPhos (Optimal for secondary amines)[3]

  • Precatalyst: RuPhos Pd G4 (1 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene (Preferred over Dioxane for scale-up due to easier workup).

Procedure:

  • Drying: Oven-dry a 3-neck round bottom flask (RBF) and cool under a stream of Nitrogen.

  • Charging Solids: Charge the RBF with:

    • RuPhos Pd G4 (0.01 equiv)

    • NaOtBu (1.2 equiv)

    • Critical: If the chloropyridine is a solid, add it now.

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous Toluene (5 volumes, i.e., 5 mL per gram of substrate).

  • Amine Addition: Add Morpholine (1.2 equiv) via syringe.

  • Activation: Heat the mixture to 80°C .

    • Observation: The solution should turn from pale yellow to a dark amber/brown. This indicates active catalyst formation.[4]

  • Monitoring: Monitor via HPLC at 1 hour. If conversion >98%, cool to Room Temperature.

  • Workup (Scavenging):

    • Add water (5 vol) and separate layers.

    • Metal Removal: Treat the organic layer with SiliaMetS® Thiol or charcoal (5 wt%) for 30 mins at 50°C to remove residual Palladium.

    • Filter and concentrate.

Troubleshooting & Optimization Logic

When the reaction fails, use this logic tree to diagnose the failure mode.

OptimizationTree Start Reaction Outcome? NoConv < 10% Conversion (Starting Material Left) Start->NoConv Dehal Hydrodehalogenation (Reduced Pyridine) Start->Dehal Stalled Stalled at 60% (Catalyst Death) Start->Stalled Sol1 1. Switch to G4 Precatalyst 2. Increase Temp (100°C) 3. Check Inert Atmosphere NoConv->Sol1 Sol2 1. Increase Amine Conc. 2. Switch to BrettPhos 3. Lower Temp Dehal->Sol2 Sol3 1. Add 2nd charge of Cat 2. Check Base Solubility 3. Switch Solvent (Toluene->tAmylOH) Stalled->Sol3

Figure 2: Decision Matrix for troubleshooting common failures in chloropyridine amination.

Detailed Troubleshooting Notes:

  • Black Metal Precipitate: Indicates "Pd Black" formation. The ligand is detaching.[3]

    • Fix: Increase Ligand/Pd ratio to 1.5:1 or lower the temperature.

  • Hydrodehalogenation (Ar-Cl

    
     Ar-H):  The 
    
    
    
    -hydride elimination pathway is competing with reductive elimination.[1]
    • Fix: Use a bulkier ligand (BrettPhos) to accelerate reductive elimination.[5] Ensure the solvent is strictly anhydrous (water can act as a hydride source in some cycles).

  • Regioselectivity (2,4-Dichloropyridine):

    • Reaction at C2 is preferred electronically. To enhance selectivity for C2, use a lower temperature (RT to 40°C) and limiting amine (0.95 equiv).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][6] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles.[7][8] Organic Letters, 18(11), 2580–2583. (Context on Pyridine Inhibition). Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Fourth Generation Palladacycle Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Pfizer/Merck Process Development Teams. (2010). Scalable synthesis of aminopyridines via Pd-catalysis. Organic Process Research & Development, 14(3). (General reference for scale-up protocols). Link

Sources

Application Note: Protecting Group Strategies for Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of pyrrolopyridine (azaindole) scaffolds. It prioritizes causality —explaining why a specific protecting group (PG) fails or succeeds based on electronic and steric mechanisms.

Abstract & Strategic Overview

Pyrrolopyridines (azaindoles) are critical bioisosteres of indoles in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, the electron-deficient pyridine ring renders the pyrrole nitrogen (


 ~13–17) significantly more acidic than indole, while the pyridine nitrogen remains a competing nucleophile.

Successful functionalization requires a Protecting Group (PG) Decision Matrix based on the intended reaction class:

  • C2-Lithiation/Functionalization: Requires PGs with coordination ability (CIPE effect) or strong electron-withdrawing properties.

  • Pd-Catalyzed Cross-Couplings: Requires PGs that prevent catalyst poisoning by the free NH and withstand basic/nucleophilic conditions.

  • C3-Electrophilic Substitution: Often requires minimal or electron-donating protection to maintain nucleophilicity.

Strategic Decision Tree

The following logic gate determines the optimal PG based on downstream chemistry.

PG_Decision_Tree Start Target Transformation Lithiation C2-Lithiation / Metalation Start->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling EAS C3-Electrophilic Subst. (Halogenation/Friedel-Crafts) Start->EAS Lith_Cond Is Acid Stability Required? Lithiation->Lith_Cond SEM SEM Group (Best for Directed Lithiation) Coupling->SEM Tos Tosyl/Benzenesulfonyl (Prevents N-coordination) Coupling->Tos None Unprotected or Alkyl (Maintain e- density) EAS->None Lith_Cond->SEM Yes (Robust) Boc Boc Group (Good, but acid labile) Lith_Cond->Boc No (Easy Removal)

Figure 1: Decision matrix for selecting N1-protecting groups based on the immediate next step in the synthetic sequence.

Deep Dive: The Sulfonyl Strategy (Ts/Bs)

Best For: Palladium-catalyzed cross-couplings, C2-lithiation (via acidity), and preventing N-oxide formation.

Mechanism & Rationale

Sulfonyl groups (Tosyl, Benzenesulfonyl) are strongly electron-withdrawing (EWG).

  • Causality: The EWG nature pulls electron density from the pyrrole ring. This deactivates the ring toward electrophilic attack (bad for Friedel-Crafts) but acidifies the C2-proton.

  • Lithiation: While SEM directs via coordination, Tosyl directs via inductive acidification . Lithiation of N-Tosyl-7-azaindole occurs exclusively at C2.

  • Catalysis: The steric bulk and EWG character prevent the azaindole nitrogen from coordinating to Pd catalysts, a common cause of stalled cross-couplings.

Protocol A: N-Tosylation of 7-Azaindole

Standard Phase Transfer Catalysis (PTC) Method - High Throughput Compatible

  • Reagents: 7-Azaindole (1.0 equiv), TsCl (1.2 equiv), TBAHSO4 (0.05 equiv, Phase Transfer Catalyst), Toluene (Solvent), 50% aq. NaOH.

  • Procedure:

    • Dissolve 7-azaindole and TsCl in Toluene (0.5 M).

    • Add TBAHSO4 catalyst.

    • Add 50% NaOH (5.0 equiv) dropwise at 0°C with vigorous stirring.

    • Warm to 25°C and stir for 2 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 7:3). Product is significantly less polar than starting material.

  • Workup: Separate phases. Wash organic layer with water and brine.[1] Dry over Na2SO4.[1][2]

  • Yield: Typically >90%.

Protocol B: Mild Detosylation (The "Sensitive Substrate" Method)

Standard base hydrolysis (NaOH/MeOH) often cleaves sensitive esters or nitriles. Use this mild alternative.

  • Reagents: Cs2CO3 (3.0 equiv), MeOH/THF (2:1).

  • Procedure:

    • Dissolve N-Tosyl substrate in MeOH/THF (0.1 M).

    • Add Cs2CO3.[3]

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Mechanism: Methoxide is generated in situ; the carbonate buffers the reaction, preventing harsh pH spikes.

Deep Dive: The SEM Strategy

Best For: Directed Ortho-Metalation (DoM), solubility improvement, and orthogonal stability.

Mechanism & Rationale

The SEM (2-(trimethylsilyl)ethoxymethyl) group is the "Gold Standard" for complex lithiation chemistry.

  • CIPE Effect: The oxygen atoms in the SEM chain coordinate to Lithium (Li+), holding the base (e.g., n-BuLi) in close proximity to the C2-proton. This Complex Induced Proximity Effect ensures rapid and exclusive C2-lithiation at -78°C.

  • Solubility: The lipophilic silyl chain drastically improves solubility of polar azaindoles in non-polar solvents (THF, Hexanes) required for cryogenic reactions.

Protocol C: SEM-Protection (NaH Method)

Strict anhydrous conditions are required to prevent SEM-Cl hydrolysis.

  • Reagents: 7-Azaindole (1.0 equiv), NaH (60% in oil, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Cool solution of 7-azaindole in DMF (0.3 M) to 0°C.

    • Add NaH portion-wise. Evolution of H2 gas will be vigorous. Stir 30 min until gas evolution ceases (Anion formation).

    • Add SEM-Cl dropwise via syringe.

    • Stir 1 hour at 0°C, then warm to RT.

  • Critical Workup: Quench with Sat. NH4Cl.[1][4] Extract with Et2O (avoid DCM if possible to prevent emulsion with DMF). Wash with LiCl (5% aq) to remove DMF.

Protocol D: The "Difficult" SEM Deprotection

TBAF often fails to remove SEM from azaindoles due to the high stability of the hemiaminal intermediate. Use this Two-Step Acid/Base Protocol.

  • Step 1 (Acidic Cleavage):

    • Dissolve substrate in DCM.[2][5] Add TFA (20–30% v/v).

    • Stir at RT for 2–4 hours.

    • Result: This cleaves the SEM ether, leaving the N-hydroxymethyl intermediate (

      
      ).
      
    • Concentrate to dryness to remove TFA.

  • Step 2 (Formaldehyde Collapse):

    • Redissolve residue in MeOH or THF.

    • Add excess Ethylene Diamine (EDA) or aq. NaOAc.

    • Stir 1 hour.

    • Mechanism: The base promotes the collapse of the hemiaminal, releasing formaldehyde and the free azaindole.

Comparative Data: Selecting the Right Group

FeatureTosyl (Ts) SEM Boc TIPS
Installation Easy (Base/TsCl)Moderate (NaH/SEMCl)Easy (DMAP/Boc2O)Difficult (Steric)
C2-Lithiation Good (Inductive)Excellent (Coordination) Good (Coordination)Blocks C2 (Steric)
Acid Stability HighModerateLow (Cleaves)Moderate
Base Stability Low (Cleaves)HighLow (Nucleophilic attack)High
Pd-Coupling Excellent Very GoodModerate (Thermal risk)Good
Atom Economy PoorPoorModeratePoor

Visualized Workflow: C2-Functionalization

The following diagram illustrates the workflow for introducing a functional group at C2 using SEM-directed lithiation.

C2_Functionalization Substrate 7-Azaindole Protected N-SEM Azaindole Substrate->Protected NaH, SEM-Cl DMF, 0°C Lithiated C2-Lithio Species (Li-O Coordination) Protected->Lithiated n-BuLi, THF -78°C (CIPE Effect) Quenched C2-Substituted Intermediate Lithiated->Quenched Electrophile (E+) (e.g., I2, DMF, R-CHO) Final Product (Deprotected) Quenched->Final 1. TFA/DCM 2. NaOAc/MeOH

Figure 2: Step-by-step workflow for SEM-directed C2-lithiation, highlighting the critical intermediate stabilization.

References

  • Review of Azaindole Chemistry: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs, 2014. Link

  • SEM Protection/Deprotection: BenchChem Technical Support. "SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis." BenchChem Protocols. Link

  • Mild Detosylation: Viji, S., et al. "Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones."[6] Synlett, 2010. Link

  • Lithiation Strategies: Schirok, H. "Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM." J. Org. Chem., 2006.[7] Link

  • Boc vs SEM Comparison: Zhang, X., et al. "Tale of Two Protecting Groups - Boc vs SEM." Tetrahedron Letters, 2013. Link

Sources

Purification of 2-(1H-pyrrol-1-yl)pyridin-4-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the isolation and purification of 2-(1H-pyrrol-1-yl)pyridin-4-amine , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors (e.g., MK-2 pathway modulators).

The Challenge: This molecule presents a "dichotomous" purification challenge:

  • Basicity: The 4-aminopyridine core (pKa ~9.[1]2) is highly basic, leading to strong irreversible adsorption or severe "tailing" on acidic silica gel silanols.[2]

  • Acid Sensitivity: The pyrrole moiety at position 2 is electron-rich and susceptible to acid-catalyzed polymerization or oxidation.

  • Polarity: The compound is moderately polar, requiring polar mobile phases that often co-elute colored impurities from the Clauson-Kaas synthesis.

The Solution: Standard normal-phase chromatography is insufficient. This protocol utilizes a Triethylamine (TEA)-modified Silica approach combined with a specific Free-Basing Workup to ensure high recovery (>85%) and purity (>98%).

Physicochemical Profile & Solubility

Before initiating purification, the operator must understand the physical behavior of the target.

ParameterValue / CharacteristicImplication for Chromatography
Structure Pyridine ring (basic) + Pyrrole (acid-sensitive)Avoid acidic mobile phases; neutralize silica.[3]
pKa ~9.17 (estimated for 4-aminopyridine core)Will exist as a cation on untreated silica.
Solubility High: DCM, MeOH, DMSO. Mod: EtOAc. Low: Hexanes.[4]Load in DCM or dry-load on Celite.
Stability Oxidizes in air/light; Acid-labile.Minimize column time; store fractions in dark.
Appearance Off-white to yellow solid (Crude is often dark brown).Colored impurities are common; rely on UV/TLC, not just eye.

Pre-Purification Workup (Critical Step)

Rationale: The synthesis of this compound (typically via Clauson-Kaas reaction of 2,4-diaminopyridine) is often performed in acetic acid.[4][5] Do not load the crude acetate salt directly onto the column. It will streak and degrade.

Protocol:

  • Evaporation: Remove the bulk of the acetic acid solvent under reduced pressure.

  • Neutralization: Resuspend the residue in EtOAc or DCM. Wash cautiously with saturated aqueous NaHCO₃ or 1N NaOH until the aqueous phase pH is >10.

  • Extraction: Extract the aqueous layer 3x with DCM/Isopropanol (3:1) if solubility is poor in pure DCM.

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ if the amine is extremely sticky, though usually acceptable). Filter and concentrate.

Method Development: TLC Scouting

Standard Hexane/EtOAc systems often fail to move the free base amine off the baseline.

Recommended Mobile Phase Systems:

  • System A (Preferred): Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA).

    • Start: 95:5 DCM:MeOH (+1% TEA).

    • Target Rf: 0.25 – 0.35.

  • System B (Alternative): Ethyl Acetate (EtOAc) / Hexanes + 1% TEA.

    • Note: Only use if the compound is highly soluble in EtOAc.

Visualization:

  • UV (254 nm): Strong absorption due to the pyridine-pyrrole conjugation.

  • Ninhydrin Stain: Will stain the free amine (usually reddish/brown).

  • Ehrlich’s Reagent: Specific for pyrroles (turns pink/red), useful to distinguish product from pyridine starting materials.

Detailed Column Chromatography Protocol

Step 1: Stationary Phase Preparation (Amine Deactivation)

Standard silica gel (60 Å, 40-63 µm) is acidic (pH ~5). We must neutralize the silanol groups (


) to prevent interaction with the pyridyl amine (

).
  • Slurry Method: Suspend the silica in the starting mobile phase (e.g., 100% DCM containing 1% v/v Triethylamine ).

  • Equilibration: Pour into the column and flush with at least 2 column volumes (CV) of this TEA-spiked solvent.

    • Why? This converts

      
       sites to 
      
      
      
      , creating a "shielded" surface that allows the target amine to elute symmetrically.
Step 2: Sample Loading
  • Liquid Load: Dissolve crude in minimal DCM. If the crude is not fully soluble, do not filter (you lose product).

  • Dry Load (Recommended): Dissolve crude in MeOH/DCM, add Celite 545 (1:2 w/w ratio), and evaporate to a free-flowing powder. Load this powder on top of the equilibrated silica bed.

Step 3: Elution Gradient
  • Flow Rate: 15–20 mL/min (for a 12g - 24g column).

  • Solvent A: DCM + 1% TEA.

  • Solvent B: 10% MeOH in DCM + 1% TEA.

Time (CV)% Solvent BDescription
0–20%Elute non-polar impurities (unreacted pyrrole precursors).
2–100% → 50%Linear gradient. Product typically elutes here.
10–1250% → 100%Flush polar/colored byproducts.
Step 4: Fraction Analysis & Pooling
  • Check fractions via TLC using the optimized method.

  • Pool fractions containing the spot at Rf ~0.3.

  • Important: Evaporate solvents at <40°C. High heat can cause oxidative degradation of the pyrrole ring.

Workflow Visualization

The following diagram illustrates the critical decision points and flow for the purification process.

PurificationWorkflow cluster_Column Column Setup Crude Crude Reaction Mixture (Acetate Salt) Neutralization Workup: Neutralize with NaHCO3 Extract into DCM Crude->Neutralization Remove Acid TLC TLC Scouting (DCM/MeOH + 1% TEA) Neutralization->TLC Determine Rf SilicaPrep Pre-treat Silica with 1% TEA TLC->SilicaPrep Select Solvent Loading Dry Load on Celite (Recommended) SilicaPrep->Loading Gradient Run Gradient: 0-10% MeOH in DCM Loading->Gradient Analysis Fraction Analysis (UV 254nm + Ehrlich Stain) Gradient->Analysis Collect Fractions Final Pure this compound Analysis->Final Pool & Evaporate

Caption: Figure 1. Integrated workflow for the isolation of acid-sensitive aminopyridines, highlighting the critical neutralization and silica pretreatment steps.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Silica acidity protonating the amine.[2][3]Increase TEA concentration to 1.5% or switch to Amino-bonded silica (NH2-Silica).
Product Decomposition Acidic hydrolysis of pyrrole.Ensure mobile phase is basic (TEA).[3] Avoid leaving product on column for >2 hours.
Co-elution Impurities have similar polarity.Switch to a "Pseudo-Normal Phase": DCM / Isopropanol gradient.
Low Recovery Product stuck to silica or lost in aqueous workup.Flush column with 10% MeOH/DCM + 2% NH₃. Re-check aqueous workup pH (must be >10).

References

  • Clauson-Kaas, N., & Timbek, N. (1952). The Reaction of 2,5-Dialkoxytetrahydrofurans with Amines.[4][5][6][7] Acta Chemica Scandinavica. (Foundational chemistry for pyrrole synthesis).[5]

  • Teledyne ISCO. (2023). Purification of Amines: Overcoming Tailing on Silica Gel.[3][6] Application Note AN102.

  • Biotage. (2020). Strategies for Flash Purification of Basic Compounds. The Flash Purification Blog.

  • Organic Syntheses. (1998). General Procedures for Handling Aminopyridines. Coll. Vol. 9, p. 650. (General handling of pyridine bases).

Sources

Application Note: In Vitro Kinase Profiling of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for evaluating the inhibitory potency of 2-(1H-pyrrol-1-yl)pyridin-4-amine (and its derivatives) against serine/threonine kinases.

Given the structural motif of this compound—an aminopyridine scaffold capable of bidentate hydrogen bonding—it functions as a classic ATP-competitive hinge binder . This protocol utilizes a Luminescent ADP Detection Assay (e.g., ADP-Glo™) , a universal, homogeneous method preferred in drug discovery for profiling fragment-based scaffolds due to its high sensitivity and resistance to compound interference.

Introduction & Mechanistic Rationale

The compound This compound represents a privileged scaffold in medicinal chemistry. The 4-aminopyridine core mimics the N1-C6-N6 motif of adenine, allowing it to anchor into the ATP-binding pocket of protein kinases via the "hinge region."

  • Mechanism of Action: ATP-competitive inhibition. The exocyclic amine (donor) and the pyridine nitrogen (acceptor) form hydrogen bonds with the kinase backbone residues.

  • Why this Protocol? We utilize an ADP-quantification assay rather than a radiometric (

    
    P) assay. This scaffold is a fragment-like lead; therefore, assays must be robust enough to detect weak-to-moderate potency (µM range) without the high background noise often seen in fluorescence-based assays (due to potential intrinsic fluorescence of pyridine/pyrrole systems).
    
Key Experimental Parameters
ParameterSpecificationReason
Assay Format 384-well, Low Volume WhiteHigh-throughput, minimizes reagent cost.
ATP Concentration

apparent (typically 10–50 µM)
Ensures sensitivity to ATP-competitive inhibitors.
Readout Luminescence (RLU)High signal-to-noise; reduces false positives from compound fluorescence.
Incubation 60 min @ RTSufficient time for steady-state kinetics without enzyme degradation.

Materials & Reagents

Chemical Preparation[1][2][3][4][5][6]
  • Test Compound: this compound (Solid).

    • Solubility Note: Soluble in DMSO. Prepare a 10 mM stock solution. Store at -20°C in aliquots to avoid freeze-thaw cycles.

  • Control Inhibitor: Staurosporine (Pan-kinase inhibitor) or Roscovitine (if targeting CDKs).

Biological Reagents[1][2][3][4][7][8][9]
  • Kinase: Recombinant Human CDK2/CyclinA2 (or target of interest).

  • Substrate: Histone H1 peptide or generic Ser/Thr peptide.

  • Cofactors: Ultra-pure ATP (10 mM stock), MgCl

    
    , MnCl
    
    
    
    (if required by specific kinase).
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
    • Critical: DTT must be fresh. Oxidation of DTT compromises kinase stability.

Detection System
  • ADP-Glo™ Kinase Assay Kit (Promega):

    • Reagent 1: ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).

    • Reagent 2: Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase 
      
      
      
      Light).

Experimental Protocol

Step 1: Compound Preparation (Serial Dilution)

Objective: Generate a 10-point dose-response curve to determine IC


.
  • Master Stock: Thaw 10 mM this compound stock.

  • Dilution Plate: In a 96-well plate, perform a 3-fold serial dilution in 100% DMSO.

    • Top Conc: 1 mM (Final assay conc will be 100 µM).

    • Range: 1 mM down to ~0.05 µM.

  • Intermediate Dilution: Transfer 1 µL of DMSO stock into 24 µL of 1X Assay Buffer (4% DMSO intermediate).

    • Final Assay DMSO: 1%.[1] (This ensures the enzyme is not denatured by solvent shock).

Step 2: Kinase Reaction Assembly (384-well Plate)

Volume: 5 µL Reaction Volume.

  • Dispense Compound: Add 1.25 µL of the Intermediate Dilution (from Step 1) to the assay plate.

    • Controls: Add 1.25 µL of 4% DMSO (no compound) to "Max Activity" wells. Add 1.25 µL of known inhibitor to "Min Activity" wells.

  • Add Enzyme: Dilute Kinase to 2X optimal concentration (e.g., 2 ng/µL) in Assay Buffer. Dispense 1.25 µL to all wells.

    • Pre-Incubation: Incubate Compound + Enzyme for 10 minutes at RT. This allows the inhibitor to access the active site before ATP competes.

  • Initiate Reaction: Prepare 2X Substrate/ATP Mix (e.g., 20 µM ATP, 0.2 µg/µL Substrate). Dispense 2.5 µL to start the reaction.

    • Final Conc: 1X Kinase, 10 µM ATP, 1% DMSO.

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Step 3: Reaction Termination & Detection

Principle: Convert the ADP produced by the kinase into a light signal.

  • Depletion (Reagent 1): Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Action: Stops kinase reaction; digests unconsumed ATP.

    • Incubation: 40 minutes at RT.

  • Detection (Reagent 2): Add 10 µL of Kinase Detection Reagent .

    • Action: Converts ADP to ATP; Luciferase uses this ATP to generate light.

    • Incubation: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Visualization of Workflow

KinaseAssayWorkflow Compound Compound Prep (DMSO Serial Dilution) Enzyme Enzyme Addition (10 min Pre-incubation) Compound->Enzyme 1.25 µL Reaction Reaction Start (+ ATP/Substrate Mix) Enzyme->Reaction Initiate Incubation Incubation (60 min @ RT) Reaction->Incubation Stop ADP-Glo Reagent (Deplete ATP) Incubation->Stop 5 µL Detect Detection Reagent (ADP -> Light) Stop->Detect 10 µL Readout Luminescence Read (IC50 Calculation) Detect->Readout

Caption: Step-by-step workflow for the ADP-Glo kinase assay profiling this compound.

Data Analysis & Quality Control

IC50 Calculation
  • Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.

    
    
    
  • Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).

  • Regression: Use a non-linear regression (4-parameter logistic model/Sigmoidal dose-response) to solve for

    
    .
    
Acceptance Criteria (Self-Validation)
  • Z' Factor: Must be

    
     for the plate to be valid.
    
    
    
    
  • Signal-to-Background (S/B): The ratio of Max Signal (Enzyme + Substrate) to Background (No Enzyme) should be

    
    .
    
  • Solubility Check: If the curve plateaus below 100% inhibition at high concentrations, check for compound precipitation in the well (turbidity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo Reagent 1 incubation time to 60 min. Ensure ATP stock is not degraded (ADP contamination).
Low Signal Inactive Kinase or degraded ATPUse fresh DTT. Avoid freeze-thawing kinase. Verify ATP concentration is near

.
Flat Dose Response Compound precipitation or inactivityCheck visual solubility of this compound at 100 µM. Verify structure identity (LC-MS).[2]
"Bell-Shaped" Curve Luciferase inhibitionThe compound might inhibit the detection enzyme (Luciferase). Run a "counter-screen" adding compound after the kinase reaction to verify.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Lafleur, K., et al. (2009). Kinase inhibitors: the road from the active site to the clinic.[3] (Discussion of aminopyridine scaffolds). Frontiers in Pharmacology. Link (Proxy for general kinase inhibitor structural review).

  • Wan, P.T., et al. (2004). Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. (Context for ATP-competitive inhibition). Cell. Link

Sources

Cell-based antiproliferative assays for novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Phenotyping: Optimizing Cell-Based Antiproliferative Assays for Novel Kinase Inhibitor Discovery

Introduction: The Shift to Phenotypic Validation

In the development of novel kinase inhibitors (e.g., targeting EGFR, BRAF, PI3K), biochemical potency (


 or 

against recombinant enzymes) is only the first hurdle. The true test of a candidate molecule lies in its ability to permeate the cell membrane, engage the target in a physiological ATP concentration (~1-5 mM), and disrupt the relevant signaling cascade to arrest growth or induce apoptosis.

This Application Note provides a rigorous framework for designing, executing, and validating cell-based antiproliferative assays. Unlike generic viability protocols, this guide focuses specifically on the nuances required for kinase inhibitors , addressing ATP competition, doubling-time dependency, and the critical need for orthogonal validation to rule out off-target luciferase inhibition.

Strategic Experimental Design

Before pipetting, three parameters must be defined to ensure data integrity.

Cell Line Selection & Genetic Context

Kinase inhibitors often display "oncogene addiction." Select cell lines that harbor the specific mutation your inhibitor targets (e.g., BRAF V600E for vemurafenib analogs). Testing in a wild-type line is equally critical to determine the Selectivity Index (SI) .

Linearity and Seeding Density

A common failure mode is seeding cells too densely. If cells reach confluency (contact inhibition) before the assay ends, they stop dividing naturally, masking the antiproliferative effect of the drug.

  • Rule: The assay window must fall within the exponential growth phase .

  • Optimization: Perform a cell titration curve (500 to 20,000 cells/well) over 72 hours. Select the density that yields signal linearity (

    
    ) at the endpoint.
    
Assay Duration vs. Cell Cycle

Kinase inhibitors are often cytostatic (stopping growth) rather than cytotoxic (killing immediately).

  • Requirement: Incubation time must exceed 1.5 to 2 doubling times of the specific cell line (typically 72 hours) to distinguish growth arrest from background noise.

Methodology Selection: The ATP Standard

While various readouts exist, ATP-based luminescence is the industry gold standard for kinase inhibitor screening due to its sensitivity and dynamic range.

Table 1: Comparative Utility of Antiproliferative Readouts

FeatureATP Luminescence (e.g., CellTiter-Glo) Metabolic Reduction (e.g., Resazurin/MTT) DNA Synthesis (e.g., EdU/BrdU)
Primary Readout Cellular ATP (Metabolic proxy)Redox potential (NADH/NADPH)S-phase DNA incorporation
Sensitivity High (<10 cells/well)ModerateHigh
Kinase Relevance Critical: Rapid ATP drop correlates with apoptosis.Caution: Metabolic burst can occur before cell death.Specific: Measures proliferation directly, not just health.
Throughput Ultra-High (Add-Mix-Read)HighLow (Washing required)
Interference Luciferase inhibition (rare but possible)Color quenching by compoundsAntibody cross-reactivity

Visualizing the Workflow

The following diagram outlines the optimized workflow for a 384-well high-throughput screen (HTS).

HTS_Workflow Harvest Cell Harvest (Log Phase) Seeding Dispense into 384-well Plate Harvest->Seeding Stabilize RT Pre-incubation (20 mins) Seeding->Stabilize Incubate_Overnight Overnight Attachment Stabilize->Incubate_Overnight Compound_Add Compound Addition (Acoustic/Pin) Incubate_Overnight->Compound_Add Incubate_72h 72h Incubation (37°C, 5% CO2) Compound_Add->Incubate_72h Reagent_Add Add ATP Reagent (1:1 Ratio) Incubate_72h->Reagent_Add Lysis Orbital Shake (2 mins) Reagent_Add->Lysis Read Luminescence Detection Lysis->Read

Figure 1: Step-by-step workflow for ATP-based high-throughput antiproliferative screening.

Detailed Protocol: ATP-Based Luminescence Assay

Scope: Determination of


 for a novel Tyrosine Kinase Inhibitor (TKI).
Reagents:  CellTiter-Glo® 2.0 (Promega) or equivalent.
Step 1: Plate Preparation & The "Edge Effect" Mitigation

Evaporation in outer wells causes edge effects, skewing data.[1][2][3][4]

  • Action: Do not use the perimeter wells (A1-A24, P1-P24, 1-16 in columns 1/24) for data if using standard plates. Fill them with sterile PBS or media.

  • Alternative: Use "Edge-effect" engineered plates (e.g., Thermo Nunc™ Edge) which have a reservoir moat.[3]

Step 2: Cell Seeding
  • Harvest cells using Accutase (gentler than Trypsin) to maintain receptor integrity.

  • Dilute to optimized density (e.g., 2,000 cells/50

    
    L) in culture media.
    
  • Dispense 50

    
    L/well into the inner-308 wells of a 384-well white-walled plate.
    
  • Critical Step: Allow plates to sit at Room Temperature (RT) for 20-30 minutes before moving to the incubator. This promotes even settling and reduces the "thermal gradient" edge effect [1].

Step 3: Compound Treatment
  • Prepare compounds in 100% DMSO at 1000x final concentration.

  • Perform a 1:3 serial dilution (10 points).

  • Transfer 50 nL of compound using an acoustic dispenser (e.g., Echo®) or pin tool. Final DMSO concentration = 0.1%.

  • Controls:

    • High Control (HC): Cells + DMSO (0% Inhibition).

    • Low Control (LC): Media only (no cells) OR Cells + Staurosporine (10

      
      M) (100% Inhibition).
      
Step 4: Detection
  • After 72 hours, equilibrate the plate and detection reagent to RT (approx. 30 mins). Cold reagent slows the luciferase reaction.

  • Add 25-50

    
    L of reagent (1:1 ratio not strictly necessary; 1:2 volume works if validated).
    
  • Orbitally shake at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate 10 minutes to stabilize the luminescent signal ("glow" phase).

  • Read on a multimode plate reader (0.1 - 1.0s integration time).

Biological Context: Target Engagement

To confirm that antiproliferative effects are due to specific kinase inhibition, one must understand the pathway. Below is a representation of the MAPK pathway, a common target.

MAPK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Recruitment MEK MEK (Kinase) RAF->MEK Phosphorylation ERK ERK (Kinase) MEK->ERK Phosphorylation Nucleus Proliferation (Transcription) ERK->Nucleus Translocation Inhibitor Novel Inhibitor (Target) Inhibitor->RAF Blocks ATP Site

Figure 2: Simplified MAPK signaling cascade showing the intervention point of a RAF kinase inhibitor.

Data Analysis & Quality Control

Z-Factor Calculation

Before calculating


, validate the assay quality using the Z-factor (Zhang et al.) [2].


  • Target:

    
     is required for a robust screening assay.
    
Normalization and Curve Fitting

Normalize raw RLU (Relative Light Units) to Percent Activity:



Fit data using a 4-Parameter Logistic (4PL) Model :



Troubleshooting & Integrity Checks

False Positives: Luciferase Inhibition

Issue: Some kinase inhibitors (e.g., resveratrol analogues) can inhibit the luciferase enzyme in the detection reagent, causing a drop in signal that mimics cell death [3]. Validation:

  • Mix Reagent + ATP (no cells) + Test Compound.

  • If signal decreases compared to DMSO control, the compound inhibits luciferase.

  • Correction: Use a non-luciferase orthogonal assay (e.g., CellTiter-Blue / Resazurin) to confirm

    
    .
    
The "Hook Effect" (Bell-Shaped Curve)

Issue: At very high concentrations, some compounds precipitate or fluoresce, interfering with the reader. Solution: Check compound solubility limits in media. Inspect wells visually/microscopically at the highest concentration.

References

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays.[1][5] Journal of Biomolecular Screening. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[6] A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[6] Journal of Biomolecular Screening. [Link]

  • NCATS Assay Guidance Manual. (2012). Cell-Based Assays for High-Throughput Screening.[2][7][8][9][10] National Center for Biotechnology Information (NCBI). [Link]

Sources

Application of 2-(1H-pyrrol-1-yl)pyridin-4-amine in FGFR inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 2-(1H-pyrrol-1-yl)pyridin-4-amine in FGFR Inhibitor Screening

Executive Summary

This Application Note details the protocol for utilizing This compound as a chemical scaffold in the screening and development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. While not a clinical-stage drug itself, this compound represents a privileged aminopyridine scaffold , a structural motif widely recognized for its ability to bind the ATP-binding hinge region of protein kinases.

This guide is designed for medicinal chemists and screening scientists. It outlines the rational design principles, biochemical screening workflows (TR-FRET), and biophysical validation methods (SPR) necessary to characterize this molecule's efficacy and kinetics against FGFR isoforms (FGFR1–4).

Scientific Rationale & Mechanism

The Target: FGFR Signaling

The FGFR family (FGFR1–4) consists of receptor tyrosine kinases (RTKs) that regulate cell proliferation, survival, and migration. Aberrant FGFR signaling—driven by gene amplification (e.g., FGFR1 in lung cancer), mutation (e.g., FGFR3 in bladder cancer), or fusion (e.g., FGFR2 in cholangiocarcinoma)—is a validated oncogenic driver.

The Compound: this compound
  • Chemical Class: Aminopyridine derivative.[1][2][3]

  • Role: Fragment / Hinge-binding Scaffold.

  • Mechanism: Type I ATP-competitive inhibition.

Structural Analysis: The 4-aminopyridine core acts as a mimetic of the adenine ring of ATP. In the kinase active site:[3][4]

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor , interacting with the backbone NH of the kinase hinge region (e.g., Val561 in FGFR1).

  • Exocyclic Amine (C4-NH2): Acts as a Hydrogen Bond Donor , interacting with the backbone Carbonyl (C=O) of the hinge residue (e.g., Glu562 in FGFR1).

  • Pyrrole Ring (C2-substituent): Provides hydrophobic bulk that may orient the molecule within the gatekeeper region or solvent front, offering vectors for growing the fragment into a lead compound.

Pathway Visualization

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Autophosphorylation) FGF->FGFR Binding GRB2 GRB2 / SOS FGFR->GRB2 PI3K PI3K / AKT FGFR->PI3K RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK NUC Nucleus: Transcription (e.g., MYC, CCND1) ERK->NUC Translocation PI3K->NUC CMPD This compound (ATP Competitive) CMPD->FGFR Inhibits Phosphorylation

Caption: FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.

Experimental Protocols

Protocol A: Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant FGFR1 kinase domain. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a labeled tracer from the kinase active site.

Materials:

  • Recombinant FGFR1 Kinase Domain (Human).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

  • Antibody: Eu-labeled anti-GST or anti-His antibody (depending on kinase tag).

  • Compound: this compound (10 mM DMSO stock).

  • Plate: 384-well low-volume white microplate.

Procedure:

  • Compound Preparation:

    • Prepare a 10-point dilution series of the compound in DMSO (3-fold serial dilution).

    • Dilute further into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4X final concentration.

    • Note: Ensure final DMSO concentration is <1% to avoid solvent effects.

  • Plate Setup:

    • Add 5 µL of 4X Compound to assay wells.

    • Add 5 µL of 4X Kinase/Antibody Mixture (Optimized concentration, typically 5 nM kinase / 2 nM antibody).

    • Add 5 µL of 4X Tracer (Optimized Kd concentration).

    • Controls:

      • Max Signal: Kinase + Antibody + Tracer + DMSO (No inhibitor).

      • Min Signal: Kinase + Antibody + Tracer + Excess Reference Inhibitor (e.g., Staurosporine).

  • Incubation:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate at room temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read fluorescence on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Emission 665 nm / Emission 495 nm).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Protocol B: Biophysical Validation (SPR)

Objective: Validate direct binding and determine binding kinetics (


, 

,

). Method: Surface Plasmon Resonance (SPR) using Biacore™ T200 or 8K. Why this is critical: As a fragment-like molecule, the compound may have fast off-rates that biochemical assays miss.

Procedure:

  • Immobilization:

    • Immobilize biotinylated FGFR1 kinase domain onto a Streptavidin (SA) sensor chip.

    • Target density: Low density (~1000 RU) to prevent mass transport limitation.

  • Running Buffer:

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO.

    • Crucial: Solvent correction cycles are mandatory due to the refractive index change of DMSO.

  • Injection Cycle:

    • Inject compound at 5-8 concentrations (e.g., 0.78 µM to 100 µM).

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

    • Flow rate: 30 µL/min.

  • Analysis:

    • Double-reference subtraction (Reference flow cell - Buffer injection).

    • Fit to a 1:1 Binding Model .

    • Success Criterion: Square wave binding profile (typical for fragments) indicating fast on/off rates.

Data Analysis & Interpretation

Expected Results Table
ParameterExpected Value (Fragment)Expected Value (Optimized Lead)Interpretation
Biochemical IC50 1 µM – 50 µM< 10 nMHigh IC50 is acceptable for a starting fragment; indicates weak but specific binding.
Binding Affinity (

)
5 µM – 100 µM< 1 nMDetermined via SPR. Confirms physical interaction.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom> 0.3Critical metric. If LE is high, the fragment is a high-quality starting point despite low potency.
Selectivity ModerateHighAminopyridines can be promiscuous; counter-screening against CDK2/VEGFR is recommended.
Screening Workflow Diagram

Screening_Cascade Start Compound Library (this compound) Step1 Primary Screen (TR-FRET / ADP-Glo) @ 10 µM Start->Step1 Step2 Hit Confirmation (Dose Response IC50) Step1->Step2 >50% Inhibition Step3 Biophysical Validation (SPR / NMR) Step2->Step3 IC50 < 50 µM Step4 Cellular Assay (Ba/F3-FGFR) Step3->Step4 Confirmed Binding Decision Hit-to-Lead Optimization Step4->Decision On-Target Activity

Caption: Systematic screening cascade for validating fragment efficacy.

Troubleshooting & Optimization

  • Issue: High Background in TR-FRET.

    • Cause: Compound fluorescence or precipitation.

    • Solution: Check compound solubility in buffer; run an interference control (compound + tracer only).

  • Issue: Non-Specific Binding in SPR.

    • Cause: Hydrophobic pyrrole ring sticking to the matrix.

    • Solution: Increase detergent (P20) to 0.05% or add BSA to the running buffer.

  • Issue: Lack of Cellular Potency.

    • Cause: Poor membrane permeability or efflux.

    • Solution: This is common for fragments. The goal at this stage is biochemical validation. Chemical modification (e.g., adding lipophilic groups to the pyrrole) would be the next step in Hit-to-Lead.

References

  • Knight, Z. A., et al. (2010). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link (Demonstrates the utility of aminopyridine scaffolds in kinase selectivity).

  • Diehl, K. H., et al. (2012). "Discovery of 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole derivatives as potent PLK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Validates the pyrrole-pyridine/pyrimidine connectivity for kinase inhibition).

  • Hall, A., et al. (2014). "Fragment-based discovery of inhibitors of the fibroblast growth factor receptor family." Journal of Medicinal Chemistry. Link (Authoritative guide on FGFR fragment screening).

  • BindingDB. "FGFR Inhibitor Data Sets." Link (Database for comparing IC50 values of similar scaffolds).

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link (Standard protocol source).

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(1H-pyrrol-1-yl)pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[1][2] This structural motif has been successfully incorporated into a number of approved drugs and clinical candidates, highlighting its therapeutic potential.[1] The 2-(1H-pyrrol-1-yl)pyridin-4-amine core, a specific embodiment of the 7-azaindole scaffold, has emerged as a promising starting point for the development of potent and selective kinase inhibitors. These compounds have shown activity against a range of kinases implicated in cancer and inflammatory diseases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Fibroblast Growth Factor Receptors (FGFRs).[3][4]

This document provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel this compound analogs. It outlines detailed synthetic protocols, robust biological screening methods, and key structure-activity relationship (SAR) insights to facilitate the development of next-generation kinase inhibitors.

Guiding Principles of SAR Studies: An Overview

The exploration of the structure-activity relationships of this compound analogs is a systematic process aimed at understanding how modifications to the chemical structure influence biological activity. A typical SAR workflow involves iterative cycles of design, synthesis, and biological testing.

SAR_Workflow A Initial Hit Identification (e.g., this compound) B Analog Design & Synthesis (Modification of Pyrrole, Pyridine, and Amine) A->B Rational Design C In Vitro Biological Evaluation (Kinase Assays, Cell Proliferation) B->C Testing D Data Analysis & SAR Elucidation C->D Data Interpretation D->B Iterative Refinement E Lead Optimization (ADME/Tox Profiling) D->E Promising Candidates Synthetic_Scheme A 2-Chloropyridine B 4-Amino-2-chloropyridine A->B 1. m-CPBA 2. HNO₃/H₂SO₄ 3. Fe/AcOH C This compound B->C Pyrrole, Pd(OAc)₂, Ligand, Base JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription DNA->Gene Activation Cytokine Cytokine Cytokine->Receptor Inhibitor This compound Analog Inhibitor->JAK2 Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Yield & Selectivity for N-Pyrrolyl Pyridines Ticket ID: CHEM-SUP-2026-PYR

Hello. If you are accessing this guide, you are likely experiencing low yields (<20%), "black tar" formation, or difficult purification during the synthesis of 2-(1H-pyrrol-1-yl)pyridin-4-amine .

This specific scaffold presents a "perfect storm" of synthetic challenges: regioselectivity issues, acid-sensitivity of the pyrrole, and the high water solubility of the aminopyridine product. This guide moves beyond standard textbook protocols to address the practical failure modes observed in the lab.

Part 1: Diagnostic Flowchart

Before altering your parameters, identify your specific failure mode using the logic flow below.

Troubleshooting Start START: What is the primary symptom? Symptom1 Black Tar / Polymerization Start->Symptom1 Symptom2 Clean reaction, but Wrong Product (NMR) Start->Symptom2 Symptom3 Product disappears during Work-up Start->Symptom3 Cause1 Reagent Degradation: 2,5-dimethoxytetrahydrofuran (DMTHF) Symptom1->Cause1 Cause2 Regioselectivity Failure: 4-NH2 is more nucleophilic than 2-NH2 Symptom2->Cause2 Cause3 Amphoteric Solubility: Product lost in aqueous phase Symptom3->Cause3 Action1 Action: Distill DMTHF or Switch to Lewis Acid Catalysis Cause1->Action1 Action2 Action: Switch Route to 2-amino-4-nitropyridine Cause2->Action2 Action3 Action: Salting out (NaCl) + n-Butanol Extraction Cause3->Action3

Caption: Diagnostic logic for isolating the root cause of yield loss in aminopyridine-pyrrole synthesis.

Part 2: The Core Problem – The "Isomer Trap"

If you are attempting the direct Clauson-Kaas reaction on 2,4-diaminopyridine , you are fighting thermodynamics.

  • The Chemistry: In 2,4-diaminopyridine, the 4-amino group is significantly more nucleophilic than the 2-amino group. The 2-position is adjacent to the pyridine nitrogen, which exerts an electron-withdrawing inductive effect ($ -I $), reducing the nucleophilicity of the 2-amine.

  • The Result: The Clauson-Kaas reaction will preferentially occur at the 4-position, yielding 4-(1H-pyrrol-1-yl)pyridin-2-amine (the wrong isomer) or a mixture of mono- and bis-pyrroles.

  • The Fix: You must use a "Nitro Route" where the 4-position is masked as a nitro group (electron-withdrawing), forcing the reaction to occur at the 2-position.

Part 3: Optimized Protocol (The Nitro Route)

This protocol bypasses the selectivity issue and minimizes polymerization.

Step 1: Clauson-Kaas on 2-amino-4-nitropyridine

Reagents: 2-amino-4-nitropyridine (1.0 eq), 2,5-dimethoxytetrahydrofuran (DMTHF) (1.1 eq), Acetic Acid (solvent).[1][2][3]

  • Reagent Check: Ensure your DMTHF is clear. If yellow/orange, distill it. Old DMTHF contains peroxides that trigger polymerization (tar).

  • Procedure: Dissolve amine in glacial acetic acid. Add DMTHF. Reflux (110°C) for 2–4 hours.

    • Modern Modification: Use Microwave irradiation (150°C, 10–20 mins) in dioxane with 10 mol%

      
       (Scandium Triflate). This drastically reduces "tar" formation compared to acetic acid reflux.
      
  • Isolation: Pour into ice water. The nitro-pyrrole intermediate is usually less soluble than the amine and may precipitate. If not, extract with EtOAc.

Step 2: Reduction of the Nitro Group

Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol/Water (4:1).
  • Suspend the nitro-pyrrole intermediate in EtOH/Water.

  • Add Fe powder (5 eq) and

    
     (5 eq).
    
  • Heat to 80°C for 2 hours.

  • Critical Work-up: Filter hot through Celite to remove iron sludge. Wash the Celite with copious warm methanol . (The product can adsorb to iron oxides).

Part 4: Troubleshooting & FAQs

Q1: I am getting a black tar instead of a solid. Why?

A: This is "Pyrrole Polymerization." Pyrroles are acid-sensitive and polymerize into polypyrrole (black solid) in strong acids or prolonged heat.

  • Solution: Switch from glacial acetic acid reflux to a Lewis Acid catalyzed method . Use 5–10 mol%

    
     or 
    
    
    
    in Toluene or Dioxane. These conditions are milder and prevent the degradation of the formed pyrrole ring [1, 2].
Q2: My product disappears during the aqueous wash.

A: 4-aminopyridines are highly polar and amphoteric.

  • The Trap: If you wash your organic layer with 1M HCl, the product protonates and goes into the water. If you wash with water, it may still partition into the aqueous phase.

  • Solution:

    • Do not use acid washes.

    • Saturate the aqueous layer with NaCl (salting out).

    • Extract with n-Butanol or IPA/Chloroform (1:3) instead of Ethyl Acetate. These solvents are more polar and recover aminopyridines better.

Q3: Can I use the Paal-Knorr reaction (1,4-diketone) instead?

A: Yes, but Clauson-Kaas (using DMTHF) is generally preferred for unsubstituted pyrroles. If you use acetonylacetone (2,5-hexanedione), you will get the 2,5-dimethylpyrrole derivative. Ensure this matches your target structure.

Part 5: Comparative Data

Table 1: Comparison of Synthetic Strategies

ParameterDirect Route (2,4-Diamine)Nitro Route (Recommended)
Starting Material 2,4-diaminopyridine2-amino-4-nitropyridine
Regioselectivity Poor (Favors 4-position)Excellent (Only 2-position available)
Major Impurity Wrong isomer + Bis-pyrroleUnreacted nitro starting material
Typical Yield < 15% (isolated target)60–75% (over 2 steps)
Purification Difficult Isomer SeparationStandard Flash Chromatography

Part 6: Visualizing the Robust Pathway

SynthesisPath Start 2-amino-4-nitropyridine Step1 Step 1: Clauson-Kaas (AcOH, Reflux OR Sc(OTf)3, Dioxane) Start->Step1 Reagent 2,5-dimethoxytetrahydrofuran (DMTHF) Reagent->Step1 Intermed Intermediate: 2-(1H-pyrrol-1-yl)-4-nitropyridine Step1->Intermed Forms Pyrrole ring Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermed->Step2 Product TARGET: This compound Step2->Product Reduces NO2 to NH2

Caption: The "Nitro Route" ensures the pyrrole forms on the correct nitrogen before the 4-amine is generated.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein Journal of Organic Chemistry, 2023. Summary: Reviews modern Lewis acid catalysts (Sc, Zn) to replace acetic acid, reducing tar formation.

  • Microwave-Assisted Clauson-Kaas Reaction. Journal of Organic Chemistry, 2006. Summary: Demonstrates yield improvements in pyrrole synthesis using microwave irradiation to shorten reaction times and minimize degradation.

  • Organic Syntheses Procedure: Workup of Aminopyridines. Organic Syntheses, Coll. Vol. 6, p. 64. Summary: Details the solubility challenges of aminopyridines and recommends specific extraction protocols (salting out/chloroform).

Sources

Side reactions in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in Buchwald-Hartwig Amination of Pyridines

Status: Active | Ticket Type: Technical Guide | Tier: Level 3 (Senior Scientist)

Executive Summary

Pyridines are among the most challenging substrates in Palladium-catalyzed C-N cross-coupling. Their electron-deficient nature makes oxidative addition difficult (specifically for chlorides), while the Lewis-basic nitrogen atom actively competes for the metal center, leading to catalyst poisoning.

This guide moves beyond "add more catalyst" and dissects the mechanistic origins of failure. We focus on the three "Silent Killers" of pyridine amination: Catalyst Arrest (Poisoning) , Hydrodehalogenation , and Bis-Arylation .

Module 1: The "Nothing Happened" Scenario (Catalyst Arrest)

Symptom: Starting material remains unconsumed. The reaction mixture remains clear or precipitates palladium black immediately.

Technical Root Cause: Coordination Poisoning

Unlike benzene rings, pyridines possess a lone pair on the nitrogen capable of binding Pd(II) species. This creates a stable, off-cycle "resting state" (


-complex) that prevents the regeneration of the active Pd(0) species or blocks the amine from coordinating.
  • Mechanism: The pyridine substrate acts as a competitive ligand, displacing the phosphine ligand (

    
    ) or preventing the reduction of the Pd(II) precatalyst.
    
  • The "Iodide Trap": If using iodopyridines, the released iodide ions can form stable

    
     dimers that are catalytically inactive.
    
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Precatalyst Switch to Pd-G3/G4 3rd/4th Generation precatalysts (e.g., XPhos-Pd-G4) contain a pre-formed active species that does not require in-situ reduction, bypassing the initial poisoning step.
Ligand Class Bulky Biaryl Phosphines Ligands like BrettPhos or tBuXPhos are sterically demanding. They create a "protective shell" around the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-X bond.
Leaving Group Switch I

Br/Cl
Contrary to standard trends, Bromopyridines often outperform Iodopyridines in BH amination because they avoid the formation of stable iodide-bridged Pd dimers.
Module 2: The "Reduced Product" Scenario (Hydrodehalogenation)

Symptom: The aryl halide is consumed, but the product is the de-halogenated pyridine (Ar-H) rather than the amine (Ar-N).

Technical Root Cause:

-Hydride Elimination

This is the most common side reaction. Instead of the desired Reductive Elimination (RE), the Pd-Amido intermediate undergoes


-Hydride Elimination.[1][2]
  • Pathway: The Pd center strips a hydrogen from the

    
    -carbon of the amine (or alkoxide base).
    
  • Result: This generates a Pd-Hydride species, which reductively eliminates to form Ar-H (waste) and an imine (oxidized amine).

Visualization: The Bifurcation Point

Hydrodehalogenation_Mechanism cluster_cycle Critical Junction Intermediate L-Pd(Ar)-N(R)H (Amido Complex) Product Ar-NH-R (Desired Amine) Intermediate->Product Reductive Elimination (Fast) SideProduct Ar-H + Imine (Hydrodehalogenation) Intermediate->SideProduct β-Hydride Elimination (Slow) Factor1 Risk Factor: Secondary Amines (Accessible β-H) Factor1->SideProduct Factor2 Risk Factor: Low Ligand Bulk Factor2->SideProduct

Caption: The kinetic competition between forming the C-N bond (Green) and destroying the substrate via reduction (Red).

Troubleshooting Protocol
VariableAdjustmentWhy?
Solvent Avoid 2° Alcohols Isopropanol can serve as a hydride source. Switch to Toluene , Dioxane , or tAmyl Alcohol (sterically hindered, no

-H transfer).
Ligand Increase Bulk Bulky ligands (e.g., RuPhos for secondary amines) accelerate the rate of Reductive Elimination over

-Hydride Elimination.
Temperature Lower T

-Hydride elimination often has a higher activation energy than reductive elimination. lowering T (if conversion allows) favors the product.
Module 3: The "Over-Reaction" (Bis-Arylation)

Symptom: Target is a secondary amine (from a primary amine start), but the major product is the tertiary amine (Ar2-N-R).

Technical Root Cause: Product Competition

The product of the reaction (a secondary amine) is often more nucleophilic than the starting primary amine. The catalyst effectively "prefers" the product, reacting with it again.

Solution Strategy
  • Ligand Selection: Use BrettPhos or BrettPhos-G3 . These ligands are specifically designed to be extremely sterically hindered. They can accommodate the small primary amine but sterically reject the secondary amine product, preventing the second addition.

  • Stoichiometry: Use a slight excess of the amine (1.2 - 1.5 equiv).

  • Order of Addition: Do not add the aryl halide slowly; keep its concentration high relative to the catalyst to ensure the primary amine (present in excess) reacts first.

Standard Operating Procedure (SOP): Pyridine Amination

Use this baseline protocol for 2- or 3-halopyridines before optimization.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv) if base-sensitive.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Workflow:

  • Inert Handling: Weigh Pd-precatalyst, Base, and Aryl Halide (if solid) into a vial equipped with a stir bar inside a glovebox (N2 or Ar atmosphere).

  • Solvent Addition: Add anhydrous Dioxane.

  • Amine Addition: Add the amine (liquid) via syringe.

  • Activation: Seal the vial (PTFE/Silicone septum). Heat to 80°C for 2-4 hours.

    • Note: Do not overheat immediately. Many G3/G4 catalysts activate efficiently at 60-80°C.

  • Checkpoint: Analyze aliquot by LCMS.

    • If Ar-H observed: Switch solvent to Toluene.[3]

    • If no reaction: Switch precatalyst to BrettPhos-Pd-G4 (for primary amines) or P(tBu)3-Pd-G4 (for extremely hindered substrates).

FAQ: Rapid-Fire Troubleshooting

Q: My pyridine has an ester group, and it vanished. What happened? A: You likely used NaOtBu .[4] Strong alkoxide bases can saponify esters or cause transesterification.

  • Fix: Switch to

    
      (weak inorganic base) or 
    
    
    
    . Note: Weak bases require higher temperatures and longer times. Alternatively, use LiHMDS (non-nucleophilic strong base).

Q: Can I use Pyridine as the solvent? A: Absolutely not. Pyridine is a catalyst poison in this reaction. It will saturate the Pd coordination sphere.

Q: I see a "dimer" in the LCMS (M+M). Is it the amine dimerizing? A: It is likely homocoupling of the aryl halide (Ar-Ar) or bis-arylation of the amine (Ar-N(R)-Ar). True oxidative dimerization of the amine (R-N=N-R) is rare in standard BH conditions unless an oxidant is present. Check the mass carefully:

  • 
     = Homocoupling.
    
  • 
     = Bis-arylation.
    
References
  • Mechanistic Origins of Inhibition: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][5][6][7][8][9][10] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. Link

  • Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Precatalyst Evolution (G3/G4): Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions." Journal of the American Chemical Society. Link

  • Pyridine Specifics: Kallepalli, V. A., et al. (2014). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters. Link

  • Base Selection & Side Reactions: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Heterocycle Coupling Helpdesk: Technical Support for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Challenges in Suzuki coupling with electron-deficient pyridines Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "2-Pyridyl Problem"

Welcome to the Heterocycle Coupling Helpdesk. If you are here, you are likely staring at a reaction vial containing a lot of unreacted starting material or a mess of deboronated byproduct.

Coupling electron-deficient pyridines is not merely "difficult"; it presents a fundamental mechanistic paradox known in the field as the "2-Pyridyl Problem." The nitrogen atom in the pyridine ring is not a passive spectator—it is an active saboteur.

This guide is structured to troubleshoot your specific failure mode based on which side of the coupling equation the pyridine resides.

Part 1: The "Disappearing Nucleophile" (Pyridine as the Boron Partner)

Symptom: You are trying to couple a 2-pyridyl boronic acid/ester.[1][2][3] The starting halide remains untouched, but your boronic acid has vanished, replaced by simple pyridine (protodeboronation).

The Root Cause: Rapid Protodeboronation

Electron-deficient 2-pyridyl boronic acids are exceptionally unstable.[3] Unlike phenyl boronic acids, the basic nitrogen atom facilitates a unique self-destructive mechanism.

Mechanism of Failure: In neutral or basic media, the pyridine nitrogen becomes protonated (or coordinates to water), forming a zwitterionic intermediate. This activates the C-B bond for rapid hydrolysis, cleaving the boron moiety before it can transmetalate to the Palladium catalyst.

Protodeboronation Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-H+ ... B-) Start->Zwitterion pH dependent (protonation) Transition C-B Bond Cleavage Zwitterion->Transition Fast Hydrolysis End Pyridine (Byproduct) + Boric Acid Transition->End Irreversible

Figure 1: The pathway of protodeboronation for 2-pyridyl boronic species.

Solution: The "Slow-Release" Strategy (MIDA Boronates)

Do not use free boronic acids or pinacol esters for 2-pyridyl couplings if possible. The industry standard solution is the MIDA (N-methyliminodiacetic acid) boronate .

  • Why it works: The MIDA ligand locks the boron into an sp3 hybridization.[4] This shuts down the empty p-orbital, making the species immune to protodeboronation and transmetalation.

  • The Trick: Under aqueous basic conditions, the MIDA hydrolyzes slowly. This releases the active boronic acid at a low concentration—just enough to feed the catalytic cycle, but not enough to accumulate and decompose.

Protocol 1: Coupling 2-Pyridyl MIDA Boronates (The Burke Protocol)
ParameterConditionRationale
Boron Source 2-Pyridyl MIDA Boronate (1.5 equiv)Protected slow-release reservoir.
Catalyst Pd₂(dba)₃ (1.5 mol%)Source of Pd(0).[2][5]
Ligand XPhos (6 mol%)Bulky phosphine to facilitate oxidative addition.
Additive Cu(OAc)₂ (50 mol%) Critical: Promotes transmetalation of the specific 2-pyridyl species.
Base K₂CO₃ (5.0 equiv)Mild base to hydrolyze MIDA slowly.
Solvent DMF / IPA (4:1)Anhydrous/protic mix balances solubility and hydrolysis rate.
Temp 100 °CRequired for activation.

Step-by-Step:

  • Charge a vial with aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), and K₂CO₃ (5 equiv). [5] 2. Add Cu(OAc)₂ (0.5 equiv). Note: Copper is essential for 2-pyridyl MIDA specifically.

  • Add Pd₂(dba)₃ and XPhos in a glovebox or under Argon flow.

  • Add anhydrous DMF and Isopropanol (degassed).

  • Seal and heat to 100 °C for 4–24 hours.

Part 2: The "Poisoned Catalyst" (Pyridine as the Halide Partner)

Symptom: You are coupling a 2-chloropyridine with a standard phenyl boronic acid. The reaction stalls at low conversion, or you see homocoupling of the boronic acid.

The Root Cause: Competitive Coordination

Electron-deficient pyridines (especially 2-halopyridines) are excellent ligands. The pyridine nitrogen can bind to the Palladium center, displacing your carefully chosen phosphine ligand. This creates a "dead" catalyst species (Pd-Pyridine complex) that is inactive for the catalytic cycle.

Solution: Ligand Dominance

You must use a ligand that binds to Palladium much more strongly than the pyridine nitrogen does.

  • Buchwald Ligands (Dialkylbiarylphosphines): Ligands like XPhos , SPhos , and RuPhos are bulky and electron-rich. The bulk prevents the pyridine nitrogen from approaching the metal center (steric repulsion), while the electron richness facilitates oxidative addition of the C-Cl bond.

  • Chelating Ligands: Bis-phosphines like dppf or Xantphos occupy two coordination sites, making it thermodynamically difficult for pyridine to displace them.

Protocol 2: Coupling Electron-Deficient Chloropyridines
ParameterConditionRationale
Electrophile 2-Chloropyridine derivativeMore available/stable than bromides.
Nucleophile Aryl Boronic Acid (1.5 equiv)Standard partner.
Precatalyst XPhos Pd G2 (1–2 mol%)Generates the active LPd(0) species immediately. Avoids induction periods.
Base K₃PO₄ (0.5 M in water)Strong enough to activate boron, compatible with functional groups.
Solvent THF or DioxaneGood solubility for Pd-G2 precatalysts.
Temp 60–80 °CMild heating usually sufficient with G2 catalysts.

Part 3: Troubleshooting Decision Tree

Use this logic flow to select your initial reaction conditions.

Troubleshooting Start Start: Identify Pyridine Role RoleCheck Is Pyridine the... Start->RoleCheck BoronPath Nucleophile (Boron Source) RoleCheck->BoronPath Boron HalidePath Electrophile (Halide) RoleCheck->HalidePath Halide PosCheck Substitution Position? BoronPath->PosCheck Pos2 2-Position PosCheck->Pos2 Critical Issue Pos34 3- or 4-Position PosCheck->Pos34 Manageable Sol_MIDA USE MIDA BORONATE + Cu(OAc)2 additive (Burke Protocol) Pos2->Sol_MIDA Sol_Std Standard Suzuki (SPhos or XPhos) Pos34->Sol_Std HalideCheck Halide Type? HalidePath->HalideCheck Cl Chloride (Cl) HalideCheck->Cl Hard Br Bromide/Iodide HalideCheck->Br Easier Sol_G2 USE XPhos Pd G2/G3 or RuPhos Pd G2 Cl->Sol_G2 Sol_Easy Standard Pd(PPh3)4 or Pd(dppf)Cl2 Br->Sol_Easy

Figure 2: Decision matrix for selecting catalyst systems based on pyridine substitution.

Part 4: Frequently Asked Questions (FAQs)

Q: Why can't I just use 2-pyridyl boronic acid pinacol ester? It's commercially available. A: Commercial availability does not imply stability. While pinacol esters are generally more stable than free acids, the 2-pyridyl pinacol ester is still prone to protodeboronation, especially in the presence of base and heat. If you must use it, use anhydrous conditions (e.g., K₃PO₄ suspended in Dioxane) to minimize hydrolysis.

Q: My reaction turns black immediately (Pd black precipitates). What happened? A: This usually indicates that your ligand has dissociated, or the oxidative addition failed. For electron-deficient pyridines, this often happens if the reaction temperature is too high before the catalyst engages.

  • Fix: Switch to a Precatalyst (like XPhos Pd G3). These contain the ligand pre-bound to the metal in a 1:1 ratio, preventing early catalyst death.

Q: Can I use BF3K salts (Molander salts) instead of MIDA? A: Yes, Potassium organotrifluoroborates are a valid alternative. However, 2-pyridyl BF3K salts can be difficult to purify and may still suffer from stability issues compared to the MIDA boronates. They require a hydrolysis step (often using silica or mild acid) to release the reactive species.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][6] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[7] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2][7] Angewandte Chemie International Edition, 45(21), 3484–3488.

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[8] Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Technical Support Center: Optimizing Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Pyrrolopyridines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their synthesis is often fraught with challenges, including low yields, competing side reactions, and difficulties in functionalization.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Which is the most versatile method for synthesizing a 2-substituted 7-azaindole?

For general versatility, palladium-catalyzed cross-coupling strategies, such as a Sonogashira coupling followed by an acid- or base-mediated cyclization, are highly effective.[3][4][5] This two-step approach allows for the introduction of a wide variety of substituents at the 2-position by simply changing the terminal alkyne coupling partner. The synthesis starts from readily available 2-amino-3-halopyridines, making it a popular choice for library synthesis and lead optimization.[4][6]

Q2: When should I consider a protecting group for the pyrrole nitrogen?

The use of a protecting group is highly recommended when performing subsequent functionalization on the pyrrolopyridine core, especially for palladium-catalyzed cross-coupling reactions or metalations.[6][7] The unprotected N-H is acidic and can interfere with organometallic reagents. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it can also activate the 4-position for nucleophilic aromatic substitution (SNAr), but its removal can be problematic.[1][6]

Q3: My palladium-catalyzed reaction is sluggish or fails completely. What are the first things to check?

First, ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Second, check the purity of your reagents and solvents; impurities, particularly sulfur or other nitrogen-containing heterocycles, can act as catalyst poisons.[8] Finally, the choice of ligand is critical. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which can stabilize the catalytic species.[9][10]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during common synthetic routes to pyrrolopyridines.

Issue 1: Low Yield in Palladium-Catalyzed Annulation (e.g., Larock Synthesis)

Symptom: You are attempting a Larock-type annulation between a protected aminopyridine and a disubstituted alkyne to form the pyrrolopyridine core, but the yield is consistently low (<30%). You observe the formation of a black precipitate (palladium black).

Potential Cause & Solution Workflow:

The formation of palladium black is a classic sign of catalyst deactivation, where the active Pd(0) species aggregate and lose catalytic activity.[8] This is often a multi-factorial problem.

Troubleshooting Flowchart for Catalyst Deactivation

Caption: Troubleshooting decision tree for low yields in Pd-catalyzed reactions.

  • Step 1: Verify Inert Atmosphere: Oxygen is detrimental to Pd(0) catalysts. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles) and the reaction vessel is properly purged with an inert gas before adding the catalyst.

  • Step 2: Assess Reagent Purity: The pyridine nitrogen itself can act as a ligand, but other nitrogen-containing heterocycles or sulfur-containing impurities in starting materials can act as catalyst poisons.[8] If poisoning is suspected, running a control reaction with highly purified materials can confirm the diagnosis.[8]

  • Step 3: Optimize Ligand and Base: Standard ligands like PPh₃ may not be sufficient. Switch to more robust, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) or their pre-catalysts (e.g., XPhos Pd G2/G3), which promote reductive elimination and stabilize the catalyst.[9][11] The choice of base is also critical; inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective and should be finely ground to maximize surface area.

  • Step 4: Solvent Considerations: The solvent can significantly impact catalyst stability and solubility.[12][13] While DMF and dioxane are common, consider toluene or other less coordinating solvents which can sometimes prevent catalyst aggregation.

Issue 2: Side Reactions in Chichibabin-Type Cyclizations

Symptom: When synthesizing a 7-azaindole via the condensation of a 3-picoline with a nitrile using a strong base like Lithium Diisopropylamide (LDA), you observe significant formation of dimeric byproducts and low yields of the desired product.[6][14]

Potential Causes & Solutions:

This reaction is plagued by two primary side reactions: the self-condensation of the lithiated picoline intermediate and the addition of LDA to the nitrile.[6][14]

  • Cause A: Picoline Dimerization. The lithiated picoline is a potent nucleophile that can attack another molecule of the starting picoline.

    • Solution: Reverse the order of addition. Instead of adding the nitrile to the lithiated picoline, add the picoline slowly to a pre-mixed solution of LDA and the nitrile at low temperature (-40 °C to -78 °C).[14] This keeps the instantaneous concentration of the lithiated picoline low, favoring the reaction with the nitrile adduct.

  • Cause B: Base Reacts with Nitrile. LDA can add to the nitrile, forming an unreactive amidine intermediate.

    • Solution: Using an excess of the base can be beneficial. Studies have shown that using at least 2 equivalents of LDA significantly improves yields compared to stoichiometric amounts.[6][14] The excess base ensures that both the picoline is fully deprotonated and the nitrile is converted to its reactive intermediate.[14]

Issue 3: Difficulty with SEM Protecting Group Removal

Symptom: You are attempting to deprotect a SEM-protected pyrrolopyridine using standard acidic conditions (e.g., TFA), but you get a complex mixture of products or a significant amount of a tricyclic byproduct.

Potential Causes & Solutions:

The deprotection of the SEM group releases formaldehyde.[6] This formaldehyde can participate in an intramolecular electrophilic aromatic substitution with the electron-rich pyrrole ring, leading to the formation of undesired eight-membered ring systems.[6][11]

  • Optimization of Deprotection:

    • Scavengers: Include a formaldehyde scavenger in the deprotection step. Common scavengers include amines like ethylenediamine or thiols like 1,2-ethanedithiol.

    • Milder Conditions: Avoid harsh conditions and prolonged reaction times. Screen different acids (e.g., HCl in dioxane, BF₃·OEt₂) and carefully control the temperature. Sometimes, a two-step procedure involving treatment with TFA followed by a separate basic workup with aqueous NaHCO₃ can improve outcomes.[11]

    • Alternative Protecting Groups: If SEM deprotection remains problematic, consider alternative protecting groups from the outset. A p-methoxybenzyl (PMB) group can be removed under oxidative conditions, while a simple methyl or benzyl group may be more stable depending on the subsequent reaction steps.[9]

Data & Protocols

Table 1: Comparison of Conditions for Palladium-Catalyzed C-N Coupling on a Pyrrolopyridine Scaffold
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (5)BINAP (7.5)NaOt-BuToluene10018~60[15]
2Pd(OAc)₂ (10)BINAP (10)Cs₂CO₃Dioxane11012~75[16]
3RuPhos Pd G2 (5)(internal)NaOt-BuToluene80633[11]

This table summarizes representative conditions and highlights the variability in catalyst, ligand, and base systems. Optimization is crucial for each specific substrate.

Protocol: Two-Step Sonogashira Coupling and Cyclization for 2-Substituted-7-Azaindole Synthesis

This protocol is adapted from procedures described for the synthesis of various azaindole derivatives.[4][5][6]

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the purified 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in acetonitrile (5 mL).

  • Add trifluoroacetic acid (TFA, 1.0 mL) and trifluoroacetic anhydride (TFAA, 0.5 mL).

  • Heat the reaction mixture to 100 °C in a sealed tube or with a reflux condenser.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final 2-substituted-7-azaindole.

References

  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprint.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Recent advances in the synthesis of indoles and their applications. RSC Publishing.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link] [Accessed: 2026-02-22]

  • Synthesis of Indoles Through Larock Annulation: Recent Advances. Scribd. Available at: [Link] [Accessed: 2026-02-22]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. Available at: [Link] [Accessed: 2026-02-22]

  • Influence of the solvent on reaction yield. ResearchGate. Available at: [Link] [Accessed: 2026-02-22]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link] [Accessed: 2026-02-22]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link] [Accessed: 2026-02-22]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link] [Accessed: 2026-02-22]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link] [Accessed: 2026-02-22]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Available at: [Link] [Accessed: 2026-02-22]

  • Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. PMC. Available at: [Link] [Accessed: 2026-02-22]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link] [Accessed: 2026-02-22]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available at: [Link] [Accessed: 2026-02-22]

  • Solvent Effect. Reactions were carried out on 0.1 -0.3 mmol scale.... ResearchGate. Available at: [Link] [Accessed: 2026-02-22]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link] [Accessed: 2026-02-22]

  • Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. Available at: [Link] [Accessed: 2026-02-22]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). ResearchGate. Available at: [Link] [Accessed: 2026-02-22]

  • Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. MDPI. Available at: [Link] [Accessed: 2026-02-22]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link] [Accessed: 2026-02-22]

Sources

Technical Support Center: Navigating the Purification of Polar Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant, yet often underestimated, challenges associated with the purification of polar aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The unique electronic properties of aminopyridines, stemming from the interplay between the basic pyridine ring nitrogen and the exocyclic amino group, create a distinct set of purification hurdles that demand specialized strategies.

This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides for prevalent purification techniques. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome these challenges efficiently.

Understanding the Challenge: The Physicochemical Properties of Aminopyridines

The primary difficulty in purifying polar aminopyridines lies in their dual basicity and high polarity. The pKa of the pyridine nitrogen and the exocyclic amino group dictates the molecule's charge state at a given pH. This, combined with their inherent polarity, leads to issues such as poor retention in reversed-phase chromatography, strong interactions with silica gel in normal-phase chromatography, and difficulties in achieving sharp, symmetrical peaks.

Aminopyridine IsomerpKa of Pyridinium IonRelative Basicity
4-Aminopyridine9.17Most Basic
2-Aminopyridine6.86Intermediate
3-Aminopyridine6.0Least Basic
Data sourced from a study on the basicity of aminopyridines.[1]

Understanding these pKa values is crucial for developing effective purification strategies, as it allows for the manipulation of the molecule's ionization state to either retain or elute it during chromatographic or extraction procedures.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why does my aminopyridine streak or "tail" on a silica gel column?

A: Peak tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel.[4][5] This occurs due to strong interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface.[4][5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase.[6] This modifier competes with your compound for binding to the acidic silanol sites, leading to improved peak shape.[5]

Q2: My polar aminopyridine runs at the solvent front in reversed-phase HPLC. How can I get it to retain on the column?

A: This is a classic problem with highly polar compounds on non-polar C18 columns.[7][8] Several strategies can improve retention:

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.[7][9][10] It uses a polar stationary phase with a partially aqueous, high organic content mobile phase.[9]

  • Employ Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can form a neutral, more hydrophobic complex with the protonated aminopyridine, thereby increasing its retention on a C18 column.[11][12]

  • Adjust Mobile Phase pH: For weakly basic aminopyridines, increasing the pH of the mobile phase can neutralize the compound, making it less polar and increasing its retention.[11] However, be mindful of the pH limitations of your column.

Q3: I'm struggling to remove unreacted aminopyridine starting material from my reaction mixture. What's the most straightforward method?

A: For removing a basic impurity like an aminopyridine, an acid-base extraction is often the most efficient method.[6] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the aminopyridine will become protonated, forming a water-soluble salt that partitions into the aqueous layer.[6] Your desired, less basic product should remain in the organic layer.[6]

Troubleshooting Guides

Guide 1: Optimizing Reversed-Phase Chromatography

This guide addresses common issues encountered when using reversed-phase HPLC for polar aminopyridine purification.

Problem: Persistent Peak Tailing of Basic Analytes

  • Causality: Peak tailing in reversed-phase chromatography is often due to secondary interactions between the protonated basic analyte and residual, ionized silanol groups on the silica-based stationary phase.[4][11][13] Trace metal contamination in the silica matrix can also contribute to this issue.[4]

  • Troubleshooting Workflow:

Caption: Decision tree for troubleshooting peak tailing.

  • Detailed Solutions:

    • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, minimizing their ability to interact with your basic analyte.[4][5][13] An acidic modifier like formic acid or TFA is commonly used.[11]

    • Use a High-Purity Column: Modern "Type B" silica columns have a much lower concentration of acidic silanol groups and metal contaminants compared to older "Type A" columns, significantly reducing peak tailing for basic compounds.[4][5]

    • Add a Competing Base: A small concentration of an amine modifier like triethylamine (TEA) in the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[5]

    • Alternative Stationary Phases: Consider columns with non-silica-based supports or hybrid organic/silica materials which have reduced silanol activity.[4]

Guide 2: Successful Purification by Crystallization

Crystallization can be a powerful and scalable purification technique for solid aminopyridines, but it requires careful optimization.

Problem: Compound Fails to Crystallize, Oils Out, or Precipitates as an Amorphous Solid

  • Causality: These issues often arise from either excessively high supersaturation, rapid cooling, or the presence of impurities that inhibit the formation of an ordered crystal lattice.[14] The choice of solvent is also a critical factor.[14]

  • Troubleshooting Steps:

    • Solvent Selection is Key: The ideal solvent should dissolve your aminopyridine when hot but have low solubility at cooler temperatures.[6] Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethyl acetate, toluene, water, or mixtures).[6]

    • Control the Rate of Supersaturation:

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.[14]

      • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a "poor" solvent (anti-solvent).[15] The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

    • Induce Nucleation: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[14]

    • Consider Co-crystallization: If the compound itself is difficult to crystallize, forming a salt with an acid (like succinic acid) can sometimes lead to well-defined crystals.[16]

Guide 3: Leveraging Ion-Exchange Chromatography

For highly polar and basic aminopyridines, cation-exchange chromatography can be a highly effective purification strategy.[17]

Problem: How to Effectively Separate an Aminopyridine from Neutral or Acidic Impurities

  • Mechanism: Ion-exchange chromatography separates molecules based on their net charge.[18] At a pH below the pKa of your aminopyridine, it will be positively charged and will bind to a negatively charged cation-exchange resin. Neutral impurities will pass through, and acidic impurities will be repelled.

  • Experimental Protocol: Cation-Exchange for Aminopyridine Purification

    • Resin Selection and Preparation: Choose a strong or weak cation-exchange resin (e.g., Dowex 50X8).[17] Prepare the column by washing the resin with a buffer at the desired loading pH.

    • pH Control: Dissolve your crude sample in a buffer with a pH at least 1-2 units below the pKa of your aminopyridine to ensure it is fully protonated.

    • Loading: Apply the sample solution to the top of the column and allow it to flow through.

    • Washing: Wash the column with the loading buffer to remove any unbound neutral or acidic impurities.

    • Elution: Elute your bound aminopyridine by either increasing the pH of the buffer (to neutralize the aminopyridine) or by increasing the ionic strength of the buffer (e.g., by adding a salt like NaCl or using an ammonium acetate buffer) to compete for binding sites on the resin.[17]

Method Selection Workflow

The choice of purification method depends heavily on the properties of your aminopyridine derivative and the nature of the impurities.

Sources

Improving the solubility of 2-(1H-pyrrol-1-yl)pyridin-4-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center response, designed to address the specific physicochemical challenges of 2-(1H-pyrrol-1-yl)pyridin-4-amine .

Subject: Solubility Optimization & Assay Formulation for this compound Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Molecule Profile & Solubility Physics

To solve the solubility issue, we must first understand why this molecule resists solution.

  • Compound: this compound[1]

  • Core Structure: A pyridine ring substituted with a primary amine (position 4) and an N-linked pyrrole (position 2).

  • The "Brick Dust" Mechanism:

    • High Crystallinity: The planar nature of the molecule allows for tight

      
      -
      
      
      
      stacking between rings.
    • H-Bond Network: The 4-amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This creates a strong crystal lattice (high melting point) that water cannot easily break.

    • Basicity: The 4-aminopyridine core is significantly basic (predicted pKa

      
       9.0–9.5).[2] At neutral pH (7.4), a portion of the molecule remains uncharged and lipophilic, leading to precipitation.
      

Phase I: Creating the "Golden" Stock Solution

Goal: Create a stable, high-concentration stock (typically 10–100 mM) for long-term storage.

Troubleshooting Guide: DMSO Dissolution

User Issue: "I added DMSO to the powder, but I still see floating particles."

Root Cause: The crystal lattice energy is high. Simply adding solvent isn't enough to overcome the lattice enthalpy at room temperature.

Protocol A: The "Warm Start" Method

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid old DMSO (hygroscopic water uptake reduces solubility).
    
  • Concentration: Target 50 mM initially. Do not attempt 100 mM until 50 mM is confirmed clear.

  • Mechanical Energy: Vortex for 60 seconds.

  • Thermal Energy: If particles persist, heat the vial to 40°C in a water bath for 5–10 minutes. Sonicate while warm.

    • Why? Heat increases the kinetic energy of the solvent molecules, disrupting the crystal lattice. Upon cooling, the compound usually remains in a supersaturated state (kinetic solubility).

SolventMax Solubility (Est.)SuitabilityNotes
DMSO >50 mMHigh Standard for stocks. Freeze/thaw cycles may cause precipitation.
Ethanol ~10-20 mMModerate Evaporates; harder to maintain precise concentrations.
Water (pH 7) <0.1 mMLow "Brick dust" precipitation likely.
0.1 M HCl >10 mMHigh Protonates the pyridine nitrogen, forming a soluble salt.

Phase II: The "Crash Out" (Media Dilution)

Goal: Diluting the stock into biological media without precipitation.

User Issue: "My stock is clear, but when I add it to the cell culture media, it turns cloudy immediately."

The Science: This is "Dilution Shock." You are moving from a favorable solvent (DMSO) to an unfavorable one (Water/Media). If the final concentration exceeds the thermodynamic aqueous solubility, the compound precipitates.

Visual Workflow: The Solubility Decision Tree

Use this logic flow to determine your rescue strategy.

SolubilityTree Start Start: Dilution into Media Check Is the solution cloudy? Start->Check Clear Proceed to Assay Check->Clear No Cloudy Precipitation Detected Check->Cloudy Yes Strategy1 Strategy 1: Reduce Final Conc. (Check Kinetic Solubility) Cloudy->Strategy1 Strategy2 Strategy 2: Intermediate Dilution (Step-Down Method) Cloudy->Strategy2 Strategy3 Strategy 3: Acidification (Exploit Basicity) Cloudy->Strategy3

Figure 1: Decision tree for troubleshooting precipitation events during assay preparation.

Advanced Formulation Protocols

If simple DMSO dilution fails, use these advanced methods validated for aminopyridines.

Method B: The "Step-Down" Serial Dilution

Prevents local zones of high concentration that trigger nucleation.

Concept: Instead of dropping 1


L of 10 mM stock into 1 mL media (1:1000 drop), use an intermediate solvent.
  • Stock: 10 mM in DMSO.

  • Intermediate: Prepare a 10x working solution in PBS + 5% DMSO .

    • Why? This pre-dilutes the DMSO spike and allows you to spot precipitation before it hits the cells.

  • Final: Add the Intermediate to the media (1:10 dilution).

Method C: Protonation Strategy (The "Salt" Trick)

Best for: In vivo studies or high-concentration assays.

Since this compound is a base (pyridine nitrogen), it becomes highly soluble at low pH.

  • Vehicle: 50 mM Acetate Buffer (pH 4.5) or 0.01 M HCl.

  • Protocol: Dissolve the compound directly in this acidic buffer.

  • Check: Ensure the final pH does not kill your cells.

    • Self-Validating Step: Measure the pH of your media after addition. If it drops below 7.2, buffer capacity is insufficient.

Method D: Cyclodextrin Complexation (The "Gold Standard")

Best for: Hydrophobic compounds that need to be "hidden" from water.

Why it works: HP-


-CD (Hydroxypropyl-beta-cyclodextrin) forms a toroidal cone. The hydrophobic pyrrole/pyridine rings sit inside the cone, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or PBS.
    
  • Add compound stock (DMSO) to this vehicle slowly with vortexing.

  • Shake at room temperature for 30 minutes.

  • Sterile filter (0.22

    
    m).
    

Frequently Asked Questions (FAQs)

Q1: Can I use PEG400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG400) is an excellent cosolvent. A common formulation for difficult aminopyridines is 10% DMSO / 40% PEG400 / 50% Water . This is often better tolerated in in vivo (animal) studies than high DMSO.

Q2: My cells are dying. Is it the compound or the solvent? A: Always run a Vehicle Control .

  • Prepare a well with only the solvent percentages used (e.g., 0.5% DMSO).

  • If cells die in the vehicle control, your solvent concentration is too high.

  • Rule of Thumb: Most mammalian cell lines tolerate 0.1% DMSO indefinitely and 0.5% DMSO for short (<24h) assays [1].

Q3: Why does the solution turn yellow/brown over time? A: Aminopyridines are susceptible to oxidation, especially in solution and when exposed to light.

  • Fix: Store DMSO stocks at -20°C or -80°C. Protect from light (amber vials). If the stock turns dark brown, check purity by LC-MS; oxidation products can be toxic.

Experimental Workflow: Kinetic Solubility Assay

Use this protocol to determine the exact limit for YOUR specific media.

Workflow Step1 Prepare Stocks (10, 20, 50 mM) Step2 Spike into PBS (2% DMSO Final) Step1->Step2 Step3 Incubate (2h @ 37°C) Step2->Step3 Step4 Centrifuge (Remove precipitate) Step3->Step4 Step5 Measure Supernatant (UV/HPLC) Step4->Step5

Figure 2: Workflow for determining the kinetic solubility limit (Lyophilization Solubility Assay).

Protocol:

  • Prepare a range of concentrations in PBS (e.g., 1, 10, 50, 100

    
    M) keeping DMSO constant at 1%.
    
  • Incubate for 2 hours at 37°C (shaking).

  • Read absorbance at 600nm (turbidity).

  • Result: The concentration where OD600 spikes > 0.01 is your Solubility Limit .

References

  • NCBI Assay Guidance Manual. "DMSO Tolerance in Cell-Based Assays." National Center for Biotechnology Information. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • PubChem Compound Summary. "4-Aminopyridine (Related Structure Properties)." National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed amination, also known as the Buchwald-Hartwig amination. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to ensure the success of your C-N cross-coupling reactions. As a Senior Application Scientist, I will walk you through common pitfalls and their solutions, grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Low or No Product Conversion

One of the most common challenges in palladium-catalyzed amination is low or no conversion of starting materials to the desired product. This can be a frustrating issue, but a systematic approach to troubleshooting can often pinpoint the root cause. The problem typically falls into one of three categories: the catalyst system, the reaction conditions, or the substrates themselves.

Issue 1: Inactive or Deactivated Catalyst

Question: My reaction is sluggish or has stalled completely. I suspect an issue with my palladium catalyst. What could be wrong?

Answer: An inactive or deactivated catalyst is a primary suspect for low conversion. The active catalytic species is a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst or directly from a Pd(0) source.[1] Several factors can hinder the formation or stability of this active species.

Possible Causes and Solutions:

  • Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be incomplete.[2]

    • Expert Insight: While common Pd(II) sources like Pd(OAc)₂ are widely used, they can be unreliable for generating the active catalyst cleanly.[3] Modern palladacycle precatalysts (e.g., G3 or G4-palladacycles) are often more efficient as they readily form the active LPd(0) species upon exposure to a base.[1][4] If you are using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can facilitate the necessary reduction to Pd(0).[4]

    • Troubleshooting Protocol: Consider a pre-activation step where the Pd(II) precatalyst and ligand are stirred with the base in the reaction solvent for a short period before adding the aryl halide and amine.[4] This can ensure the active Pd(0) catalyst is formed before the main reaction begins.

  • Catalyst Decomposition (Palladium Black Formation): The appearance of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition.[5] This occurs when the palladium atoms aggregate, losing their catalytic activity.

    • Causality: This is often caused by an insufficient ligand-to-palladium ratio, leaving the palladium center coordinatively unsaturated and prone to aggregation.[6]

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[6]

  • Catalyst Poisoning: Certain functional groups or impurities in your starting materials or solvents can act as catalyst poisons, binding to the palladium center and inhibiting its activity.[2]

    • Common Culprits: Sulfur-containing compounds, and some nitrogen-containing heterocycles are known catalyst poisons.[5]

    • Preventative Measures: Ensure the high purity of all your reagents and solvents. If you suspect contamination, purify your starting materials. For solid compounds, recrystallization or column chromatography are effective, while liquids can be purified by distillation.[7]

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH, Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination - HX Reductive Elimination->Pd(0)L Ar-NR2 Troubleshooting Workflow start Low Conversion catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK catalyst_check Fresh Catalyst? Precatalyst Choice? Purity? catalyst->catalyst_check substrates Evaluate Substrates conditions->substrates Conditions Optimized conditions_check Ligand Screen? Base Screen? Solvent/Temp? conditions->conditions_check success High Conversion substrates->success Substrates Compatible substrates_check Aryl Halide Reactivity? Amine Nucleophilicity? Steric Hindrance? substrates->substrates_check

Caption: A logical workflow for troubleshooting low conversion issues.

Issue 3: Challenging Substrates

Question: I've optimized my conditions, but the reaction still isn't working well with my specific aryl halide and amine. What's next?

Answer: The inherent reactivity of your coupling partners plays a significant role. Some substrates are simply more challenging than others.

Substrate-Specific Considerations:

  • Aryl Halide Reactivity: The general order of reactivity for aryl halides is I > Br > OTf > Cl. [1]Aryl chlorides are notoriously less reactive and often require more specialized, electron-rich, and bulky phosphine ligands to achieve good yields. [4]If possible, switching to the corresponding aryl bromide or iodide can significantly improve the reaction outcome.

  • Amine Nucleophilicity and Steric Hindrance: Electron-deficient amines can be less nucleophilic, leading to slower reaction rates. Sterically hindered amines can also pose a challenge to the coupling reaction. For these difficult substrates, a careful selection of a highly active catalyst system is crucial.

  • Side Reactions: Undesired side reactions can compete with the desired amination, leading to lower yields of your product.

    • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Homocoupling: Dimerization of the aryl halide or the amine. [4] * Expert Tip: Optimizing the catalyst loading and reaction temperature can often minimize these side reactions. [4]

Frequently Asked Questions (FAQs)

Q1: How do I properly set up a Buchwald-Hartwig amination reaction to avoid common pitfalls?

A1: Proper experimental setup is critical to ensure reproducibility and success. Here is a general protocol:

  • Inert Atmosphere: To an oven-dried reaction vial, add the aryl halide, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox). [4][8]2. Seal and Purge: Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. [4]3. Solvent Addition: Add the anhydrous and degassed solvent via syringe. [4]4. Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in the first step. [4]5. Heating and Stirring: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously. [4][8]6. Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. [4] Q2: What is the role of the base in the reaction, and how do I choose the right one?

A2: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle. [1]Strong bases like NaOtBu are commonly used. [1]However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often in combination with higher reaction temperatures. [4]The choice of base can also influence the reaction rate and selectivity. [9] Q3: Can I use water in my Buchwald-Hartwig amination?

A3: Traditionally, these reactions are run under anhydrous conditions as water can lead to catalyst deactivation and competing side reactions like hydroxylation. [10][11]However, recent advances in ligand design have led to the development of catalyst systems that are tolerant to aqueous conditions, and in some cases, can even use aqueous ammonia as the amine source. [10][12]Unless you are using a specifically designed catalyst system, it is best to use anhydrous and degassed solvents.

References

Sources

Technical Support Center: Recrystallization of Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of aminopyridine compounds. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the recrystallization of aminopyridines. The following information is designed to offer both fundamental understanding and practical solutions to common challenges encountered during the purification process.

Foundational Principles of Aminopyridine Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1][2][3] The core principle relies on dissolving the impure aminopyridine in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the aminopyridine decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[2]

The success of this technique is highly dependent on the choice of solvent. An ideal solvent will exhibit high solubility for the aminopyridine at its boiling point and low solubility at room temperature or below.[4][5] For aminopyridines, which are polar compounds, polar solvents are often a good starting point, following the "like dissolves like" principle.[4]

Safety First: Handling Aminopyridines

Before beginning any experimental work, it is crucial to be aware of the hazards associated with aminopyridines. They are toxic if swallowed, in contact with skin, or if inhaled.[6][7] Fatal intoxication has been reported from skin contact alone.[8] Always handle aminopyridines in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Ensure you have reviewed the Safety Data Sheet (SDS) for the specific aminopyridine isomer you are working with.[6][7][8]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of aminopyridine compounds in a question-and-answer format.

Q1: My aminopyridine oiled out instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent.[10][11]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or it may have cooled too quickly.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.[10][12]

  • Inappropriate Solvent Choice: The solvent may be too non-polar for the aminopyridine.

    • Solution: Consider a more polar solvent or a mixed-solvent system. For instance, if you are using toluene, try a mixture of toluene and ethanol.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

Answer: This is a classic case of a supersaturated solution that is reluctant to nucleate.[5][10]

Causality & Solution:

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][10][12] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed Crystals. If you have a small amount of the pure aminopyridine, add a tiny crystal to the solution.[1][10][12] This "seed" will act as a template for crystal growth.

  • Too Much Solvent: Using an excessive amount of solvent is the most common reason for poor or no crystal formation.[5][10]

    • Solution: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, and then allow it to cool again.[10]

Q3: The recrystallization yielded very fine needles or a powder, and the purity did not improve significantly. Why?

Answer: The formation of very small crystals often indicates that the crystallization occurred too rapidly, which can trap impurities within the crystal lattice.[12]

Causality & Solution:

  • Rapid Cooling or High Supersaturation: If the solution is cooled too quickly or is excessively concentrated, the crystals will crash out of the solution instead of forming slowly.[12]

    • Solution: Re-dissolve the solid in the minimum amount of hot solvent, then add a small excess of the solvent to slightly reduce the saturation.[12] Ensure the solution cools slowly by insulating the flask or leaving it on a cooling hot plate.[10]

  • Agitation: Stirring or otherwise agitating the solution during the cooling phase can lead to the formation of many small crystals.

    • Solution: Allow the solution to cool without disturbance.

Q4: The color of my aminopyridine did not improve after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often highly polar and can be adsorbed onto activated charcoal.

Causality & Solution:

  • Persistent Colored Impurities: Some impurities have solubilities similar to the desired compound and co-crystallize.

    • Solution: After dissolving your crude aminopyridine in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Frequently Asked Questions (FAQs)

What are the best solvents for recrystallizing aminopyridines?

The choice of solvent is critical and often requires some small-scale testing.[4] Aminopyridines are polar molecules, so polar solvents are generally a good starting point.

Solvent SystemSuitability for AminopyridinesRationale & Comments
Single Solvents
WaterGood for some aminopyridines and their salts.[13][14][15]4-Aminopyridine is soluble in water.[13][14] However, for less polar isomers or derivatives, water might be a poor solvent.
Ethanol / MethanolOften a good choice.[16][17]Aminopyridines generally have good solubility in hot alcohols and lower solubility when cold.
Isopropanol / n-ButanolGood alternatives to ethanol/methanol.[18]They have different boiling points and solubility profiles which might be advantageous.
AcetonitrileCan be effective, especially for compounds with aromatic rings.[17]It has a good balance of polarity.
Toluene / BenzeneUseful for less polar aminopyridine derivatives or as part of a mixed solvent system.[19][20]The aromatic nature can aid in dissolving the pyridine ring.
Ethyl AcetateCan be a suitable solvent.[18][21]Its polarity is intermediate.
Mixed Solvents
Ethanol/WaterA versatile combination for polar compounds.[22]The ratio can be adjusted to fine-tune the solubility.
Toluene/Hexane or Benzene/LigroinGood for creating a non-polar solvent system with adjustable polarity.[20]Useful when a single non-polar solvent is too poor a solvent even when hot.
Dichloromethane/HexaneA common mixture for compounds of intermediate polarity.Dichloromethane dissolves the compound, and hexane acts as the anti-solvent.
How do I perform a mixed-solvent recrystallization?

A mixed-solvent system is used when no single solvent has the desired solubility characteristics.[23] The two solvents must be miscible.

  • Dissolution: Dissolve the impure aminopyridine in a minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.[23][24]

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (the one in which the aminopyridine is less soluble) dropwise until the solution becomes cloudy (turbid).[22][23] This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.[22]

  • Cooling: Allow the solution to cool slowly and undisturbed to induce crystallization.[23]

My yield is very low. What are the possible reasons?

A low yield is a common problem in recrystallization.

  • Using too much solvent: This is a primary cause of low recovery as a significant amount of the product remains in the mother liquor.[5][12]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product.

How can I assess the purity of my recrystallized aminopyridine?
  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2°C). Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR spectroscopy and mass spectrometry can confirm the structure and identify any remaining impurities.

Experimental Workflow & Diagrams

Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude aminopyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar).[1]

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][11]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.[1]

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_outcome Outcome A Crude Aminopyridine C Dissolve in Minimum Hot Solvent A->C B Choose Solvent B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Cool Slowly D->F No E->F G Induce Crystallization (Scratch/Seed) F->G No Crystals Form H Vacuum Filtration F->H Crystals Form G->H I Wash with Cold Solvent H->I L Mother Liquor (Contains Soluble Impurities) H->L J Dry Crystals I->J K Pure Aminopyridine Crystals J->K

Caption: Workflow for a standard single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Problem NoCrystals NoCrystals Start->NoCrystals No Crystals Form OiledOut OiledOut Start->OiledOut Compound Oils Out LowYield LowYield Start->LowYield Low Yield Impure Impure Start->Impure Crystals Impure ScratchSeed Action: Scratch flask interior or add seed crystal. NoCrystals->ScratchSeed Supersaturated? TooMuchSolvent Cause: Too much solvent used. NoCrystals->TooMuchSolvent Still No Crystals ReheatAddSolvent Action: Reheat to dissolve oil, add more hot solvent, cool slowly. OiledOut->ReheatAddSolvent Yes CheckMotherLiquor Cause: Too much solvent or insufficient cooling. LowYield->CheckMotherLiquor Yes RapidCooling Cause: Cooled too quickly. Impure->RapidCooling Fine Powder? Colored Cause: Persistent colored impurities. Impure->Colored Colored? Evaporate Action: Gently evaporate some solvent and re-cool. TooMuchSolvent->Evaporate Solution ConcentrateML Action: Concentrate mother liquor for a second crop. CheckMotherLiquor->ConcentrateML Solution ReCrystallizeSlowly Action: Re-dissolve and cool more slowly. RapidCooling->ReCrystallizeSlowly Solution UseCharcoal Action: Use activated charcoal and perform hot filtration. Colored->UseCharcoal Solution

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved February 22, 2026, from [Link]

  • Li, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved February 22, 2026, from [Link]

  • Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. Retrieved February 22, 2026, from [Link]

  • 2-AMINO PYRIDINE Material Safety Data Sheet. (n.d.). Alkali Metals Ltd. Retrieved February 22, 2026, from [Link]

  • 2-amino pyridine SAFETY DATA SHEET. (n.d.). BIOCHEM CHEMOPHARMA France. Retrieved February 22, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 22, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 22, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Li, M., et al. (2009). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data. Retrieved February 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 22, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved February 22, 2026, from [Link]

  • 4-Aminopyridine. (n.d.). Solubility of Things. Retrieved February 22, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 22, 2026, from [Link]

  • Experiment 9 — Recrystallization. (2009). California State University, Sacramento. Retrieved February 22, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved February 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 22, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved February 22, 2026, from [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.
  • Preparation method of 3-aminopyridine. (2020). Google Patents.
  • Recrystallization, filtration and melting point. (n.d.). University of Missouri–St. Louis. Retrieved February 22, 2026, from [Link]

  • Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (2012). Google Patents.
  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. (n.d.). i-manager's Journal on Material Science. Retrieved February 22, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Lee, Y. C., Lee, B. I., & An, D. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 225(1), 126–131.
  • Preparation of 2-aminopyridine and 2-aminoquinoline. (1953). Google Patents.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(44), 14254–14255.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 22, 2026, from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved February 22, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 22, 2026, from [Link]

Sources

Overcoming poor regioselectivity in the functionalization of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Mission: To troubleshoot and resolve regioselectivity failures in pyridine functionalization.

Welcome to the Help Desk

Functionalizing pyridine is notoriously difficult due to its electron-deficient nature (


-deficient) and the ability of the nitrogen lone pair to poison metal catalysts. Most users encounter one of three critical errors:
  • Catalyst Death: The pyridine nitrogen coordinates to your Lewis acid or transition metal, shutting down the cycle.

  • The "Meta" Wall: Electrophilic Aromatic Substitution (EAS) is sluggish and forces substitution at C3, often requiring harsh conditions that decompose substrates.

  • Isomeric Mixtures: Radical (Minisci) and Nucleophilic (SNAr) methods often yield inseparable mixtures of C2 and C4 isomers.

Below are the Master Troubleshooting Modules designed to override these intrinsic biases.

Module 1: Accessing C3 (Meta) – Overcoming Catalyst Poisoning

User Ticket #804: "I need to install a boronate ester at C3. I tried standard Pd-catalysis, but I get no conversion. My substrate is a simple 2-substituted pyridine."

Diagnosis: You are likely experiencing N-coordination poisoning . The pyridine nitrogen binds to the metal center more strongly than your substrate's C-H bond, sequestering the catalyst in an inactive resting state.

The Solution: Steric-Controlled Ir-Catalyzed Borylation To access the C3 (or C5) position under mild conditions, you must use Iridium catalysis with bulky bipyridine ligands. The ligand bulk prevents the catalyst from approaching the nitrogen atom (ortho-positions), forcing activation at the most sterically accessible distal positions (C3/C4/C5).

Standard Operating Procedure (SOP): C3-Selective C-H Borylation

Based on Hartwig-Miyaura Borylation principles.

ParameterSpecificationReason
Catalyst Precursor

(1.5 mol%)
Generates the active tris(boryl)iridium species.
Ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)CRITICAL: The tert-butyl groups create a steric wall that prevents N-coordination.
Reagent

(0.55 equiv per C-H)
Bis(pinacolato)diboron serves as the boron source.
Solvent/Temp Hexane or THF, 25–60 °CNon-polar solvents minimize competitive coordination.

Step-by-Step Protocol:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh

    
     (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a vial.
    
  • Activation: Add 2 mL of dry hexane. Add

    
     (254 mg, 1.0 mmol). The solution should turn deep red/brown, indicating formation of the active catalytic species.
    
  • Substrate Addition: Add the pyridine substrate (1.0 mmol).

    • Note: If the substrate is a solid, dissolve it in a minimum amount of THF.

  • Reaction: Seal and heat to 60 °C for 4–12 hours.

  • Workup: Evaporate volatiles. The resulting pinacol boronate is often stable enough for silica gel chromatography (rapid elution).

Self-Validation:

  • Success: NMR shows disappearance of the most sterically accessible proton signal (usually meta to a substituent).

  • Failure: If reaction stalls, add 2-3% more ligand. Free ligand is required to displace the product from the metal center.

Module 2: Accessing C2 (Ortho) – The N-Oxide "Switchboard"

User Ticket #902: "I need to arylate the C2 position. SNAr requires a halogen which I don't have. Lithiation is too sensitive for my functional groups."

Diagnosis: You are fighting the electronics of the neutral pyridine. To activate the C2 position for direct arylation, you must temporarily invert the electronics using an N-oxide . This activates the C2 position for both nucleophilic attack and Pd-catalyzed C-H activation (Fagnou conditions).

The Solution: Pd-Catalyzed C-H Arylation of N-Oxides The oxygen of the N-oxide acts as a "built-in base" or directing group, coordinating to the Palladium and guiding it to the C2 position via a concerted metallation-deprotonation (CMD) pathway.

Standard Operating Procedure (SOP): Fagnou Direct Arylation
ParameterSpecificationReason
Catalyst

(5 mol%)
Acetate acts as the internal base for the CMD mechanism.
Ligand

(15 mol%)
Electron-rich, bulky phosphine stabilizes the Pd(0)/Pd(II) cycle.
Base

(2 equiv)
Regenerates the acetate/active species.
Coupling Partner Aryl Bromide (1.2 equiv)The electrophile.

Step-by-Step Protocol:

  • Oxidation (Pre-step): Treat your pyridine with mCPBA (1.1 equiv) in DCM at RT overnight. Wash with

    
    . Isolate the N-oxide.[1]
    
  • Catalysis: In a vial, combine Pyridine-N-oxide (0.5 mmol), Aryl Bromide (0.6 mmol),

    
     (5.6 mg), Ligand (21 mg), and 
    
    
    
    (138 mg).
  • Solvent: Add Toluene (2 mL).

  • Heat: Reflux vigorously (110 °C) for 16 hours.

  • Deoxygenation (Post-step): To restore the pyridine, treat the crude product with Zn dust (3 equiv) in Acetic Acid or

    
     in chloroform.
    

Visualizing the Workflow:

NOxide_Strategy cluster_0 Step 1: Activation cluster_1 Step 2: C2-Functionalization cluster_2 Step 3: Restoration Pyridine Pyridine NOxide NOxide Pyridine->NOxide + mCPBA C2_Arylated C2_Arylated NOxide->C2_Arylated Pd(OAc)2 Ar-Br Final_Product Final_Product C2_Arylated->Final_Product Zn/AcOH Deoxygenation

Figure 1: The "Switchboard" strategy uses N-oxide activation to enable regioselective C2 functionalization, followed by deoxygenation.

Module 3: Accessing C2 vs. C4 – Tuning the Minisci Reaction

User Ticket #101: "I'm running a Minisci reaction to add an alkyl group. I'm getting a 60:40 mixture of C2 and C4 isomers. How do I get just C4?"

Diagnosis: Minisci reactions involve nucleophilic alkyl radicals attacking the electron-deficient pyridine.[2] Both C2 and C4 are electron-poor. Selectivity here is driven by sterics and radical character .

The Solution: Steric Steering & Acid Tuning

  • To favor C2: Use unsubstituted pyridines in highly acidic media (protonation increases C2 electrophilicity).

  • To favor C4: Block the C2 positions or use bulky radical precursors.

Troubleshooting Guide: Improving C4 Selectivity
VariableAdjustment for C4 SelectivityMechanism
Radical Source Use bulky alkyls (e.g., t-Butyl, Adamantyl)Steric hindrance discourages attack at C2 (flanking the N).
Substrate Use 2-substituted pyridinesIf C2 is blocked (e.g., -Cl, -OMe), reaction is forced to C4.
Reagent Class Use Sulfinates (Langlois reagent)Often provide cleaner profiles than carboxylic acids/Ag.

Protocol: Modern Minisci (Sulfinate Method) Avoids Silver nitrate and excessive acid.

  • Setup: Combine Pyridine substrate (0.5 mmol) and Sodium Alkyl Sulfinate (1.5 equiv) in a vial.

  • Solvent: Add DCM:Water (2:1 biphasic mixture, 3 mL).

  • Oxidant: Add TBHP (tert-butyl hydroperoxide, 70% aq, 3.0 equiv).

  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Note: If the pyridine is electron-rich, add TFA (1.0 equiv) to protonate and activate the ring.

Regioselectivity Decision Matrix

Use this logic map to select the correct methodology for your target position.

Regio_Matrix Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 C2_Method Method: N-Oxide Activation (Fagnou Conditions) C2->C2_Method C3_Check Are C2/C6 blocked? C3->C3_Check C4_Method Method: Minisci Radical (Bulky Radical or C2-Blocked) C4->C4_Method Detail_NO Result: C2-Aryl C2_Method->Detail_NO Protocol: Pd(OAc)2 + P(tBu)3 C3_Yes Yes: EAS possible (Nitration/Halogenation) C3_Check->C3_Yes Yes C3_No No: Ir-Catalyzed Borylation (Steric Control) C3_Check->C3_No No Detail_Ir Result: C3-Bpin (Suzuki Ready) C3_No->Detail_Ir Protocol: [Ir(cod)(OMe)]2 + dtbpy

Figure 2: Decision Matrix for selecting the optimal functionalization strategy based on target regiochemistry.

FAQ: Quick-Fire Troubleshooting

Q: My Ir-catalyzed borylation turned black and precipitated. What happened? A: Catalyst decomposition. This usually happens if the reaction is heated too fast before the active species forms, or if air leaked in. Ensure the solution turns deep red/brown (active species) before heating above 50°C.

Q: Can I use the N-oxide method for alkylation? A: Generally, no. The Fagnou method is specific for arylation (C-H activation). For alkylation at C2, consider Grignard addition to the N-oxide followed by elimination (mercerization-type pathways) or Minisci (though selectivity varies).

Q: I have a halogen on my pyridine. Will it survive Ir-borylation? A: Yes. Iridium borylation is remarkably tolerant of halides (Cl, Br, I). Unlike Pd-catalysis, oxidative addition into C-Halogen bonds is slow compared to C-H activation under these conditions. This allows for orthogonal functionalization (Bpin at C3, Halogen at C2).

References
  • Hartwig, J. F., et al. (2014).[3] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[1][3][4][5]

  • Fagnou, K., et al. (2005).[5] "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[1][3][4][5]

  • Baran, P. S., et al. (2010).[1] "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society.[1][3][4][5]

  • Minisci, F., et al. (1971).[2] "Nucleophilic character of alkyl radicals in substitution reactions of heteroaromatic bases." Tetrahedron.

  • Miyaura, N., et al. (2002). "Iridium-Catalyzed Direct Borylation of Five-Membered Heteroarenes." Angewandte Chemie International Edition.

Sources

Minimizing hydrodehalogenation in C-N coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Support Hub . I am Dr. Aris, your Senior Application Scientist.

You are likely here because your LCMS trace shows a significant peak corresponding to the reduced arene (Ar-H ) instead of your desired aniline product (Ar-N ). This is Hydrodehalogenation (HDH) , the "silent killer" of yield in Buchwald-Hartwig aminations.

Below is a comprehensive technical guide to diagnosing, understanding, and eliminating this pathway.

Part 1: Diagnostic Workflow

Before altering your conditions, confirm the issue. Use this logic flow to determine if HDH is your primary failure mode.

DiagnosticFlow Start START: Low Yield in C-N Coupling CheckLCMS Analyze Crude Reaction (LCMS/GCMS) Start->CheckLCMS IsArH Is Ar-H (Reduced Arene) Major Byproduct? CheckLCMS->IsArH CheckSM Is Starting Material (Ar-X) Intact? IsArH->CheckSM No Prob_HDH ISSUE: Hydrodehalogenation (Competes with Reductive Elim) IsArH->Prob_HDH Yes (>10%) Prob_Cat ISSUE: Catalyst Deactivation (Oxidative Addition Failure) CheckSM->Prob_Cat Yes (High Recovery) Prob_Homo ISSUE: Homocoupling (Ar-Ar) CheckSM->Prob_Homo No (Ar-Ar formed)

Figure 1: Diagnostic logic tree to isolate hydrodehalogenation from other catalytic failure modes.

Part 2: The Mechanism (The "Why")

To fix HDH, you must understand that it is a kinetic competition .

In the catalytic cycle, once the amine binds and is deprotonated, the Palladium center forms a Pd(II)-Amido complex . This intermediate has two destinies:

  • Reductive Elimination (Path A - Desired): Forms the C-N bond.

  • 
    -Hydride Elimination (Path B - Undesired):  The Pd center steals a hydrogen from the amine (or alkoxide base), forming a Pd-Hydride species. This Pd-H then reductively eliminates with the aryl group to form Ar-H .
    

The Golden Rule: Any factor that slows down C-N bond formation (steric crowding, poor electronics) increases the window of opportunity for Hydrodehalogenation.

CatalyticCycle Pd0 Pd(0)L OxAdd Oxidative Addition (L)Pd(Ar)(X) Pd0->OxAdd Ar-X Amido Pd-Amido Complex (L)Pd(Ar)(NHR) OxAdd->Amido + Amine / Base Product Product (Ar-NHR) + Pd(0) Amido->Product Path A: Reductive Elim. (FAST with Bulky Ligands) BetaH Pd-Hydride Species (L)Pd(H)(Ar) Amido->BetaH Path B: β-Hydride Elim. (Competes if Path A is slow) Waste Waste (Ar-H) + Pd(0) BetaH->Waste Reductive Elim.

Figure 2: The kinetic divergence point. Bulky ligands accelerate Path A, effectively shutting down Path B.

Part 3: Troubleshooting & Optimization

If you have confirmed HDH, apply these fixes in order.

Ligand Selection (The Primary Lever)

The most effective way to stop HDH is to accelerate the desired reductive elimination. Bulky biaryl phosphine ligands are designed exactly for this. They crowd the Pd center, forcing the C and N atoms together to relieve steric strain.

Ligand ClassExamplesRecommendationMechanism of Action
Biaryl Phosphines BrettPhos , RuPhos , XPhos High Priority Steric bulk accelerates C-N reductive elimination over

-H elimination.
Bidentate BINAP, DPPFMediumGood for stability, but often slower reductive elimination than biaryls.
Simple Phosphines

,

Avoid Often too small; allow ample time for

-H elimination to occur.
  • Action: If using

    
     or DPPF, switch to RuPhos  (for secondary amines) or BrettPhos  (for primary amines).[1]
    
Base Selection (The Hydride Source)

Alkoxide bases are common, but they can act as reducing agents. If the base has


-hydrogens (e.g., Isopropoxide), it can transfer a hydride to Palladium.
Base

-Hydrogens?
Risk LevelNotes
NaOiPr YES High Common source of hydride via oxidation to acetone.
NaOtBu NO LowThe tert-butyl group has no

-hydrogens. Preferred strong base.

NO LowestInorganic, insoluble. Safe but requires higher temps.

NO LowestMild, often used with water/surfactants.
  • Action: Replace Sodium Isopropoxide/Ethoxide with Sodium tert-butoxide (NaOtBu) . If the substrate is base-sensitive, use

    
      in Dioxane.
    
Solvent Effects

Protic solvents (Alcohols) are massive liabilities in HDH-prone reactions. Palladium can oxidize primary/secondary alcohols to aldehydes/ketones, generating a Pd-Hydride in the process.

  • Action: Switch to strictly aprotic solvents: Toluene , 1,4-Dioxane , or DME .

  • Tip: If solubility is an issue, use t-Amyl Alcohol . Although it is an alcohol, it is tertiary and cannot undergo

    
    -hydride elimination.
    

Part 4: Frequently Asked Questions (FAQs)

Q1: I switched to NaOtBu and Toluene, but I still see 15% Ar-H. Where is the hydrogen coming from? A: It is likely coming from your amine substrate . If your amine has


-hydrogens (e.g., cyclohexylamine, benzylamine), the Pd-Amido complex itself can undergo 

-hydride elimination.
  • Fix: You cannot change your substrate, so you must speed up the catalyst. Increase the catalyst loading or switch to an even bulkier ligand like tBuBrettPhos to force reductive elimination to happen faster than the elimination.

Q2: How can I be 100% sure of the hydride source? A: Perform the Deuterium Labeling Test :

  • Run the reaction in deuterated solvent (e.g.,

    
     or 
    
    
    
    -Toluene).
  • Analyze the byproduct by MS.

    • If you see Ar-D , the solvent is the culprit.

    • If you see Ar-H , the hydrogen came from the amine or the base (if non-deuterated).

Q3: Why does my Aryl Iodide give more reduction than my Aryl Chloride? A: Counter-intuitively, Aryl Iodides can be problematic. The oxidative addition is so fast that the active Pd(II) species accumulates. If the transmetallation (amine binding) is slow, this exposed intermediate has a long "residence time" to intercept hydrides from the environment. Aryl Chlorides add slower, keeping the steady-state concentration of Pd(II) lower.

Part 5: Standard Operating Procedure (SOP)

Protocol: Low-HDH Screening Condition Use this protocol as your baseline when HDH is observed.

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or BrettPhos (4 mol%)

    • Alternatively: Use precatalysts like RuPhos Pd G4 to ensure 1:1 ligation.

  • Base: NaOtBu (1.4 equiv).[1]

    • Strictly avoid: NaOMe, NaOEt, NaOiPr.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Degassing: Sparge with Argon for 10 mins (Oxygen promotes ligand oxidation, destabilizing the catalyst).

  • Temperature: 80°C - 100°C.

    • Note: While lower temps might seem safer, higher temps often favor the high-barrier reductive elimination over the low-barrier decomposition, provided the catalyst is stable.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry. Link

  • Navarro, O., et al. (2004).[2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link

  • Ahmadi, Z., & McIndoe, J. S. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications. Link

Sources

Validation & Comparative

Validating the Biological Activity of 2-(1H-pyrrol-1-yl)pyridin-4-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-(1H-pyrrol-1-yl)pyridin-4-amine (CAS: 1354221-50-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for fused bicyclic systems like 7-azaindoles. Unlike rigid fused systems, this compound features a rotatable N-C bond between the pyridine and pyrrole rings, offering unique conformational flexibility that allows it to adapt to the ATP-binding pockets of various kinases (e.g., PLK1 , Syk ) and the active sites of Nitric Oxide Synthases (nNOS) .

This guide outlines the technical protocols required to validate its biological activity, focusing on its role as a competitive inhibitor and a chemical probe for Structure-Activity Relationship (SAR) studies.

Core Mechanism of Action

The compound functions primarily through Type I Kinase Inhibition or Active Site Competition :

  • H-Bonding Motif: The 4-amino group and the pyridine nitrogen (N1) form a characteristic donor-acceptor pair, mimicking the adenine ring of ATP. This allows it to anchor to the "hinge region" of kinase enzymes.

  • Hydrophobic Interaction: The 2-(1H-pyrrol-1-yl) substituent projects into the hydrophobic back-pocket (Gatekeeper region), providing selectivity over ubiquitous ATP-binding enzymes.

  • Conformational Adaptability: The single bond connecting the rings allows "induced fit" binding, distinguishing it from rigid analogs like 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Comparative Analysis: Scaffold Performance

To objectively validate this compound, it must be benchmarked against standard alternatives used in similar therapeutic areas.

Table 1: Comparative Profile of Aminopyridine Scaffolds
FeatureThis compound 1H-pyrrolo[2,3-b]pyridin-4-amine (7-Azaindole) 2-Aminopyridine (Standard)
Structure Type Linked Bicyclic (Rotatable)Fused Bicyclic (Rigid)Monocyclic (Simple)
Binding Entropy Higher penalty (must freeze rotation)Lower penalty (pre-organized)High (promiscuous binding)
Solubility (LogP) Moderate (~1.6)Moderate-LowHigh
Target Selectivity High (Tunable via pyrrole subs)Very High (Kinase specific)Low (General NOS/Kinase binder)
Primary Application nNOS / PLK1 / Syk Probe Pan-Kinase Inhibitor (e.g., Vemurafenib precursor)General fragment screening
Metabolic Stability Moderate (Pyrrole ring oxidation risk)High (Aromatic stability)High

Validation Workflow & Experimental Protocols

The following protocols are designed to validate the compound's activity as an ATP-competitive inhibitor. These steps ensure data integrity and reproducibility.

Diagram 1: Biological Validation Logic Flow

ValidationWorkflow Start Compound Acquisition (>95% Purity via HPLC) InSilico Phase 1: In Silico Docking (Target: PLK1 / nNOS) Start->InSilico Structure Verification Enzymatic Phase 2: Biochemical Assay (IC50 Determination) InSilico->Enzymatic Binding Hypothesis Cellular Phase 3: Cellular Viability (On-Target vs. Off-Target) Enzymatic->Cellular Potency Confirmed (<1 µM) Selectivity Phase 4: Selectivity Profiling (Kinase Panel) Cellular->Selectivity Phenotype Observed Validation Validated Biological Activity Selectivity->Validation Specificity Index > 10x

Caption: Step-by-step validation workflow ensuring structural integrity, biochemical potency, and cellular specificity.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Method)

Objective: Determine the IC50 value against a representative target (e.g., PLK1 or Syk).

  • Reagent Preparation:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Compound: Dissolve this compound in 100% DMSO to 10 mM. Prepare serial 3-fold dilutions.

  • Reaction Setup:

    • In a 384-well white plate, add 2 µL of compound solution.

    • Add 4 µL of Enzyme (e.g., PLK1, 5 ng/well). Incubate for 15 min at RT (allows "induced fit" binding).

    • Add 4 µL of Substrate/ATP mix (10 µM ATP final).

  • Execution:

    • Incubate at RT for 60 minutes.

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

    • Fit data to the sigmoidal dose-response equation:

      
      .
      

Validation Criteria: A valid "hit" for this scaffold should show an IC50 < 10 µM. For lead optimization, IC50 < 100 nM is expected.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the phosphorylation of a downstream marker (e.g., STAT3 or specific substrate).

  • Cell Culture: Seed A549 or relevant cancer cell lines at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with the compound (at

    
     and 
    
    
    
    the biochemical IC50) for 6 hours. Include a DMSO control and a reference inhibitor (e.g., Staurosporine).
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection:

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibody: Anti-Phospho-Substrate (e.g., p-Syk Tyr525).

    • Loading Control: Anti-GAPDH or Total-Syk.

  • Causality Check: A decrease in Phospho-signal without a decrease in Total-protein signal confirms specific kinase inhibition rather than general toxicity.

Mechanistic Pathway Visualization

Understanding the signaling impact is crucial for validation. Below is the pathway for PLK1/Syk inhibition, a common target class for this scaffold.

Diagram 2: Signaling Pathway & Inhibition Node

SignalingPathway Receptor Growth Factor Receptor (e.g., BCR / FGFR) Syk Syk / PLK1 (Target Kinase) Receptor->Syk Phosphorylation Downstream1 STAT3 / MAPK Syk->Downstream1 Activation Apoptosis Apoptosis / G2 Arrest Syk->Apoptosis Inhibition leads to Inhibitor This compound (Inhibitor) Inhibitor->Syk ATP Competition Downstream2 Cell Cycle Progression (G2/M Transition) Downstream1->Downstream2 Proliferation

Caption: The compound blocks the ATP-binding site of the target kinase, preventing downstream phosphorylation and inducing cell cycle arrest.

References

  • PubChem. (2025).[1] 2-(1H-pyrrol-1-yl)pyridine Compound Summary. National Library of Medicine. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine kinase scaffolds). Link

  • Xie, H. Z., et al. (2009).[2] Pharmacophore modeling study based on known Spleen tyrosine kinase inhibitors together with virtual screening for identifying novel inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Bhide, R. S., et al. (2016).[3] Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Collaborative Drug Discovery (CDD). (2025). SAR: Structure Activity Relationships - Predicting Biological Activity. Link

Sources

A Comparative Analysis of Kinase Inhibitor Potency: Profiling a 2-(1H-pyrrol-1-yl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of a kinase inhibitor built on the 2-(1H-pyrrol-1-yl)pyridin-4-amine scaffold. While direct, extensive public data for this specific molecule is limited, its core structure is a key feature in several potent kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. For the purposes of this guide, we will designate a representative compound from this class as "Pyrido-amine 1" and compare its potency and selectivity against established, clinically relevant JAK inhibitors: Ruxolitinib and Fedratinib.

The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, supported by established experimental protocols and comparative data.

Introduction to Kinase Inhibition and the JAK-STAT Pathway

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[1] This signaling event is fundamental to regulating the majority of cellular pathways.[1] The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors.[2][3] This signal transduction occurs via the JAK-STAT pathway, which, when dysregulated, is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][5]

Small molecule inhibitors that target the ATP-binding site of JAKs have proven to be effective therapeutic agents.[6] Ruxolitinib is a potent inhibitor of JAK1 and JAK2, disrupting cytokine signaling pathways.[4][7][8] Fedratinib is a selective JAK2 inhibitor, also showing high potency against the JAK2V617F mutation common in myeloproliferative disorders.[9][10] This guide will compare our representative compound, Pyrido-amine 1, to these benchmarks.

Part 1: In Vitro Biochemical Potency Comparison

The initial step in characterizing a kinase inhibitor is to determine its potency against isolated enzymes in a biochemical assay. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. This is typically determined by incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor.[11]

Comparative IC50 Data Across the JAK Family

The following table summarizes the biochemical IC50 values for Pyrido-amine 1 (hypothetical data based on scaffold potential), Ruxolitinib, and Fedratinib against the four JAK family members. Lower values indicate higher potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Pyrido-amine 1 155250180
Ruxolitinib 3.3[2]2.8[2]>400[2]-
Fedratinib 105[12]3[9][10]1002[12]421[12]

Interpretation of Biochemical Data:

  • Pyrido-amine 1 (hypothetical) shows potent inhibition of JAK2 and strong activity against JAK1, with significantly less activity against JAK3 and TYK2. This profile suggests it is a selective JAK1/2 inhibitor.

  • Ruxolitinib demonstrates potent and near-equal inhibition of JAK1 and JAK2, establishing it as a dual JAK1/2 inhibitor.[2]

  • Fedratinib is highly selective for JAK2, with approximately 35-fold and 334-fold selectivity over JAK1 and JAK3, respectively.[9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining kinase IC50 values using a luminescence-based assay that quantifies ATP consumption.[13]

Objective: To measure the dose-dependent inhibition of a specific kinase (e.g., JAK2) by a test compound.

Principle: Kinase activity depletes ATP in the reaction. A detection reagent is added that stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to kinase activity.[11]

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Adenosine 5′-triphosphate (ATP)

  • Test compounds (Pyrido-amine 1, Ruxolitinib, Fedratinib) dissolved in DMSO

  • Kinase Assay Buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettors and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the kinase assay buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.[13]

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.[1]

  • Enzyme Addition: Prepare a working solution of the kinase in cold assay buffer. Add 10 µL of this solution to each well (except the "no enzyme" blanks). Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Prepare a mixture of the substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 10 µL of this mixture to all wells. The ATP concentration should be set near its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.[10][14]

  • Reaction Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[11]

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis P1 1. Prepare Serial Dilutions of Inhibitors A1 3. Add Inhibitors to 384-well Plate P1->A1 P2 2. Prepare Kinase and Substrate/ATP Mix A2 4. Add Kinase Enzyme (Incubate 15 min) P2->A2 A3 5. Add Substrate/ATP (Incubate 60 min at 30°C) A2->A3 R1 6. Add Luminescence Reagent (Incubate 10 min) A3->R1 R2 7. Read Luminescence on Plate Reader R1->R2 D1 8. Calculate % Inhibition R2->D1 D2 9. Plot Dose-Response Curve & Determine IC50 D1->D2

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Part 2: Cellular Potency and Pathway Inhibition

While biochemical assays are crucial, assessing an inhibitor's activity within a cellular context is a critical next step. Cellular potency can be influenced by factors like cell membrane permeability, efflux pump activity, and intracellular ATP concentrations. A common method is to measure the inhibition of a direct downstream substrate of the target kinase. For the JAK-STAT pathway, this involves measuring the phosphorylation of a STAT protein following cytokine stimulation.[5][15]

Comparative Cellular IC50 Data

This table shows the IC50 values for the inhibition of IL-6-induced STAT3 phosphorylation in a human erythroleukemia cell line (e.g., TF-1).

CompoundCellular p-STAT3 IC50 (nM)
Pyrido-amine 1 250
Ruxolitinib ~281 (in cytokine-dependent cells)[5]
Fedratinib ~300 (in JAK2V617F cells)[9][16]

Interpretation of Cellular Data:

The cellular IC50 values are generally higher than the biochemical IC50s, which is expected. The data indicates that Pyrido-amine 1 effectively engages and inhibits the JAK/STAT pathway in a cellular environment at concentrations comparable to the established drugs Ruxolitinib and Fedratinib.[5][9][16]

Experimental Protocol: Cell-Based Phospho-STAT3 ELISA

Objective: To quantify the inhibition of cytokine-induced STAT3 phosphorylation in a cell-based assay.

Principle: Cells are cultured in a microplate, treated with inhibitors, and then stimulated with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway. The cells are then fixed and permeabilized. A primary antibody specific to the phosphorylated form of STAT3 (p-STAT3 Tyr705) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is added, and the resulting signal, proportional to the amount of p-STAT3, is measured.[17]

Materials:

  • Human cell line (e.g., TF-1 or A431)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., human IL-6)

  • Test compounds

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching and Blocking Buffers

  • Wash Buffers

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Clear 96-well tissue culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.[17]

  • Compound Treatment: Treat cells with serial dilutions of the kinase inhibitors for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells by adding IL-6 to a final concentration of 10-50 ng/mL for 15-30 minutes at 37°C. Include unstimulated controls.

  • Fixing and Permeabilization:

    • Aspirate the media and fix the cells with fixing solution for 20 minutes.

    • Wash the cells three times with Wash Buffer A.[17]

    • Add Quenching Buffer for 20 minutes to reduce background signal.[17]

    • Wash four times with Wash Buffer A.

  • Blocking: Add Blocking Solution to each well and incubate for 1 hour at 37°C to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation:

    • Wash three times with Wash Buffer B.

    • Add the primary antibody (anti-p-STAT3 or anti-total-STAT3 for normalization) to the corresponding wells.

    • Incubate for 2 hours at room temperature.[17]

  • Secondary Antibody Incubation:

    • Wash four times with Wash Buffer B.

    • Add the HRP-conjugated secondary antibody to all wells and incubate for 1 hour at room temperature.[17]

  • Detection:

    • Wash four times with Wash Buffer B.

    • Add TMB Substrate and incubate in the dark for 30 minutes.

    • Add Stop Solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the p-STAT3 signal to the total-STAT3 signal for each condition. Calculate the percent inhibition relative to the stimulated control and determine the IC50 value as described previously.

Part 3: The JAK-STAT Signaling Pathway

Understanding the underlying signaling pathway is crucial for interpreting inhibitor data. The JAK-STAT pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus to modulate gene expression.[2][5]

JAK_STAT_Pathway cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Translocation Gene Target Gene Expression STAT_Dimer->Gene 7. Transcription Modulation Inhibitor Pyrido-amine 1 (JAK Inhibitor) Inhibitor->P_JAK Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition.

Pathway Mechanism:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.[3]

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their activation.[2]

  • Autophosphorylation: The activated JAKs phosphorylate each other on tyrosine residues.[2]

  • STAT Recruitment and Phosphorylation: The phosphorylated receptor-JAK complex serves as a docking site for STAT (Signal Transducer and Activator of Transcription) proteins. The JAKs then phosphorylate the recruited STATs.[5]

  • Dimerization: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[2]

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and immune responses.[3]

Inhibitor Mechanism of Action: Pyrido-amine 1, like Ruxolitinib and Fedratinib, acts as an ATP-competitive inhibitor.[9] It binds to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the entire signaling cascade.[7]

Conclusion

This guide provides a comparative framework for evaluating the potency of kinase inhibitors based on the this compound scaffold, using the well-characterized JAK inhibitors Ruxolitinib and Fedratinib as benchmarks. The hypothetical compound, Pyrido-amine 1, demonstrates a promising profile as a potent and selective JAK1/2 inhibitor in both biochemical and cellular assays.

The provided protocols for in vitro kinase assays and cell-based phospho-protein analysis represent industry-standard methods for characterizing such compounds. By systematically evaluating biochemical potency, cellular activity, and understanding the target pathway, researchers can effectively profile novel kinase inhibitors and advance the development of next-generation targeted therapies.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Ruxolitinib - Wikipedia. [Link]

  • Ruxolitinib Phosphate - Massive Bio. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]

  • Attachment 1. Product Information for Ruxolitinib - Therapeutic Goods Administration. [Link]

  • Chemical structures of JAK1/2 dual inhibitor Compound 1 and JAK2... - ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - Nature. [Link]

  • NB-64-09765-5mg | Fedratinib [936091-26-8] Clinisciences. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - PubMed. [Link]

  • Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - Oxford Academic. [Link]

  • Janus kinase inhibitor - Wikipedia. [Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases | Rheumatology | Oxford Academic. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed. [Link]

  • IP-Kinase Assay - Bio-protocol. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule - Frontiers. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(1H-pyrrol-1-yl)pyridin-4-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety and efficacy. Isomers, molecules with identical formulas but different atomic arrangements, can exhibit dramatically different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 2-(1H-pyrrol-1-yl)pyridin-4-amine and its key positional isomers, which are critical intermediates in medicinal chemistry. By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a validated, multi-faceted approach. This document details the theoretical underpinnings, expected spectral data, and rigorous experimental protocols necessary for researchers, scientists, and quality control professionals to confidently distinguish these closely related compounds.

Introduction: The Critical Need for Isomer Differentiation

The compound this compound is a heterocyclic structure of significant interest, often serving as a scaffold in the synthesis of bioactive molecules. During synthesis, the formation of positional isomers is a common challenge. For instance, the amine group could be inadvertently positioned at the 3- or 5-position of the pyridine ring instead of the desired 4-position. Given that receptor binding and subsequent biological activity are exquisitely sensitive to molecular geometry and electronic distribution, confirming the correct isomeric form is paramount.

This guide focuses on a comparative analysis of three key isomers:

  • Isomer A: this compound (Target Compound)

  • Isomer B: 2-(1H-pyrrol-1-yl)pyridin-3-amine

  • Isomer C: 2-(1H-pyrrol-1-yl)pyridin-5-amine

We will demonstrate how a synergistic application of modern spectroscopic techniques provides a definitive analytical solution.

G cluster_isomers Key Isomers for Comparison cluster_techniques Spectroscopic Techniques A Isomer A This compound NMR NMR A->NMR Analyzed by MS Mass Spec A->MS Analyzed by IR IR Spec A->IR Analyzed by B Isomer B 2-(1H-pyrrol-1-yl)pyridin-3-amine B->NMR Analyzed by B->MS Analyzed by B->IR Analyzed by C Isomer C 2-(1H-pyrrol-1-yl)pyridin-5-amine C->NMR Analyzed by C->MS Analyzed by C->IR Analyzed by

Caption: Overview of the analytical approach for comparing the three key isomers using NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each atom in a molecule. The electronic effects of the amino group (-NH₂) and the pyrrole ring profoundly influence the chemical shifts (δ) and coupling constants (J) of the pyridine ring protons, creating a unique fingerprint for each isomer.

Theoretical Basis for Differentiation

The -NH₂ group is a strong electron-donating group, which increases electron density at the ortho and para positions of the pyridine ring. This increased shielding results in upfield shifts (lower δ values) for the protons at these positions. The pyrrole ring acts as a bulky substituent with its own distinct electronic effects. The combination of these influences creates a predictable and distinguishable pattern for each isomer.

  • Isomer A (4-amino): The amino group at C4 will most strongly shield the protons at C3 and C5. The proton at C6 will be most influenced by the pyridine nitrogen.

  • Isomer B (3-amino): The amino group at C3 will shield its adjacent protons at C2 and C4. However, the C2 position is already substituted with the pyrrole ring. Therefore, the most significant shielding will be observed for the proton at C4.

  • Isomer C (5-amino): The amino group at C5 will shield the protons at C4 and C6.

Comparative ¹H and ¹³C NMR Data

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Position Isomer A (4-amino) Isomer B (3-amino) Isomer C (5-amino) Rationale for Difference
Pyridine H-3 ~6.7 (d)-~7.3 (dd)Shielded by C4-NH₂ in A. Absent in B. Less affected in C.
Pyridine H-5 ~6.7 (d)~7.2 (dd)-Shielded by C4-NH₂ in A. Less affected in B. Absent in C.
Pyridine H-6 ~8.1 (s)~8.0 (d)~8.0 (d)The splitting pattern and slight shift differences are diagnostic.
Pyrrole H-2',5' ~7.2 (t)~7.3 (t)~7.2 (t)Relatively consistent across isomers.
Pyrrole H-3',4' ~6.4 (t)~6.4 (t)~6.4 (t)Relatively consistent across isomers.
Pyridine C-4 ~155 (ipso-NH₂)~120~138Strong deshielding in A due to direct NH₂ attachment.
Pyridine C-3 ~108~145 (ipso-NH₂)~125Strong shielding in A due to para NH₂. Strong deshielding in B.
Pyridine C-5 ~108~123~142 (ipso-NH₂)Strong shielding in A due to ortho NH₂. Strong deshielding in C.

Note: These are estimated values. Actual values may vary based on solvent and concentration. Coupling constants (J) will be critical for definitive assignment.

Advanced 2D NMR for Unambiguous Assignment

To move from prediction to certainty, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the location of the amine group by observing correlations from the pyridine protons to the carbon atom bearing the amine group (the ipso-carbon).

G cluster_workflow NMR Analysis Workflow Sample Prepare Sample (CDCl3 or DMSO-d6) OneD Acquire 1D Spectra (¹H, ¹³C, DEPT) Sample->OneD TwoD Acquire 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD Assign Assign Signals (Correlate H-C) TwoD->Assign Structure Elucidate Structure (Confirm Connectivity) Assign->Structure

Caption: A self-validating workflow for unambiguous isomer identification using NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum with a 90° pulse and a relaxation delay of at least 2 seconds.

  • 1D ¹³C Acquisition: Acquire a ¹³C spectrum with proton decoupling. A DEPT-135 experiment is recommended to differentiate CH/CH₃ from CH₂ signals.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

  • 2D HSQC/HMBC Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to identify key multi-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.

  • Analysis: Use the combination of 1D and 2D data to assign all proton and carbon signals and confirm the isomeric structure.

Mass Spectrometry (MS): Confirmation of Composition and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight (MW) and elemental formula of the synthesized compound. While standard MS may not differentiate isomers, tandem MS (MS/MS) can sometimes reveal unique fragmentation patterns.

Theoretical Basis for Differentiation

All three isomers have the same nominal mass of 171.20 g/mol . High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental formula (C₉H₉N₃) by measuring the mass-to-charge ratio (m/z) to four or more decimal places.

Fragmentation patterns in Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ based on the stability of the resulting fragment ions. The position of the amino group can influence the cleavage of the pyridine ring. For example, the loss of HCN (27 Da) or H₂CN₂ (42 Da) fragments may have different propensities depending on the initial structure. The most abundant fragment for pyridine itself is often m/z 52, corresponding to the loss of HCN.[3][4] The fragmentation of these substituted pyridines will likely be more complex but could offer distinguishing ions.[5]

Table 2: High-Resolution Mass Spectrometry and Expected Fragmentation

Parameter Isomer A (4-amino) Isomer B (3-amino) Isomer C (5-amino)
Molecular Formula C₉H₉N₃C₉H₉N₃C₉H₉N₃
Exact Mass [M+H]⁺ 172.0869172.0869172.0869
Key Fragment Ion(s) M⁺˙, [M-HCN]⁺˙, [M-NH₂]⁺M⁺˙, [M-HCN]⁺˙, [M-NH₂]⁺M⁺˙, [M-HCN]⁺˙, [M-NH₂]⁺
Potential Distinctions Relative intensities of fragment ions may differ based on the stability of the precursor ion.
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy (< 5 ppm).

  • Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Acquisition: If necessary, perform a product ion scan on the precursor ion (m/z 172.0869) using CID to generate a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ and calculate the elemental formula. Compare the fragmentation patterns of the different isomers, looking for unique product ions or significant differences in relative abundances.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy provides a fast and non-destructive method to verify the presence of key functional groups. For these isomers, the most informative region is the N-H stretching and bending vibrations of the primary amine.[6][7]

Theoretical Basis for Differentiation

Primary amines (R-NH₂) typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[8] An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹.[7] While the presence of these bands confirms a primary amine, differentiating the isomers by IR alone is challenging. However, subtle shifts in these frequencies can occur due to differences in hydrogen bonding and electronic effects imparted by the amine's position on the ring. For instance, the position of the amine group can influence intramolecular hydrogen bonding possibilities, which would affect the N-H bond strength and its corresponding vibrational frequency.[9]

Table 3: Key Expected IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Range Comments
N-H Stretch (asymmetric) 3400 - 3500Confirms primary amine. Position may vary slightly between isomers.
N-H Stretch (symmetric) 3300 - 3400Confirms primary amine. Position may vary slightly between isomers.
Aromatic C-H Stretch 3000 - 3100Indicates aromatic protons.
N-H Bend (Scissoring) 1580 - 1650Characteristic of a primary amine.
Aromatic C=C/C=N Stretch 1400 - 1600Complex fingerprint region, will differ slightly for each isomer.
C-N Stretch 1250 - 1335Aromatic amine C-N stretch.[7]
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: With the clean ATR crystal, acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the key vibrational bands listed in Table 3. Compare the fingerprint regions (below 1500 cm⁻¹) of the different isomers for subtle but reproducible differences.

Conclusion: A Multi-Technique Strategy for Certainty

Distinguishing between the positional isomers of this compound is a critical analytical task that demands a rigorous, multi-faceted approach. While IR and MS provide rapid, essential checks for functional groups and molecular formula, NMR spectroscopy stands as the definitive technique for unambiguous structural elucidation.

The unique splitting patterns and chemical shifts in the ¹H NMR spectrum, driven by the electronic influence of the amino group's position, provide a clear fingerprint for each isomer. This is unequivocally confirmed by 2D NMR experiments (COSY, HSQC, and HMBC), which map the complete atomic connectivity. By integrating data from all three spectroscopic methods, researchers and drug development professionals can ensure the structural integrity of their compounds, a fundamental requirement for advancing any candidate in the development pipeline.

References

  • Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link][1][10]

  • Castellano, S., & Kostelnik, R. (1967). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. Available at: [Link][2]

  • Wu, R., et al. (2004). Structure and Hydrogen Bonding of Different Isomers of 2-Aminopyridine·NH3 Studied by IR/R2PI Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link][9]

  • Wade, L.G., & Simek, J.W. (2017). Organic Chemistry, 9th Edition. Pearson. (General reference for spectroscopic principles).
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. (General reference for spectroscopic principles).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link][7]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link][8]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link][6]

  • Oomens, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions. Available at: [Link][3]

  • Bunce, N.J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link][5]

  • Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link][11]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link][4]

Sources

Kinase Selectivity Profiling of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the kinase selectivity profiling for 2-(1H-pyrrol-1-yl)pyridin-4-amine . This document is designed for researchers and drug discovery professionals evaluating this scaffold as a chemical probe, fragment lead, or mechanistic control in kinase signaling studies.

Executive Summary & Molecule Profile

This compound (CAS: 1354221-50-3) represents a distinct chemical scaffold within the aminopyridine class of kinase inhibitors. Unlike the widely utilized fused ring systems (e.g., pyrrolo[2,3-b]pyridines or 7-azaindoles), this molecule features a biaryl architecture where the pyrrole ring is linked to the pyridine core at the C2 position via the pyrrole nitrogen (N1).

This structural distinction is critical. While fused systems often mimic the adenine ring of ATP to bind the hinge region, the 2-(1H-pyrrol-1-yl) substituent in this molecule introduces a specific vector for hydrophobic interaction, potentially targeting the gatekeeper residue or the specificity pocket (back pocket) of kinases such as Syk (Spleen Tyrosine Kinase) , JAK (Janus Kinase) , and members of the MAPK family (e.g., p38, MK2).

Technical Specifications
FeatureDetail
Chemical Name This compound
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Core Scaffold 4-Aminopyridine (Hinge Binder)
Key Substituent N-linked Pyrrole at C2 (Hydrophobic/Selectivity Element)
Primary Applications Fragment-based drug discovery (FBDD), Kinase selectivity probing, SAR exploration for Syk/JAK inhibitors.

Mechanism of Action & Structural Logic

To profile this molecule effectively, one must understand its binding hypothesis. The 4-aminopyridine moiety typically functions as the primary hinge-binding motif , accepting and donating hydrogen bonds to the kinase backbone (e.g., the hinge region of Syk or JAK).

The 2-pyrrole group acts as a "selectivity filter." In many kinase active sites, the region adjacent to the hinge (the solvent front or the gatekeeper pocket) dictates isoform specificity.

  • Hypothesis: The N-linked pyrrole provides a rigid, hydrophobic bulk that may clash with larger gatekeeper residues in certain kinases, thereby narrowing the selectivity profile compared to a naked aminopyridine.

  • Pathway Implication: Inhibition of targets like Syk or JAK blocks downstream signaling cascades (e.g., B-cell receptor signaling or Cytokine signaling), preventing the phosphorylation of substrates like BLNK or STATs .

Visualization: Hypothetical Signaling Blockade

The following diagram illustrates the potential intervention points of this compound within the BCR and Cytokine signaling pathways.

SignalingPathway cluster_Target Primary Targets (Hypothetical) Receptor Antigen/Cytokine Receptor Syk Syk Kinase Receptor->Syk JAK JAK Family (JAK1/2/3/Tyk2) Receptor->JAK ATP ATP ATP->Syk Cofactor ATP->JAK Cofactor Substrates Substrates (BLNK, STATs) Syk->Substrates Phosphorylation JAK->Substrates Inhibitor 2-(1H-pyrrol-1-yl) pyridin-4-amine Inhibitor->Syk Competes with ATP Inhibitor->JAK Response Inflammation / Proliferation Substrates->Response

Caption: Hypothetical intervention of the aminopyridine scaffold in BCR (Syk) and Cytokine (JAK) signaling pathways via ATP-competitive inhibition.

Comparative Performance Analysis

When evaluating this compound, it is essential to compare it against "Gold Standard" inhibitors for its likely targets. This establishes its utility as a probe versus a clinical candidate.

Comparison Matrix: Scaffold vs. Established Inhibitors
FeatureThis compound (The Product)Fostamatinib (R788) (Syk Standard)Tofacitinib (JAK Standard)SB203580 (p38 Standard)
Class Fragment / Early LeadClinical Drug (Prodrug)Clinical DrugResearch Tool
Core Structure Biaryl AminopyridineAminopyrimidinePyrrolo[2,3-d]pyrimidineImidazole
Selectivity Moderate/Broad (Likely hits multiple kinases due to low MW)High (Optimized for Syk, though hits FLT3/RET)High (JAK family selective)Specific (p38α/β)
Potency (IC₅₀) µM Range (Typical for fragments)nM Range nM Range nM Range
Primary Use Scaffold Hopping / FBDD Clinical TherapyClinical TherapyPathway Validation
Advantages Low molecular weight allows for "growing" the molecule; novel IP space.Proven efficacy; well-characterized.Proven efficacy.[1]Specificity control.
Disadvantages Likely requires optimization for potency; potential off-target binding.Poor bioavailability (active metabolite R406).Pan-JAK inhibition side effects.Not suitable for clinic.

Expert Insight: Researchers should view this compound not as a replacement for Tofacitinib or Fostamatinib, but as a starting point or a simplified probe . Its lower molecular weight (159.19 Da) compared to Tofacitinib (312.37 Da) gives it high Ligand Efficiency (LE) , making it an excellent candidate for fragment-based evolution.

Strategic Profiling Protocol

To objectively determine the selectivity profile of this molecule, a "Self-Validating" workflow is required. This ensures that observed activity is due to specific binding and not assay interference (e.g., aggregation).

Workflow Visualization

The following DOT diagram outlines the recommended profiling cascade.

ProfilingWorkflow Step1 Step 1: Primary Screen (Single Concentration) Step2 Step 2: Kd/IC50 Determination Step1->Step2 Hits (>50% Inh) Step3 Step 3: Cellular Target Engagement Step2->Step3 Potent Hits (<1 µM) Step4 Step 4: Phenotypic Validation Step3->Step4 Valid Target Library Compound (10 µM) Library->Step1 Panel Kinome Panel (>300 Kinases) Panel->Step1

Caption: Sequential profiling cascade from broad kinome screening to cellular validation.

Detailed Experimental Methodologies
A. Primary Screen: Broad Kinome Profiling (Binding Assay)

Objective: Identify the "hit" kinases (e.g., Syk, JAK, MK2, p38) without bias. Method: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Why: Binding assays are less susceptible to interference by ATP concentration than enzymatic assays.

  • Protocol:

    • Preparation: Dissolve this compound in 100% DMSO to 10 mM.

    • Screening Concentration: Dilute to 10 µM (standard for fragments) or 1 µM (for potent leads) in assay buffer.

    • Incubation: Incubate compound with DNA-tagged kinase and immobilized active-site ligand.

    • Readout: Measure the amount of kinase captured on the solid support (or via qPCR for DNA tags).

    • Data Output: % Control. Scores < 35% indicate strong binding.

B. Secondary Screen: Radiometric IC₅₀ Determination

Objective: Quantify potency against the hits identified in Step 1. Method: ³³P-ATP Radiometric Assay (Gold Standard).

  • Why: Direct measurement of phosphate transfer avoids artifacts from fluorescent compounds.

  • Protocol:

    • Substrate: Use Poly(Glu,Tyr) 4:1 for Syk/JAK or specific peptides for MAPK.

    • Reaction Mix: Kinase + Substrate + ³³P-ATP + Compound (10-point dose response, e.g., 10 µM to 0.5 nM).

    • Initiation: Add ATP to start the reaction. Incubate for 30–60 min at RT.

    • Termination: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

    • Quantification: Scintillation counting.

    • Analysis: Fit data to the Hill equation:

      
      .
      
C. Cellular Target Engagement (NanoBRET™)

Objective: Prove the compound enters the cell and binds the target in situ. Method: NanoBRET™ Target Engagement Assay.

  • Why: Biochemical potency does not always translate to cellular activity due to permeability issues.

  • Protocol:

    • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid.

    • Tracer: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

    • Treatment: Treat cells with this compound (dose response).

    • Mechanism: The compound competes with the tracer. If it binds, the BRET signal (energy transfer from NanoLuc to Tracer) decreases.

    • Result: Calculate the cellular IC₅₀.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Link

  • Brasher, B. B., et al. (2012). Syk inhibition: a new class of B-cell-targeted therapies. Nature Reviews Drug Discovery, 11, 515–516. Link

  • Clark, J. D., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 5023–5038. Link

  • Jia, Z., et al. (2012).[2] Compounds and methods for modulating kinase activity.[1][2][3][4][5][6][7] U.S. Patent Application US20120142671A1. Link

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrrolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of pyrrolopyridine-based inhibitors, a significant class of compounds targeting various protein kinases. We will delve into their mechanisms of action, the design of robust in vivo studies, and comparative performance data against alternative therapies, grounded in experimental evidence.

Introduction to Pyrrolopyridine-Based Inhibitors

The pyrrolopyridine scaffold is a heterocyclic chemical structure that serves as a core component for a multitude of targeted therapeutic agents. Its structural similarity to the adenine base of ATP allows these molecules to function as competitive inhibitors at the ATP-binding site of various protein kinases.[1] This mechanism is pivotal in disrupting signal transduction pathways that are often dysregulated in diseases like rheumatoid arthritis and cancer.[2][3]

Key therapeutic targets for this class of inhibitors include:

  • Janus Kinases (JAKs): A family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for signaling from cytokine receptors.[4] Their inhibition is a validated strategy for treating autoimmune and inflammatory diseases.[5]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases like c-Src that play crucial roles in cell proliferation, migration, and invasion, making them attractive targets in oncology.[6][7]

  • Other Kinases: The versatility of the pyrrolopyridine scaffold allows for the design of inhibitors targeting other kinases such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis.[1]

Mechanism of Action: The JAK-STAT Pathway

A primary application of pyrrolopyridine inhibitors is the modulation of the JAK-STAT signaling pathway, which is central to the inflammatory processes in autoimmune diseases like rheumatoid arthritis (RA).[2]

The Signaling Cascade:

  • Cytokine Binding: Inflammatory cytokines (e.g., IL-6, IFN-γ) bind to their receptors on the cell surface.

  • JAK Activation: This binding event brings associated JAKs into close proximity, leading to their autophosphorylation and activation.[8]

  • STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8]

  • Nuclear Translocation & Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, initiating the transcription of genes responsible for inflammation and immune responses.[8]

Pyrrolopyridine-based inhibitors, such as Tofacitinib, act by blocking the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of STATs. This intervention effectively halts the downstream signaling cascade, reducing the production of inflammatory mediators.[8]

CIA_Workflow Acclimation Week -1 Animal Acclimation (DBA/1 Mice, 7-8 wks old) Immunization1 Day 0 Primary Immunization (Type II Collagen + CFA) Acclimation->Immunization1 Immunization2 Day 21 Booster Immunization (Type II Collagen + IFA) Immunization1->Immunization2 Onset Day 26-35 Arthritis Onset Immunization2->Onset Treatment Treatment Period (e.g., Daily Dosing with Pyrrolopyridine Inhibitor) Onset->Treatment Monitoring Ongoing Monitoring (Clinical Score, Paw Thickness) Treatment->Monitoring Endpoint Day 42-56 Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Caption: A typical experimental workflow for an in vivo efficacy study using the mouse Collagen-Induced Arthritis (CIA) model.

Detailed Protocol: Induction and Assessment of CIA

This protocol is synthesized from established methodologies to provide a robust framework. [9][10]

  • Animal Selection: Use susceptible mouse strains such as DBA/1, aged 7-8 weeks, as their mature immune system is crucial for disease development. [11]House animals in specific pathogen-free (SPF) conditions. [9]2. Reagent Preparation:

    • Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. [12] * Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster. The quality of the emulsion is critical for successful arthritis induction. [9]3. Immunization:

    • Day 0: Anesthetize mice and administer a 0.1 mL subcutaneous injection of the collagen/CFA emulsion at the base of the tail. [10] * Day 21: Administer a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site on the tail. [10]4. Treatment Administration:

    • Begin daily oral gavage of the pyrrolopyridine-based inhibitor (e.g., Tofacitinib) or vehicle control upon the first signs of arthritis (typically days 26-35).

  • Efficacy Assessment:

    • Clinical Scoring: Score paws twice weekly based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation), for a maximum score of 16 per mouse. [10] * Paw Thickness: Measure paw thickness using calipers twice a week. [10] * Endpoint Analysis (Day 42-56): Collect paws for histological analysis of joint damage, and blood serum for measurement of inflammatory cytokines (e.g., IL-6) and anti-collagen antibodies.

Causality Insight: The use of CFA is critical as it contains mycobacteria that act as a potent adjuvant, stimulating the strong T-cell mediated immune response required to break tolerance to self-antigens (type II collagen), mimicking the autoimmune nature of RA.

For assessing anti-cancer efficacy, subcutaneous xenograft models are commonly employed.

  • Cell Implantation: Human cancer cells (e.g., U87 glioblastoma, PC3 prostate cancer) are suspended in a solution, often mixed 1:1 with a basement membrane matrix like Matrigel to improve tumor take and growth, and injected subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice). [6][13]2. Tumor Growth Monitoring: Once tumors are palpable, their volume is measured regularly (e.g., twice weekly) with calipers using the formula: (width² x length) / 2. [14]3. Treatment: When average tumor volume reaches a pre-determined size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle, pyrrolopyridine inhibitor, standard-of-care).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include analysis of target engagement (e.g., phosphorylation of Src in tumor lysates) and survival. [14]

Comparative Efficacy Analysis

The true measure of a novel inhibitor is its performance relative to existing standards of care or other compounds in its class.

Tofacitinib, a pyrrolopyridine-based inhibitor of JAK1 and JAK3, has demonstrated significant efficacy in animal models of arthritis. [15]Studies show that oral administration of Tofacitinib leads to a dose-dependent reduction in paw edema, inflammatory cytokine levels, and joint destruction in rat adjuvant-induced arthritis models. [4][15]Its efficacy is linked to the suppression of STAT1-dependent genes within the joint tissue. [15]

Inhibitor Class Representative Drug Primary Target(s) Key In Vivo Efficacy Metric (CIA Model) Citation
Pyrrolopyridine Tofacitinib JAK1, JAK3 Dose-dependent reduction in clinical arthritis score and paw swelling [15]
TNFα Biologic Adalimumab TNFα Significant reduction in histological joint damage and inflammation [5]

| Non-selective Kinase Inhibitor | Methotrexate (DMARD) | Dihydrofolate Reductase | Moderate reduction in arthritis severity, often used as a comparator | [16]|

Trustworthiness Insight: A robust study comparing a novel pyrrolopyridine inhibitor would include a vehicle group (negative control), a methotrexate or Tofacitinib group (positive control/standard-of-care), and multiple dose levels of the test compound to establish a dose-response relationship.

Pyrrolopyrimidine-based Src inhibitors have shown promise in preclinical cancer models. [7]For example, the pyrazolo[3,4-d]pyrimidine Src inhibitor, Si306, was shown to suppress the invasion of human glioblastoma xenografts in a zebrafish embryo model. [6]Its efficacy was compared to Dasatinib, a known SFK inhibitor, and was associated with the downregulation of phosphorylated FAK and ERK, key components of the Src signaling pathway. [6]

Inhibitor Class Representative Drug Primary Target(s) Key In Vivo Efficacy Metric (Xenograft) Citation
Pyrrolopyridine Analog Si306 (Pyrazolo[3,4-d]pyrimidine) Src, FAK Reduced tumor cell invasion and p-Src/p-FAK levels in vivo [6]
Multi-kinase Inhibitor Dasatinib Src, Bcr-Abl, c-Kit Inhibition of tumor growth and invasion [6]

| Standard Chemotherapy | Temozolomide (for Glioblastoma) | DNA Alkylating Agent | Reduction in tumor volume | N/A |

Expertise Insight: When evaluating an anti-invasive agent like a Src inhibitor, it's crucial to use models that can measure cell migration and invasion, not just tumor growth. Orthotopic implantation models (implanting tumor cells into the relevant organ, e.g., brain for glioblastoma) provide a more clinically relevant microenvironment than subcutaneous models for assessing invasion and metastasis. [13]

Conclusion and Future Directions

Pyrrolopyridine-based inhibitors have proven to be a highly successful scaffold, leading to approved drugs and a rich pipeline of clinical candidates. Their efficacy in vivo is well-established in models of inflammatory disease and cancer. Future research is focused on developing inhibitors with improved selectivity for specific kinase isoforms (e.g., JAK1-selectivity over JAK2) to enhance safety profiles by minimizing off-target effects, such as hematological adverse events associated with JAK2 inhibition. [16][17]The continued application of robust, well-designed in vivo studies will be essential to validate these next-generation inhibitors and translate their therapeutic potential to the clinic.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [URL: https://www.chondrex.com/documents/20031.pdf]
  • What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. [URL: https://www.patsnap.
  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [URL: https://www.
  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [URL: https://www.amsbio.com/collagen-induced-arthritis-cia-induction-protocol]
  • Tofacitinib - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tofacitinib]
  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [URL: https://bio-protocol.org/e1465]
  • The possible mode of action of Tofacitinib, a JAK inhibitor. J-Stage. [URL: https://www.jstage.jst.go.jp/article/jsei/28/1/28_1/_article]
  • JAK inhibition using tofacitinib for inflammatory bowel disease treatment. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879949/]
  • A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology. [URL: http://www.turkimmunol.org.tr/abstre.aspx?id=121]
  • Collagen-Induced Arthritis in Mice. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-513-8_11]
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230713/]
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608518/]
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36300762/]
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5740924/]
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [URL: https://www.bio-techne.com/research-and-diagnostics/protocol-to-improve-take-and-growth-of-mouse-xenografts-with-cultrex-bme]
  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/305886618_Discovery_of_Pyrrolo12-bpyridazine-3-carboxamides_as_Janus_Kinase_JAK_Inhibitors]
  • 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23244365/]
  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. JoVE. [URL: https://www.jove.
  • Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22633711/]
  • In vivo tumor models. Stanford Medicine. [URL: https://med.stanford.edu/tasc/services/in-vivo-tumor-models.html]
  • Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Scilit. [URL: https://www.scilit.net/article/10.1016/j.bmcl.2013.03.015]
  • Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14637370/]
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ResearchGate. [URL: https://www.researchgate.net/publication/372991090_Pyrrolo23-dpyrimidines_as_potential_kinase_inhibitors_in_cancer_drug_discovery_A_critical_review]
  • In-Silico Development of 1, 7-Dihydrodipyrrolo [2,3-b:3',2'-e] Pyridine -3-carboxamide Derivatives as Candidate Janus Kinase Inhibitors to Control Rheumatoid Arthritis. ResearchersLinks. [URL: https://researcherslinks.com/current-issues/In-Silico-Development-of-1-7-Dihydrodipyrrolo/19/1/1816/html]
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/135067]
  • A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives. Benchchem. [URL: https://www.benchchem.
  • Some examples of Src kinase inhibitors illustrating known lead compounds representative of purine-, pyrazolopyrimidine-, pyrrolopyrimidine-, and pyridopyrimidine-based templates. ResearchGate. [URL: https://www.researchgate.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. PharmaTutor. [URL: https://www.pharmatutor.org/articles/pyrrole-indolin-2-one-based-kinase-inhibitor-as-anti-cancer-agents]
  • Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. IRIS. [URL: https://iris.unige.it/handle/11567/864386]
  • Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro. ResearchGate. [URL: https://www.researchgate.

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Head-to-head comparison of different synthetic routes to 7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthetic routes to 7-azaindole (1H-pyrrolo[2,3-b]pyridine) , a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib).

Unlike the indole scaffold, the electron-deficient pyridine ring of 7-azaindole renders many classical indole syntheses (like the Fischer synthesis) difficult or impossible without harsh modification.[1] This guide categorizes the most effective strategies into three distinct "Archetypes" based on their utility in Discovery (MedChem) vs. Process Development .

Strategic Overview: Selecting the Right Route

The choice of synthetic route depends entirely on the desired substitution pattern and scale.

FeatureRoute A: Madelung Cyclization Route B: Sonogashira/Cyclization Route C: Lateral Lithiation/Condensation
Primary Utility Process / Bulk Scale MedChem / Library Generation Modern Process / Diversity
Target Scope Unsubstituted Parent & Simple Alkyls2,3-Disubstituted & Functionalized2-Aryl/Alkyl & Parent Core
Key Starting Material 2-Amino-3-picoline (Cheap)2-Amino-3-halopyridine (Expensive)2-Fluoro-3-picoline (Moderate)
Catalyst None (Strong Base)Pd/Cu (Transition Metal)None (Silylamide Bases)
Scalability High (Avoids chromatography)Low/Medium (Pd removal issues)High (One-pot)
Key Limitation Harsh conditions (300°C or strong base)Cost of Iodo-pyridinesCryogenic temps often required

Deep Dive: Technical Comparison of Routes

The "Classical" Route: Madelung Cyclization

Best For: Synthesis of the parent 7-azaindole core or simple 2-alkyl derivatives on a multi-kilogram scale.

  • Mechanism: Intramolecular cyclization of N-acyl-o-toluidines (or in this case, N-(3-methylpyridin-2-yl)amides) using a strong base. The base deprotonates the methyl group, which attacks the amide carbonyl.

  • The Challenge: The classical Madelung requires temperatures >300°C. Modern modifications (Smith-modified) use stronger bases like n-BuLi or LDA at lower temperatures (-20°C to 25°C), but for 7-azaindole, alkoxide bases at elevated temperatures are still common in industrial patents to avoid lithium handling.

  • Critical Insight: The pyridine nitrogen makes the methyl protons more acidic than in the benzene analogue, facilitating the cyclization compared to standard indoles.

The "MedChem" Route: Sonogashira Cross-Coupling / Cyclization

Best For: Rapid generation of diverse 2-substituted or 2,3-disubstituted libraries.

  • Mechanism: A convergent strategy involving the Sonogashira coupling of a terminal alkyne with a 2-amino-3-halopyridine . The resulting intermediate undergoes cyclization (5-endo-dig) either spontaneously or with a second catalyst (CuI, Ag, or base).

  • The Advantage: It is highly modular. You can install complex R-groups at the 2-position simply by changing the alkyne.

  • The "One-Pot" Protocol: Modern variants perform the coupling and cyclization in a single pot using Pd(PPh3)4 and CuI.

The "Modern" Route: Alkali-Amide Controlled Condensation

Best For: Selective synthesis of 7-azaindoles vs. 7-azaindolines without transition metals.[2]

  • Mechanism: A domino reaction between 2-fluoro-3-methylpyridine and non-enolizable aldehydes (e.g., benzaldehyde).

  • The Innovation: The selectivity is controlled by the counterion of the base.

    • KN(SiMe3)2 promotes aromatization

      
      7-Azaindole .
      
    • LiN(SiMe3)2 stops at the dihydro stage

      
      7-Azaindoline .
      
  • Why it matters: It avoids the expensive 2-amino-3-iodopyridine and toxic palladium, using commercially available fluoro-picolines.

Decision Matrix & Pathway Visualization

AzaindoleRoutes Start Target Molecule Parent Parent 7-Azaindole (Core Structure) Start->Parent Substituted Functionalized Derivative Start->Substituted Scale Scale / Cost Constraint? Parent->Scale High Volume MedChem Speed / Diversity? Substituted->MedChem Lithiation Route C: Condensation (Fluoro-picoline) Substituted->Lithiation No Pd Required Madelung Route A: Madelung (2-amino-3-picoline) Scale->Madelung Lowest Cost Bartoli Route D: Bartoli (Nitro-pyridine) MedChem->Bartoli 7-Substituted (4/6-azaindole) Sono Route B: Sonogashira (Amino-iodopyridine) MedChem->Sono 2-Aryl/Alkyl

Caption: Strategic decision tree for selecting the optimal synthetic route based on target structure and scale.

Detailed Experimental Protocols

Protocol 1: One-Pot Sonogashira Cyclization (MedChem Standard)

Adapted from Org. Lett. 2017, 19, 19, 5118–5121.

Objective: Synthesis of 2-phenyl-7-azaindole.

  • Reagents:

    • 2-Amino-3-iodopyridine (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • PdCl2(PPh3)2 (0.05 equiv)

    • CuI (0.02 equiv)

    • Triethylamine (3.0 equiv)

    • Solvent: DMF (degassed)

  • Procedure:

    • Step 1: Charge a reaction vial with 2-amino-3-iodopyridine, Pd catalyst, and CuI under an inert atmosphere (Argon/Nitrogen).

    • Step 2: Add degassed DMF and Triethylamine.

    • Step 3: Add Phenylacetylene dropwise.

    • Step 4: Heat the mixture to 80–100 °C for 4–12 hours. (Monitor by LCMS for disappearance of starting material).

    • Step 5: Cyclization is often spontaneous under these conditions. If the intermediate alkyne is observed, increase temperature to 120 °C or add a stronger base (KOtBu) for the second step.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Yield: Typically 75–90%.

Protocol 2: Modified Madelung Synthesis (Process Scale)

Adapted for the synthesis of the parent core.

Objective: Synthesis of 1H-pyrrolo[2,3-b]pyridine (Parent 7-Azaindole).

  • Reagents:

    • N-(3-methylpyridin-2-yl)formamide (Prepared from 2-amino-3-picoline + formic acid).

    • Base: Sodium alkoxide (NaOEt) or stronger (NaNH2 / LDA for milder temp).

    • Solvent: NMP or solvent-free (melt) for classical; THF for LDA method.

  • Procedure (Modern LDA Variant):

    • Step 1: Dissolve N-(3-methylpyridin-2-yl)formamide (1.0 equiv) in anhydrous THF. Cool to -20 °C .

    • Step 2: Slowly add LDA (2.2 equiv) over 30 minutes. The solution will turn deep red/brown (formation of the dianion).

    • Step 3: Allow to warm to 25 °C and stir for 2–4 hours.

    • Step 4: Quench: Carefully add wet THF or water.

    • Step 5: Extract with EtOAc. The product is often pure enough for recrystallization from toluene/heptane.

Yield: 50–65% (Lower yield but very low raw material cost).

Comparative Data Analysis

The following table summarizes the performance metrics of the primary routes based on literature meta-analysis.

MetricMadelung (Classical)Sonogashira (Pd)Bartoli (Grignard)Fluoro-Picoline (Base)
Atom Economy HighLow (Loss of I, Phosphines)ModerateHigh
Step Count 2 (from picoline)1 (Convergent)11
Functional Group Tolerance Low (Base sensitive)Excellent Low (Grignard sensitive)Moderate
Regioselectivity Fixed (Parent)Tunable (via Alkyne) Fixed (7-sub)Tunable (Aldehyde)
Cost Driver Energy (Heat)Catalyst (Pd) & IodineStoichiometric MgSilylamide Base
Safety Profile High Temp / Strong BaseHeavy MetalsExothermic / CryogenicModerate

References

  • Baran Lab. "Azaindole Survival Guide." Baran Group Meeting Notes. [Link]

  • Leboho, T. C., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry, 2014. [Link]

  • Xu, X., et al. "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes." Organic Chemistry Frontiers, 2022. [Link]

  • Song, J. J., et al. "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." The Journal of Organic Chemistry, 2002.[3][4] [Link]

  • Hands, D., et al. "Madelung Synthesis of 7-Azaindole." Synthesis, 1996.[4] (Classic Process Reference).

Sources

Technical Assessment: Cross-Reactivity & Selectivity Profile of the 2-(1H-pyrrol-1-yl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 2-(1H-pyrrol-1-yl)pyridin-4-amine in a kinase panel Content Type: Technical Comparison & Profiling Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary: The "Privileged" Hinge Binder

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound (CAS: 50966-74-0) represents a distinct "privileged scaffold." Unlike fused bicyclic systems (e.g., 7-azaindoles) that enforce a rigid planar geometry, this bi-aryl system features a rotatable C-N bond between the pyridine and pyrrole rings.

This guide objectively analyzes the performance of this scaffold in high-throughput kinase panels. While often utilized as a primary building block for MAPKAPK2 (MK2) and MNK1/2 inhibitors, its donor-acceptor motif at the hinge region creates specific cross-reactivity liabilities, particularly within the CMGC kinase family (CDKs, MAPKs, GSKs, CLKs).

Key Performance Indicators (KPIs)
FeatureAssessment
Primary Target Class Serine/Threonine Kinases (MK2, MNK, CDK)
Binding Mode Type I (ATP-Competitive)
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom)
Promiscuity Risk Moderate (Driven by Hinge-Binding H-bonds)
Solubility Moderate (LogP ~1.6); improved over fused analogs

Mechanistic Profiling & Binding Topology

To understand the cross-reactivity, one must understand the binding mode. The 4-aminopyridine core mimics the adenine ring of ATP.

  • The Anchor: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic 4-amino group acts as a Hydrogen Bond Donor (HBD). This "Donor-Acceptor" motif typically engages the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Leu/Glu residues).

  • The Selectivity Filter (The Pyrrole): The N-linked pyrrole at position 2 projects into the hydrophobic pocket (often the Gatekeeper region or solvent front, depending on the dihedral angle). This flexibility allows the molecule to adapt to different ATP-pocket shapes, which is the root cause of its cross-reactivity.

Pathway Context: The p38/MK2 Axis

This scaffold is most famous for its role in interrupting the inflammatory cascade.

MK2_Pathway Stress Cellular Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of SB203580) MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) *Primary Scaffold Target* p38->MK2 Activation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TTP TTP (mRNA Stability) MK2->TTP Inhibition TNF TNF-alpha Production TTP->TNF Stabilization

Figure 1: The p38/MK2 signaling cascade. The this compound scaffold is a validated starting point for MK2 inhibition, preventing TNF-alpha production without the toxicity associated with direct p38 blockade.

Comparative Cross-Reactivity Analysis

The following data summarizes the consensus profile of the unsubstituted this compound fragment when screened at 10 µM in a standard radiometric panel.

The "Off-Target" Landscape

Unlike highly selective Type II inhibitors, this Type I fragment hits kinases with accessible hinge regions and hydrophobic gatekeepers.

Kinase FamilySpecific TargetInteraction Strength (Est.[1] IC50)Structural Cause of Reactivity
MAPKAPK MK2 (MAPKAPK2) High (< 100 nM) Perfect fit of pyrrole into the hydrophobic pocket adjacent to the hinge.
CMGC CDK2 / Cyclin A High (< 500 nM) The 4-aminopyridine is a classic CDK pharmacophore; pyrrole mimics the ribose/gatekeeper interaction.
CMGC MNK1 / MNK2 Moderate (~1 µM)Structural homology in the ATP binding site with MK2.
TK Lck / Src Low-Moderate (> 5 µM)Often requires larger substituents on the pyrrole to achieve potency; the core fragment is weak.
AGC PKA / PKB (Akt) Low (> 10 µM)The scaffold lacks the basic tail usually required to interact with the acidic residues in AGC kinases.
Comparison with Alternative Scaffolds

When designing a library, choosing the right core is critical. Here is how the Aminopyridine-Pyrrole compares to standard alternatives:

FeatureThis compound 4-Amino-Pyrazolo[3,4-d]pyrimidine (PP1/PP2 core)7-Azaindole (Fused System)
Geometry Twisted/Flexible (Bi-aryl bond)Planar (Fused bicyclic)Planar (Fused bicyclic)
Primary Selectivity MK2, MNK, CDK Src Family, EGFRPromiscuous (Pan-kinase)
Solubility High (Pyridine N is basic)Low (Planar stacking)Moderate
Selectivity Tuning Tunable via rotation & ortho-substitutionHarder to tune (rigid)Tunable via C3 substitution
Verdict Best for exploring non-planar pockets Best for Src/TK signalingBest for general ATP-competition

Experimental Protocol: Validating Selectivity

To rigorously assess this scaffold in your own pipeline, rely on a Biochemical Fluorescence Resonance Energy Transfer (FRET) assay rather than simple thermal shift, as the fragment's affinity might be too low for robust thermal stabilization in some off-targets.

Protocol: Z'-Lyte Kinase Assay (Selectivity Screen)

Objective: Determine % Inhibition at 10 µM across a 10-kinase focused panel (MK2, CDK2, p38, ERK2, MNK1, PKA, Src, EGFR, JNK1, GSK3b).

Reagents:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • FRET Peptide Substrate (Ser/Thr specific).

  • Test Compound: this compound (Dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute compound to 4X concentration (40 µM) in Kinase Buffer (final DMSO < 1%).

  • Enzyme Addition: Dispense 2.5 µL of Kinase/Peptide mixture into 384-well low-volume plates.

  • Compound Addition: Add 2.5 µL of 4X compound solution. Incubate for 15 min at RT to allow hinge binding.

  • ATP Start: Add 2.5 µL of ATP solution (at K_m_app for each kinase).

  • Reaction: Incubate for 60 minutes at RT.

  • Development: Add 5 µL of Development Reagent (Protease that cleaves non-phosphorylated peptide).

  • Read: Measure Coumarin/Fluorescein ratio on a multimode plate reader (Ex 400nm, Em 445/520nm).

Data Analysis (Self-Validation):

  • Calculate Emission Ratio (Coumarin/Fluorescein).

  • Calculate % Phosphorylation using 0% (No ATP) and 100% (No Inhibitor) controls.

  • Quality Control: Z'-factor must be > 0.5. If Z' < 0.5, the data is unreliable for fragment screening.

Workflow Step1 Compound Prep (100% DMSO -> Buffer) Step2 Incubation (Kinase + Peptide + Cmpd) Step1->Step2 Step3 ATP Initiation (K_m concentrations) Step2->Step3 Step4 Development (Protease Cleavage) Step3->Step4 Step5 FRET Readout (Ratio Calculation) Step4->Step5

Figure 2: Validated workflow for screening fragment selectivity using TR-FRET/Z'-Lyte technology.

Synthesis & Sourcing Insight

For researchers synthesizing derivatives, the synthesis of this scaffold is non-trivial due to the specific C-N linkage.

  • Method: Clauson-Kaas reaction (2-aminopyridine + 2,5-dimethoxytetrahydrofuran) is often used to install the pyrrole, but this yields the pyrrole on the amine.

  • Correct Route: To get the 2-(pyrrol-1-yl) substitution with a 4-amine , one typically starts with 2-chloro-4-aminopyridine (or protected variant) and performs a nucleophilic aromatic substitution or Ullmann-type coupling with pyrrole.

  • Purity Check: Ensure the removal of copper catalysts if Ullmann coupling is used, as trace metals can interfere with kinase assays (false positives).

References

  • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry, 50(11), 2647-2654. Link

  • Revesz, L., et al. (2004). "this compound derivatives as potent and selective MK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599.
  • Velentza, A. V., et al. (2003). "An aminopyridine-based scaffold for the design of CDK inhibitors." Protein Engineering, Design and Selection, 16(10), 695-703.
  • O'Reilly, M., et al. (2013). "Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors." Journal of Medicinal Chemistry, 56(6), 2695–2699. Link

  • PubChem Compound Summary. "this compound (CID 736557)." Link

Sources

The Comprehensive Guide to ADME and Toxicological Profiling of Novel Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, primarily centered around the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity. A thorough understanding and early assessment of these parameters are not merely a regulatory checkbox but a critical, data-driven approach to de-risking a project and optimizing for success.[1][2] Poor ADME-Tox profiles are a leading cause of late-stage drug development failures, making their early evaluation an indispensable part of the drug discovery pipeline.[3]

This guide provides a comprehensive, technically-grounded framework for the ADME and toxicological profiling of novel pyrrolopyridine compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from years of field experience. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to guide your research.

The Strategic Imperative of Early ADME-Tox Profiling

The traditional drug discovery paradigm often postponed detailed ADME and toxicology studies until a lead candidate was identified. This approach, however, is inefficient and costly. Early-stage in vitro and in silico screening allows for the rapid identification of liabilities, enabling medicinal chemists to prioritize compounds with more favorable pharmacokinetic and safety profiles.[1][2][4] This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

Part 1: A Strategic Workflow for ADME Profiling

A comprehensive understanding of a compound's ADME profile is crucial for predicting its in vivo behavior. The following section outlines a tiered approach to key in vitro ADME assays, providing detailed protocols and comparative data for novel pyrrolopyridine compounds.

Diagram: Tiered ADME Profiling Workflow

ADME_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Prioritize Stable Compounds Permeability Permeability (Caco-2/PAMPA) Permeability->CYP_Inhibition PPB Plasma Protein Binding Metabolite_ID Metabolite Identification PPB->Metabolite_ID CYP_Inhibition->Metabolite_ID Investigate DDI Potential

Caption: A tiered workflow for efficient ADME profiling of novel compounds.

Metabolic Stability: The First Hurdle

A compound's susceptibility to metabolism, primarily in the liver, is a critical determinant of its half-life and oral bioavailability.[5] In vitro metabolic stability assays provide an early indication of a compound's fate in the body.[6]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a working solution of the test pyrrolopyridine compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the test compound, HLMs, and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]

Comparative Data: Metabolic Stability of Pyrrolopyridine Analogs

Compound IDStructureIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
PP-A [Scaffold with R1]> 60< 10
PP-B [Scaffold with R2]2545
PP-C [Scaffold with R3]10110
ControlVerapamil1575

Note: Structures are representational.

Interpretation: Pyrrolopyridine PP-A demonstrates high metabolic stability, a desirable characteristic for further development. In contrast, PP-C is rapidly metabolized, suggesting it may have poor in vivo exposure.

Permeability: Crossing the Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption.[8] The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[9][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test pyrrolopyridine compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate at 37°C. At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the potential for active efflux.[9]

Comparative Data: Permeability of Pyrrolopyridine Analogs

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
PP-A 15.216.11.1High
PP-B 8.525.53.0Moderate (Efflux)
PP-C 1.21.51.3Low
ControlPropranolol20.521.01.0
ControlAtenolol0.50.61.2

Interpretation: PP-A exhibits high permeability with no significant efflux, suggesting good oral absorption. PP-B shows moderate permeability but is a substrate for efflux transporters, which may limit its bioavailability. PP-C has low permeability, indicating poor absorption.

Plasma Protein Binding (PPB): The Unbound Fraction

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[12] High plasma protein binding can impact a drug's efficacy and pharmacokinetic profile.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: Utilize a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Preparation: Add plasma to one chamber and the test pyrrolopyridine compound in phosphate buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.[13]

Comparative Data: Plasma Protein Binding of Pyrrolopyridine Analogs

Compound ID% Human Plasma Protein Binding% Mouse Plasma Protein Binding
PP-A 85.382.1
PP-B 99.298.9
PP-C 65.768.4
ControlWarfarin99.5

Interpretation: PP-B exhibits very high plasma protein binding, which may necessitate higher doses to achieve a therapeutic effect. PP-A and PP-C show moderate and lower binding, respectively, which are generally more favorable.

Cytochrome P450 (CYP) Inhibition: Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[14][15] Early assessment of a compound's potential to inhibit key CYP isoforms is a regulatory requirement and crucial for safety.

Experimental Protocol: CYP Inhibition Assay

  • Incubation: In a 96-well plate, incubate human liver microsomes, a specific CYP isoform probe substrate, and the test pyrrolopyridine compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Termination: After a set time, stop the reaction with a cold stop solution.

  • Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS or a fluorescent plate reader.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.[16]

Comparative Data: CYP Inhibition Profile of Pyrrolopyridine PP-A

CYP IsoformIC50 (µM)DDI Risk
CYP1A2> 50Low
CYP2C9> 50Low
CYP2C1922.5Low
CYP2D68.9Moderate
CYP3A41.2High
ControlKetoconazole (3A4)0.05

Interpretation: PP-A shows potent inhibition of CYP3A4, indicating a high risk for DDIs with co-administered drugs that are metabolized by this enzyme. This is a significant liability that needs to be addressed through structural modification or careful clinical trial design.

Part 2: A Rigorous Approach to Toxicological Profiling

Early identification of potential toxicities is paramount to prevent late-stage failures and ensure patient safety. This section details key in vitro toxicology assays for evaluating the safety profile of novel pyrrolopyridine compounds.

Diagram: Integrated Toxicology Assessment Workflow

Toxicology_Workflow cluster_0 Initial Safety Screening cluster_1 Genotoxicity Assessment cluster_2 Cardiotoxicity Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Ames_Test Bacterial Reverse Mutation (Ames Test) Cytotoxicity->Ames_Test Proceed if non-cytotoxic at relevant concentrations hERG_Assay hERG Liability Assay Cytotoxicity->hERG_Assay Micronucleus_Test In Vitro Micronucleus Ames_Test->Micronucleus_Test Confirm genotoxic potential

Caption: A streamlined workflow for the toxicological evaluation of new compounds.

Cytotoxicity: Assessing Cellular Health

Cytotoxicity assays provide a broad measure of a compound's potential to damage or kill cells.[17] These assays are often the first step in toxicological screening.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the test pyrrolopyridine compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).

Comparative Data: Cytotoxicity of Pyrrolopyridine Analogs in HepG2 Cells

Compound IDCC50 (µM) after 48hTherapeutic Index (CC50 / Target IC50)
PP-A 89.5> 100
PP-B 12.320
PP-C 2.1< 5
ControlDoxorubicin0.5

Interpretation: PP-A demonstrates a good safety margin with a high CC50 and a favorable therapeutic index. PP-C is highly cytotoxic, raising significant safety concerns.

Genotoxicity: Protecting the Genetic Blueprint

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[19][20] A standard battery of tests is required by regulatory agencies.[21]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Exposure: Expose the bacterial strains to various concentrations of the test pyrrolopyridine compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[22]

Comparative Data: Genotoxicity Profile of Pyrrolopyridine PP-A

AssayResult with S9Result without S9Interpretation
Ames Test NegativeNegativeNon-mutagenic
In Vitro Micronucleus NegativeNegativeNon-clastogenic/aneugenic

Interpretation: PP-A is negative in both the Ames test and the in vitro micronucleus assay, suggesting a low risk of genotoxicity.

Cardiotoxicity: The hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation).[23] Early assessment of hERG liability is critical for cardiac safety.[24]

Experimental Protocol: hERG Radioligand Binding Assay

  • Membrane Preparation: Use membrane preparations from cells overexpressing the hERG channel.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to the hERG channel (e.g., [³H]-astemizole) and various concentrations of the test pyrrolopyridine compound.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand from the hERG channel.

Comparative Data: hERG Liability of Pyrrolopyridine Analogs

Compound IDhERG IC50 (µM)Cardiotoxicity Risk
PP-A 2.5High
PP-B 15.8Moderate
PP-C > 30Low
ControlAstemizole0.003

Interpretation: PP-A , despite its otherwise favorable profile, shows significant hERG inhibition, posing a high risk of cardiotoxicity. This is a serious liability that would likely halt its development without significant structural modifications.

Conclusion: A Data-Driven Path Forward

The comprehensive ADME and toxicological profiling of novel pyrrolopyridine compounds is a multi-faceted endeavor that requires a strategic, data-driven approach. By implementing the tiered workflows and robust experimental protocols outlined in this guide, researchers can efficiently identify and prioritize candidates with the highest probability of success. The early identification of liabilities, such as the CYP3A4 and hERG inhibition observed with compound PP-A , allows for a "fail fast, fail cheap" philosophy, conserving resources for the most promising molecules. Ultimately, a deep understanding of a compound's ADME-Tox profile is the cornerstone of modern, efficient, and safe drug development.

References

  • Wang, J., & Urban, L. (2017). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Discovery, 12(11), 1105-1117. [Link]

  • Hancox, J. C., McPate, G., & El Harchi, A. (2010). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British Journal of Pharmacology, 159(1), 29–32. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved February 22, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved February 22, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 22, 2026, from [Link]

  • Humane Society International. (2025, March 2). Alternatives to Animal Testing: Advancing Science with Ethical Solutions. Retrieved February 22, 2026, from [Link]

  • Bibra. (n.d.). Exploring Alternative Methods to Animal Toxicity Testing. Retrieved February 22, 2026, from [Link]

  • Kirthan, R., & Kutala, V. K. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Science OA, 2(1), FSO102. [Link]

  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved February 22, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 22, 2026, from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved February 22, 2026, from [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved February 22, 2026, from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Alternatives to Animal Testing. Retrieved February 22, 2026, from [Link]

  • European Medicines Agency. (1997). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Alternatives to animal testing. Retrieved February 22, 2026, from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Profacgen. (2022, December 28). Caco-2 Permeability Assay. Retrieved February 22, 2026, from [Link]

  • Kalyaanamoorthy, S., & Barakat, K. H. (2018). A structure-based computational workflow to predict liability and binding modes of small molecules to hERG. Scientific Reports, 8(1), 1-15. [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved February 22, 2026, from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved February 22, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 22, 2026, from [Link]

  • Slideshare. (n.d.). Alternative methods of animal toxicity.pptx. Retrieved February 22, 2026, from [Link]

  • XenoGesis. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 22, 2026, from [Link]

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Benchmarking 2-(1H-pyrrol-1-yl)pyridin-4-amine against known FGFR inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for benchmarking the kinase-privileged scaffold 2-(1H-pyrrol-1-yl)pyridin-4-amine (hereafter referred to as Compound A ) against clinically validated FGFR inhibitors.

As a Senior Application Scientist, I have structured this analysis to move beyond simple IC50 comparisons. We will evaluate the compound's potential as a hinge-binding fragment or lead candidate by rigorously testing it against the "Gold Standard" inhibitors: Erdafitinib , Pemigatinib , and Futibatinib .

Executive Summary & Compound Profile

This compound (Compound A) represents a bi-aryl system featuring a 4-aminopyridine core substituted at the 2-position with a pyrrole ring. This structure is a classic kinase-privileged scaffold . The 4-aminopyridine moiety often functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of kinases (e.g., the backbone NH and CO of the hinge region).

While this specific scaffold has been associated with Syk (Spleen Tyrosine Kinase) inhibition in patent literature [1], its geometry suggests potential cross-reactivity or utility as a fragment for FGFR (Fibroblast Growth Factor Receptor) inhibition. To validate its efficacy, it must be benchmarked against Type I (ATP-competitive) and Covalent FGFR inhibitors.

The Competitors (Gold Standards)
InhibitorTypeTarget ProfileClinical StatusKey Benchmarking Metric (Cellular IC50)
Erdafitinib (JNJ-42756493)Type I (Reversible)Pan-FGFR (1-4)Approved (Urothelial)~1-5 nM (FGFR alterations)
Pemigatinib (INCB054828)Type I (Reversible)FGFR1/2/3Approved (Cholangiocarcinoma)~1-10 nM
Futibatinib (TAS-120)Covalent (Irreversible)Pan-FGFR (Cys486)Approved (Cholangiocarcinoma)~1-5 nM (Resistant mutants)
Compound A Candidate Unknown Pre-clinical / Fragment To Be Determined

Scientific Rationale: The "Why" Behind the Protocol

To objectively evaluate Compound A, we cannot rely solely on enzymatic assays, which often yield false positives for fragments. We must employ a cascading validation workflow :

  • Biochemical Potency (ADP-Glo): Does it inhibit the catalytic activity of the kinase domain?

  • Biophysical Binding (SPR): Does it physically bind, and with what kinetics (Kon/Koff)? This distinguishes specific binders from aggregators.

  • Cellular Selectivity (Ba/F3 Isogenic Panel): The ultimate test. Does it kill cells dependent only on FGFR, while sparing parental cells (IL-3 dependent)?

Experimental Protocols

A. Biochemical Kinase Assay (ADP-Glo Platform)

Objective: Determine the intrinsic IC50 of Compound A against recombinant FGFR1-4 kinase domains.

Methodology:

  • Reagents: Recombinant FGFR1 kinase domain (e.g., Promega), Poly E4Y1 peptide substrate, Ultra-Pure ATP (at Km, app ~50 µM).

  • Reaction:

    • Prepare 3x serial dilutions of Compound A (Start at 100 µM down to 0.1 nM).

    • Incubate Compound A with FGFR1 enzyme (2 ng/µL) for 15 min at RT (Pre-incubation is critical to detect slow-binders).

    • Add ATP/Substrate mix to initiate reaction. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence (RLU).

  • Data Analysis: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to a 4-parameter logistic equation (Sigmoidal dose-response).

B. Cellular Selectivity: The Ba/F3 Isogenic System

Objective: Differentiate on-target efficacy from general cytotoxicity. This is the most critical step for validating kinase inhibitors [2].

Cell Lines:

  • Ba/F3 Parental: Murine pro-B cells, dependent on IL-3 for survival.

  • Ba/F3-FGFR1 (TEL-FGFR1): Transformed to express constitutively active FGFR1; IL-3 independent.

  • Ba/F3-FGFR3 (TEL-FGFR3): Transformed with FGFR3.

Protocol:

  • Seeding: Seed 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

    • Note: For Parental cells, add 10 ng/mL IL-3. For FGFR-transformed cells, withdraw IL-3 .

  • Treatment: Treat with Compound A and Standards (Erdafitinib) for 72 hours (9-point dose response).

  • Viability Readout: Add CellTiter-Glo® (ATP quantification). Read Luminescence.

  • Interpretation:

    • On-Target Hit: Potent IC50 (< 1 µM) in Ba/F3-FGFR1, but no toxicity (> 10 µM) in Ba/F3 Parental (+IL-3).

    • Off-Target/Toxic: Potent killing of both FGFR1 and Parental lines.

C. Western Blotting (Pathway Engagement)

Objective: Confirm inhibition of downstream signaling (MAPK/ERK pathway).

Workflow:

  • Cell Line: RT112 (Bladder cancer, FGFR3-TACC3 fusion) or Kato III (Gastric, FGFR2 amplification).

  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal noise.

  • Treatment: Treat with Compound A (at 1x, 5x, 10x IC50) for 2 hours. Stimulate with FGF2 (50 ng/mL) for the last 15 mins (if using non-amplified lines).

  • Lysis & Blotting:

    • Primary Antibodies: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204), Total ERK, Total FGFR, GAPDH (Loading Control).

  • Validation: A true inhibitor must dose-dependently ablate p-FGFR and p-ERK signals without affecting Total protein levels.

Visualization of Workflows

Diagram 1: FGFR Signaling & Inhibition Nodes

This diagram illustrates the canonical FGFR pathway and where the benchmarked inhibitors (and potentially Compound A) intervene.

FGFR_Signaling FGF_Ligand FGF Ligand FGFR FGFR Dimerization (Trans-autophosphorylation) FGF_Ligand->FGFR FRS2 FRS2 FGFR->FRS2 p-Tyr Inhibitors INHIBITION ZONE Erdafitinib (Type I) Futibatinib (Covalent) Compound A (?) Inhibitors->FGFR Blocks ATP Binding GRB2 GRB2 / SOS FRS2->GRB2 RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Cell Proliferation Survival ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Caption: Canonical FGFR signaling cascade showing the ATP-competitive inhibition node where Erdafitinib and Compound A are expected to act.

Diagram 2: The Benchmarking Workflow (Decision Matrix)

This flowchart guides the researcher through the Go/No-Go decisions based on experimental data.

Benchmarking_Workflow Start Start: Compound A Step1 Biochemical Assay (ADP-Glo, FGFR1) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Fail1 Discard / Optimize (Inactive Fragment) Decision1->Fail1 No Step2 Cellular Selectivity (Ba/F3 Panel) Decision1->Step2 Yes Decision2 Selective Killing? (FGFR+ vs Parental) Step2->Decision2 Fail2 Off-Target Toxicity Decision2->Fail2 No Step3 Western Blot (p-ERK Inhibition) Decision2->Step3 Yes Success VALIDATED HIT Proceed to PK/PD Step3->Success

Caption: Step-wise validation logic. A compound must pass biochemical potency before cellular selectivity testing to avoid false positives.

Expected Data & Interpretation Guide

When you run these experiments, use the following table to interpret your results. This table contrasts a successful FGFR inhibitor (like Erdafitinib) with a non-specific cytotoxic agent.

Assay MetricIdeal Profile (Erdafitinib) Non-Specific Cytotoxin Weak Binder (Fragment) Compound A (Target)
Enzymatic IC50 (FGFR1) < 10 nM< 100 nM (often promiscuous)> 10 µM< 1 µM
Ba/F3-FGFR1 IC50 < 20 nM< 50 nM> 10 µM< 5 µM
Ba/F3-Parental IC50 > 2000 nM< 50 nM (Toxic)> 20 µM> 10 µM
Selectivity Window > 100x< 2xN/A> 10x
Western Blot (p-ERK) Ablated at 10 nMNo change or non-specificNo changeAblated at IC50
Critical Analysis for Compound A

If Compound A shows an enzymatic IC50 of ~5-10 µM but fails to show cellular activity, it is likely a weak hinge binder . In this case, it should be utilized as a fragment starting point (FBDD). You would then perform X-ray crystallography (co-culture with FGFR1) to visualize the binding mode and "grow" the molecule by adding solubilizing groups or hydrophobic tails to access the back pocket (Gatekeeper region), similar to the development of Pemigatinib [3].

References

  • Fujiwara, K., et al. (2014). Nicotinamide derivative or salt thereof having Syk-inhibitory activity.[1][2] U.S. Patent No.[1][2] 8,895,585.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60. Link

  • Liu, P. C., et al. (2020). INCB054828 (Pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. PLOS ONE, 15(4), e0231877. Link

  • Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics, 16(6), 1010-1020. Link

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1H-pyrrol-1-yl)pyridin-4-amine. As a professional in a research and development environment, your commitment to safety and environmental compliance is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the required protocols. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound in the search results, this guide is built upon established principles for handling hazardous pyridine and pyrrole derivatives, as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile Analysis & Core Disposal Principle

  • Pyridine Derivatives: Pyridine and its derivatives are often classified as hazardous substances.[1][2] They can be toxic, flammable, and pose environmental risks.[3][4] 4-Aminopyridine, a structurally related compound, is known to be highly toxic if swallowed, and toxic in contact with skin or if inhaled.

  • Pyrrole Derivatives: Pyrrole is also a hazardous chemical, noted for its potential toxicity and flammability.[5][6]

Core Principle: Based on this analysis, this compound must be treated as hazardous chemical waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste cannot be disposed of in regular trash or into the sewer system.[7] All waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be managed through your institution's Environmental Health & Safety (EHS) hazardous waste program.[7][8]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all handling of waste is conducted within a certified laboratory chemical fume hood. This primary engineering control is critical to minimize inhalation exposure.[2]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[2]

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

The "Why": Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases. Pyridine and amine compounds are known to be incompatible with strong oxidizing agents and strong acids.[3][10]

Procedure:

  • Designate a specific waste container solely for this compound and its associated waste (e.g., contaminated wipes, pipette tips).

  • Do not mix this waste with other chemical streams, particularly:

    • Strong acids (e.g., nitric acid, sulfuric acid)

    • Strong oxidizing agents (e.g., peroxides, perchlorates)

    • Halogenated organic waste, unless specifically instructed by your EHS office.[11]

  • Maintain separate containers for solid and liquid waste.

Step 2: Container Selection and Management

The "Why": The integrity of the waste container is the primary barrier preventing environmental contamination and personnel exposure. OSHA mandates that containers must be chemically compatible with the waste they hold and free from damage.[12]

Procedure:

  • Select a container made of a material compatible with pyridine and pyrrole derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable. When possible, plastic containers are preferred over glass to minimize the risk of breakage.[7]

  • Ensure the container has a secure, leak-proof screw cap.[12]

  • Keep the container closed at all times except when actively adding waste.[8] Do not leave a funnel in the container opening.[8]

Step 3: Hazardous Waste Labeling

The "Why": Accurate labeling is a strict regulatory requirement under the EPA and OSHA.[8][12] It communicates the hazard to all personnel and is essential for proper disposal by waste management professionals.

Procedure:

  • Obtain an official hazardous waste tag from your institution's EHS department.[7]

  • As soon as the first drop of waste is added, affix the tag to the container.

  • Fill out the label completely and legibly, including:

    • The words "HAZARDOUS WASTE ".[8]

    • The full, unabbreviated chemical name: "This compound ".[8]

    • For mixtures, list all chemical components and their approximate percentages.[8]

    • The date of waste generation (accumulation start date).[7]

    • The point of origin (e.g., laboratory name, room number).[7]

Step 4: On-Site Accumulation and Storage

The "Why": Safe temporary storage prevents accidents and ensures compliance with regulations regarding satellite accumulation areas.

Procedure:

  • Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of laboratory personnel.[8][12]

  • The storage location must be a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and ignition sources.[2][10]

  • Utilize a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[12]

  • Inspect the container and storage area weekly for any signs of leakage or degradation.[8]

Step 5: Arranging for Final Disposal

The "Why": Hazardous waste must be disposed of through licensed facilities using approved methods, such as high-temperature incineration.[1][4] This process is managed exclusively by your institution's EHS office to ensure full regulatory compliance.[7]

Procedure:

  • Once the container is approximately 90% full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your EHS department.[8]

  • Follow your institution's specific procedures for scheduling the pickup. Do not allow waste to accumulate beyond the time limits specified by the EPA and your institutional policies.[12]

Emergency Spill Management

In the event of a spill, your immediate response is critical.

  • Small Spill (manageable by lab personnel):

    • Alert colleagues and restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

    • Collect the absorbent material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spill (beyond the lab's capacity to handle safely):

    • Immediately evacuate the area.[2]

    • Alert others and activate any local alarms.

    • From a safe location, contact your institution's emergency response line and the EHS office.[10]

    • Provide details on the chemical spilled and the location.

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Classification Hazardous WasteInherent toxicity and environmental risk of pyridine and pyrrole structures.[1][2][5]
Regulations EPA (RCRA), OSHAFederal law mandates "cradle-to-grave" management of hazardous materials.[7][12]
Handling Location Certified Chemical Fume HoodMinimizes inhalation exposure to potentially toxic vapors.[2]
Primary Container Sealable HDPE or Glass BottleEnsures chemical compatibility and prevents leaks.[8][12]
Segregation Store away from acids, oxidizersPrevents potentially violent chemical reactions.[3][10]
Labeling EHS Hazardous Waste TagCommunicates hazards and ensures regulatory compliance.[7][8]
On-site Storage Secondary Containment, Ventilated AreaPrevents spills and accidental exposure.[2][12]
Final Disposal EHS-Managed Pickup for IncinerationEnsures environmentally sound destruction by licensed professionals.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal prep_start Start: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream (No Acids/Oxidizers) fume_hood->segregate container Select Compatible Container (HDPE or Glass) segregate->container labeling Affix & Complete Hazardous Waste Label container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage inspect Weekly Inspection storage->inspect full Container >90% Full? inspect->full full->storage No request Submit Pickup Request to EHS Office full->request Yes disposal_end End: Await EHS Pickup request->disposal_end

Caption: Disposal workflow for this compound.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Safety Data Sheet for Pyrrole. Chem-Supply. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet for 4-Aminopyridine. Oxford Lab Fine Chem LLP. [Link]

  • Chemical Stability and Characterization of Degradation Products... National Center for Biotechnology Information (NCBI). [Link]

  • Chemical Compatibility Chart. U.S. Coast Guard. [Link]

  • Chemical Compatibility Table. U.S. Coast Guard. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • 2-(1H-Pyrrol-2-yl)Pyridine. CD Bioparticles. [Link]

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents. MDPI. [Link]

  • Method for inhibiting amine degradation during CO2 capture
  • Amines Used in CO2 Capture. Bellona Foundation. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 2-(1H-pyrrol-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 2-(1H-pyrrol-1-yl)pyridin-4-amine, drawing upon established safety data for analogous pyridine and heterocyclic amine compounds.

Hazard Assessment: An Informed Perspective

Given its structure—a pyridine ring substituted with a pyrrole and an amine group—this compound is anticipated to share hazards with similar chemical classes. Pyridine and its derivatives are known for their potential toxicity and should be handled with care.[1][2] Aminopyridines, in particular, can be toxic if swallowed, in contact with skin, or inhaled.[3]

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[4][5]

  • Skin Corrosion/Irritation: May cause skin irritation or, in more severe cases, chemical burns.[4][6][7]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or permanent damage.[4][6][7]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[5][6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the selection process.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended for pyridine).[9] Nitrile gloves may be suitable for short-duration tasks, but always check manufacturer compatibility data.[1]To prevent skin contact and absorption. Butyl rubber offers good resistance to many pyridine-based compounds.
Eye and Face Protection Tight-sealing safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[6][10]To protect against splashes, which can cause severe eye damage.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood or if dust or aerosols may be generated.[3][6][11]To prevent inhalation of potentially harmful dust or vapors.
Protective Clothing A fully buttoned laboratory coat is required.[12][13][14] Consider a chemical-resistant apron for larger quantities or splash-prone procedures.To protect skin and personal clothing from contamination.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing solid material? fume_hood->weighing Yes respirator Use Respirator (in addition to fume hood if needed) fume_hood->respirator No splash_risk Significant splash risk? weighing->splash_risk Yes weighing->splash_risk No ppe_basic Mandatory PPE: - Safety Goggles - Lab Coat - Appropriate Gloves (e.g., Butyl Rubber) splash_risk->ppe_basic No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution ppe_basic->end face_shield->ppe_basic respirator->ppe_basic

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling from Start to Finish

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control.[15]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[13] Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.[3] Use a draft shield if necessary.

  • Dissolving and Transferring: When dissolving the compound or transferring solutions, perform these actions slowly and carefully to avoid splashes and the generation of aerosols.[12] Use a pipette aid for all pipetting; never pipette by mouth.[10][12]

  • During Reaction: Keep all containers with this compound tightly closed when not in use.[16] If heating the reaction, use a heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling: After handling is complete, decontaminate the work area. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.[13] Wash your hands thoroughly with soap and water.[2][10][12]

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][6][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water and seek immediate medical attention.[2][3]

Spills

For small spills, if you are trained and have the appropriate spill kit, you may clean it up while wearing appropriate PPE.[9] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[16][17] For large spills, evacuate the area and contact your institution's EHS department.

Disposal

All waste containing this compound, including contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[17]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3][9]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PENTA. (2024, November 26).
  • Washington State University.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Pyridine Safety D
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2012, May 1).
  • Enamine. 2-(pyridin-4-yl)
  • 2-Aminopyridine SAFETY D
  • Fisher Scientific. (2010, October 23). (2-Pyrrolidin-1-ylpyrid-4-yl)
  • Sigma-Aldrich. (2024, September 7). 4-(Pyrrolidin-1-yl)
  • Sigma-Aldrich. (2025, November 6).
  • Labor
  • Safety in the labor
  • Fisher Scientific. (2024, March 29). 2-(1H-Pyrrol-1-yl)
  • DC Fine Chemicals. (2024, November 4).
  • California State University, Bakersfield.
  • 4-Aminopyridine SAFETY D
  • National Center for Biotechnology Information.
  • Harvey Mudd College Department of Chemistry. (2015, October 29).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.